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Core Science & Biosynthesis

Foundational

Synthesis and Validation of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The synthesis of highly pure arylhydrazines is a foundational operation in medicinal chemistry, providing critical building blocks for complex heterocycles such as indoles and pyrazoles. This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly pure arylhydrazines is a foundational operation in medicinal chemistry, providing critical building blocks for complex heterocycles such as indoles and pyrazoles. This technical whitepaper details the robust, scalable synthesis of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8), a valuable intermediate in drug discovery[1]. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality, thermodynamic controls, and self-validating analytical checkpoints required to ensure high-yield, reproducible outcomes.

Mechanistic Rationale & Pathway Design

The transformation of 4-aminoindan (2,3-dihydro-1H-inden-4-amine) into its corresponding hydrazine hydrochloride relies on a classic two-stage process: diazotization followed by reduction [2].

Diazotization of 4-Aminoindan

The reaction initiates with the generation of the highly electrophilic nitrosonium ion (NO⁺) from sodium nitrite in concentrated hydrochloric acid. The primary amine of 4-aminoindan undergoes nucleophilic attack on the NO⁺ ion, forming an N-nitrosamine intermediate. Subsequent tautomerization and dehydration yield the highly reactive 4-indanyldiazonium chloride.

Causality & Control: Temperature control (strictly 0–5 °C) is paramount. Exceeding 5 °C thermodynamically favors the decomposition of the diazonium salt into 4-indanol, accompanied by irreversible nitrogen gas evolution. Furthermore, a high acid concentration is maintained to protonate any unreacted amine, preventing it from coupling with the newly formed diazonium salt to form an undesired triazene byproduct.

Stannous Chloride Reduction

The diazonium salt is reduced using stannous chloride (SnCl₂) in a highly acidic medium[2].

Causality & Control: SnCl₂ is specifically chosen over sodium sulfite or bisulfite because it operates efficiently under the highly acidic conditions already present from the diazotization step. This eliminates the need for a pH adjustment that could prematurely destabilize the diazonium intermediate. The reduction proceeds via a rapid two-electron transfer, converting the diazonium group (-N≡N⁺) to a hydrazine group (-NH-NH₂), initially precipitating as a stable tin-hydrazine coordination complex.

Mechanism A NaNO2 + HCl B Nitrosonium Ion (NO+) A->B Acid Catalysis D Ar-NH-NO (N-Nitrosamine) B->D C Ar-NH2 (4-Aminoindan) C->D Electrophilic Attack by NO+ E Ar-N=N-OH (Diazohydroxide) D->E Tautomerization F Ar-N≡N+ Cl- (Diazonium Salt) E->F -H2O G SnCl2 (Reduction) F->G H Ar-NH-NH2 (Arylhydrazine) G->H 2e- / 2H+ Transfer

Caption: Mechanistic pathway detailing nitrosonium ion generation, diazotization, and SnCl2 reduction.

Reagent Profiling & Quantitative Data

To ensure stoichiometric precision, the following reagent profile is utilized for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
4-Aminoindan 133.191.0013.3 g (100 mmol)Starting Material
Sodium Nitrite (NaNO₂) 69.001.057.25 g (105 mmol)Nitrosating Agent
Hydrochloric Acid (37%) 36.466.0050 mLAcid Catalyst / Solvent
Stannous Chloride (SnCl₂·2H₂O) 225.632.5056.4 g (250 mmol)Reducing Agent
Sodium Hydroxide (NaOH) 40.00Excess~40 g in H₂OComplex Neutralization
Diethyl Ether 74.12N/A3 x 100 mLExtraction Solvent
HCl (2M in Ether) 36.461.2060 mLSalt Formation

Step-by-Step Experimental Protocol

Workflow A 4-Aminoindan (Starting Material) B NaNO2 / HCl (0-5 °C) A->B C 4-Indanyldiazonium Chloride (Intermediate) B->C Diazotization D SnCl2 / HCl (< 0 °C) C->D E Tin Complex (Intermediate) D->E Reduction F NaOH / Extraction (Free Base Isolation) E->F G 4-Indanylhydrazine (Free Base) F->G Neutralization H HCl (g) or Conc. HCl (Salt Formation) G->H I 2,3-Dihydro-1H-inden-4-ylhydrazine HCl (Final Product) H->I Precipitation

Caption: Synthetic workflow for 2,3-Dihydro-1H-inden-4-ylhydrazine HCl via diazotization.

Phase 1: Generation of 4-Indanyldiazonium Chloride
  • Preparation: Charge a 500 mL three-necked round-bottom flask (equipped with a mechanical stirrer, internal thermometer, and dropping funnel) with 4-aminoindan (13.3 g, 100 mmol) and concentrated HCl (50 mL).

  • Cooling: Submerge the flask in an ice-salt bath. Wait until the internal temperature stabilizes at 0 °C.

  • Nitrosation: Prepare a solution of NaNO₂ (7.25 g, 105 mmol) in distilled water (20 mL). Add this solution dropwise via the dropping funnel over 30 minutes. Critical: Adjust the drip rate to ensure the internal temperature never exceeds 5 °C.

  • Self-Validation Check: Stir the mixture for an additional 30 minutes at 0 °C. The solution will clarify into a pale yellow liquid. Perform a starch-iodide paper test; an immediate blue-black color confirms the presence of excess nitrous acid (indicating complete amine consumption).

  • Quenching: Add small portions of solid sulfamic acid until the starch-iodide test returns negative. This destroys excess nitrous acid, which would otherwise oxidize the final hydrazine product.

Phase 2: Reduction to Hydrazine Free Base
  • Reagent Prep: In a separate 250 mL flask, dissolve SnCl₂·2H₂O (56.4 g, 250 mmol) in concentrated HCl (40 mL). Cool this solution to -5 °C.

  • Addition: Transfer the cold SnCl₂ solution dropwise into the vigorously stirred diazonium salt solution. Maintain the temperature strictly below 0 °C, as the reduction is highly exothermic[3].

  • Observation: A thick, pale precipitate (the tin-hydrazine complex) will form almost immediately. Allow the reaction mixture to stir for 2 hours while slowly warming to room temperature.

Phase 3: Hydrochloride Salt Formation and Isolation
  • Basification: Cool the reaction mixture back to 0 °C and cautiously basify to pH > 12 using a pre-cooled 40% aqueous NaOH solution.

    • Causality: Basification breaks the tin complex. Initially, amphoteric tin oxides/hydroxides will precipitate, but as excess base is added, they redissolve as soluble stannate ions, liberating the free 4-indanylhydrazine into the aqueous matrix[4].

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Wash the combined organic extracts with brine (50 mL) and dry over anhydrous Na₂SO₄.

  • Salt Precipitation: Filter the drying agent and transfer the ethereal solution to a clean flask cooled in an ice bath. Free hydrazines are highly prone to atmospheric oxidation; converting them to the HCl salt provides thermodynamic stability. Introduce 2M HCl in ether (60 mL) dropwise. The 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride will precipitate as a highly pure, off-white crystalline solid[1].

  • Isolation: Filter the solid under vacuum, wash with cold diethyl ether (2 x 20 mL), and dry in a vacuum desiccator over P₂O₅ for 12 hours.

Quality Control & Analytical Validation

To validate the structural integrity and purity of the synthesized compound, the following analytical checkpoints must be met:

  • HPLC Purity: > 98% (UV detection at 254 nm). The chromatogram must show a single sharp peak, with no residual 4-aminoindan or 4-indanol byproducts.

  • ¹H NMR (DMSO-d₆, 400 MHz): Confirms the disappearance of primary amine protons. Key markers include broad singlets around 8.0–10.0 ppm corresponding to the hydrazine hydrochloride (-NH-NH₃⁺ Cl⁻) protons. Aromatic protons of the indane ring should appear as a complex multiplet (6.7–7.1 ppm), and the aliphatic cyclopentane protons at approximately 2.0, 2.8, and 2.9 ppm.

  • Mass Spectrometry (ESI+): The expected mass-to-charge ratio (m/z) for the free base [M+H]⁺ is 149.10.

References

  • [1] Title: EvitaChem - 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride | Source: evitachem.com | URL: 1

  • [2] Title: EP3215482B1 - Process for the preparation of 2-substituted-1,4-benzenediamines and salts thereof | Source: google.com | URL: 2

  • [3] Title: Alternative Method for the Reduction of Aromatic Nitro to Amine Using TMDS-Iron Catalyst System | Source: researchgate.net | URL: 3

  • [4] Title: US20170233351A1 - Process for the Preparation of Olaparib and Intermediates Thereof | Source: google.com | URL: 4

Sources

Exploratory

Architecting Complexity: The Molecular Profiling and Synthetic Utility of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of modern drug discovery, bifunctional building blocks that offer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks that offer both direct pharmacological activity and versatile synthetic utility are highly prized. 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (commonly referred to as 4-indanylhydrazine hydrochloride) is a prime example of such a molecule. Structurally, it merges the rigid, lipophilic indane core with a highly reactive hydrazine moiety.

As a Senior Application Scientist, I have utilized this compound extensively in two distinct paradigms:

  • Direct Pharmacological Application: As a potent, irreversible suicide inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO) / Vascular Adhesion Protein-1 (VAP-1), a critical target in inflammatory diseases and tumor angiogenesis[1].

  • Synthetic Scaffolding: As a privileged precursor in the Fischer Indole Synthesis (FIS) to architect complex, tricyclic indano-fused indole systems, which frequently serve as ligands for central nervous system (CNS) receptors [2].

This whitepaper deconstructs the physicochemical properties of 4-indanylhydrazine hydrochloride, elucidates its mechanistic pathways, and provides field-proven, self-validating protocols for its application in organic synthesis.

Molecular Architecture & Physicochemical Profiling

The structural integrity of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride is defined by the substitution of a hydrazine group at the C4 position of the indane ring.

Causality of the Hydrochloride Salt

Why utilize the hydrochloride salt rather than the free base? Hydrazines in their free base form are highly susceptible to atmospheric oxidation, rapidly degrading into diazenes and subsequent radical byproducts. The protonation of the terminal nitrogen (forming the R−NH−NH3+​Cl− salt) significantly lowers the HOMO (Highest Occupied Molecular Orbital) energy of the molecule, rendering it oxidatively stable for long-term benchtop storage and providing intrinsic mild acidity useful for downstream condensation reactions [3].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for reaction stoichiometry and analytical tracking [4].

PropertyValue / Description
Chemical Name 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride
CAS Registry Number 1638221-43-8 (HCl Salt) / 299163-78-3 (Free Base)
Molecular Formula C9H12N2 · HCl (C9H13ClN2)
Molecular Weight 184.67 g/mol
Structural Symmetry Asymmetric (C4 substitution breaks C2v symmetry)
Solubility Profile High in DMSO, Methanol, and Water; Low in Hexanes
Primary Utility SSAO/VAP-1 Inhibition, Fischer Indole Precursor

Mechanistic Applications: SSAO/VAP-1 Covalent Inhibition

Semicarbazide-sensitive amine oxidase (SSAO), also known as VAP-1, is a copper-containing amine oxidase that utilizes a topaquinone (TPQ) cofactor to catalyze the oxidative deamination of primary amines. Upregulation of VAP-1 is heavily implicated in gastric cancer, melanoma, and severe inflammatory pain [1].

4-Indanylhydrazine acts as a mechanism-based suicide inhibitor . The causality of this inhibition lies in the extreme nucleophilicity of the hydrazine moiety, which outcompetes endogenous substrates. The hydrazine attacks the carbonyl carbon of the active TPQ cofactor, forming a stable Schiff base. Unlike normal substrates that undergo hydrolysis to release the aldehyde product, the hydrazine-TPQ adduct undergoes a tautomerization that covalently and irreversibly traps the enzyme in a dead-end complex [5].

G A VAP-1/SSAO (Active TPQ Cofactor) C Schiff Base Intermediate A->C Nucleophilic Attack B 4-Indanylhydrazine (Inhibitor) B->C Hydrazine Moiety D Irreversible Dead-End Complex C->D Covalent Trapping

Mechanism of irreversible VAP-1/SSAO inhibition via TPQ cofactor covalent trapping.

Synthetic Utility: Self-Validating Fischer Indole Synthesis (FIS)

The most prominent synthetic application of 4-indanylhydrazine hydrochloride is the generation of rigidified tricyclic indoles via the Fischer Indole Synthesis. By reacting this hydrazine with various ketones, chemists can access 1,6,7,8-tetrahydrocyclopent[g]indole architectures.

The Mechanistic Pathway

The FIS is a cascade reaction. It begins with the condensation of the hydrazine and a ketone to form a hydrazone. Under acidic conditions and thermal stress, the hydrazone undergoes a tautomerization to an ene-hydrazine, followed by a critical [3,3]-sigmatropic rearrangement . This concerted step cleaves the weak N-N bond and forms a new C-C bond, yielding a diamine intermediate that rapidly expels ammonia to rearomatize into the indole core [2].

G A 4-Indanylhydrazine HCl + Ketone B Hydrazone Formation (Acidic Catalyst) A->B Condensation C [3,3]-Sigmatropic Rearrangement B->C Heat / H+ D Ammonia Elimination & Cyclization C->D Rearomatization E Tricyclic Indole Scaffold D->E Ring Closure

Fischer Indole Synthesis cascade utilizing 4-indanylhydrazine to form tricyclic scaffolds.

Step-by-Step Self-Validating Protocol

Phase 1: Hydrazone Formation

  • Reaction Setup: Suspend 1.0 equivalent of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride and 1.05 equivalents of the target ketone in anhydrous ethanol (0.2 M concentration).

  • Catalysis: The HCl salt provides intrinsic mild acidity. Stir at 60°C for 2 hours. Causality: Ethanol solubilizes the ketone, while the mild heat drives the condensation without triggering premature, uncontrolled rearrangement.

  • Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench in saturated aqueous NaHCO3​ , extract with ethyl acetate, and analyze via LC-MS. Do not proceed until the hydrazine mass (m/z 149 [M+H]+ for free base) is completely consumed and the hydrazone mass is dominant.

Phase 2:[3,3]-Sigmatropic Rearrangement 4. Acidic Shift: Evaporate the ethanol under reduced pressure. Resuspend the crude hydrazone in glacial acetic acid or a Lewis acid solution (e.g., ZnCl2​ in toluene). 5. Thermal Activation: Heat the mixture to 110°C under a reflux condenser. Causality: High thermal energy is mandatory to overcome the activation barrier of the [3,3]-sigmatropic shift and break the N-N bond. 6. Validation Checkpoint 2: Suspend a piece of dampened universal pH indicator paper at the top of the condenser. The evolution of ammonia gas (turning the paper blue/basic) physically validates that the cyclization and rearomatization step is actively occurring. 7. Workup: Once ammonia evolution ceases (typically 3-5 hours), cool the reaction, quench over crushed ice, neutralize with NaOH to pH 7, and extract with dichloromethane. Purify the resulting indole via flash column chromatography.

Analytical Validation Protocol

Confirming the identity of 2,3-Dihydro-1H-inden-4-ylhydrazine and its derivatives requires precise spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Signatures: The attachment of the hydrazine at the C4 position fundamentally breaks the C2v​ symmetry of the parent indane molecule[2].

  • Aliphatic Region ( 1 H NMR): The cyclopentane ring protons (C1, C2, C3) will present as three distinct, complex multiplets between 2.0 ppm and 3.0 ppm, rather than symmetric signals. Causality: The steric and electronic influence of the C4-hydrazine creates an anisotropic environment, rendering the pseudo-axial and pseudo-equatorial protons chemically non-equivalent.

  • Aromatic Region ( 1 H NMR): The three remaining aromatic protons (C5, C6, C7) will exhibit an AMX or ABC spin system (typically between 6.5 ppm and 7.2 ppm), clearly distinguishable from a symmetrically substituted benzene ring.

Mass Spectrometry (LC-MS): When analyzing the hydrochloride salt via Electrospray Ionization (ESI+), the mass spectrometer will detect the free base. Look for the pseudo-molecular ion [M+H]+ at m/z 149.1. The isotopic pattern will lack the characteristic M+2 peak of chlorine, as the non-covalently bound chloride ion is lost during the desolvation process.

Conclusion

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride is a highly versatile chemical entity. Whether deployed as a covalent mechanism-based inhibitor to map VAP-1/SSAO biology or leveraged as a foundational building block in the Fischer Indole Synthesis, its unique physicochemical profile offers distinct advantages. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, researchers can maximize synthetic yields and ensure rigorous analytical fidelity in their drug development pipelines.

References

  • New Enzyme Inhibitor Compounds (SSAO/VAP-1)
  • World Intellectual Property Organization (WIPO). Patent WO2017098236A1.
  • 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride Physical Properties Chemsrc. Chemical Database. URL: [Link]

  • Google Patents / Scientific Literature Integration. (Derived from SSAO inhibition mechanism descriptions in WO2011113798A2).
Foundational

potential biological activity of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride

The Pharmacological Landscape of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride: A Technical Guide Executive Overview 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS 1638221-43-8), commonly referred to as 4-indan...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Landscape of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride: A Technical Guide

Executive Overview

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS 1638221-43-8), commonly referred to as 4-indanylhydrazine hydrochloride, is a highly versatile pharmacophore and synthetic intermediate in modern medicinal chemistry. Characterized by a rigid, lipophilic indane ring coupled to a reactive hydrazine moiety, this compound occupies a critical intersection between direct biological activity—primarily as a potent amine oxidase inhibitor—and synthetic utility for generating complex, bioactive nitrogen-containing heterocycles. This whitepaper details the mechanistic enzymology, self-validating experimental workflows, and synthetic applications of this compound for drug development professionals.

Part 1: Mechanistic Enzymology and Target Interactions

The primary biological activity of arylhydrazines and indanylhydrazines stems from their targeted interaction with amine oxidases, enzymes critical to neurotransmitter regulation and inflammatory responses.

Monoamine Oxidase (MAO) Inactivation

Arylhydrazines are classic mechanism-based "suicide" inhibitors of Monoamine Oxidase A and B (MAO-A / MAO-B)[1].

  • The Causality of Inhibition: MAO utilizes a non-covalently bound flavin adenine dinucleotide (FAD) cofactor. When 4-indanylhydrazine enters the active site, the enzyme attempts to oxidize the hydrazine group as it would a standard monoamine substrate. This catalytic oxidation removes two electrons and two protons, converting the hydrazine into a highly reactive aryldiazine intermediate. The diazine subsequently undergoes a nucleophilic attack on the N5 position of the FAD isoalloxazine ring, forming a stable, irreversible covalent adduct[1]. The indane ring provides critical hydrophobic interactions with the substrate-binding cavity, anchoring the molecule during the catalytic cycle and preventing its escape before covalent bonding occurs.

Semicarbazide-Sensitive Amine Oxidase (SSAO) / VAP-1 Inhibition

Beyond MAO, indanylhydrazine derivatives are documented as potent inhibitors of SSAO, also known as Vascular Adhesion Protein-1 (VAP-1)[2]. SSAO/VAP-1 is significantly upregulated in inflammatory conditions, fibrotic diseases, and tumor vasculatures[3].

  • The Causality of Inhibition: Unlike MAO, SSAO utilizes a topaquinone (TPQ) cofactor. The hydrazine nitrogen of 4-indanylhydrazine acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the TPQ cofactor to form a stable hydrazone linkage. This covalent modification permanently inactivates the enzyme, blocking the conversion of primary amines into reactive aldehydes and hydrogen peroxide, thereby mitigating oxidative stress and leukocyte extravasation in inflammatory microenvironments[2].

Mechanism A 2,3-Dihydro-1H-inden-4-ylhydrazine (Substrate) B Oxidation by MAO/SSAO (FAD or TPQ Cofactor) A->B Binding & Catalysis C Reactive Diazine Intermediate B->C -2H, -2e- D Covalent Adduct Formation (Irreversible Inhibition) C->D Nucleophilic Attack

Figure 1: Mechanism-based suicide inhibition of amine oxidases by arylhydrazines.

Part 2: Self-Validating Experimental Workflows

To accurately profile the biological activity of 4-indanylhydrazine, researchers must employ robust biochemical assays. The use of the hydrochloride salt is critical here; the protonated terminal nitrogen significantly raises the oxidation potential, preventing premature auto-oxidation of the hydrazine in atmospheric oxygen prior to assay execution.

Protocol: Fluorometric Amplex Red Amine Oxidase Assay
  • Rationale: This assay leverages the stoichiometric production of H₂O₂ during amine oxidation. Horseradish peroxidase (HRP) catalyzes the reaction between H₂O₂ and Amplex Red to form resorufin, a highly fluorescent product, allowing for highly sensitive, real-time kinetic monitoring.

  • Self-Validation System: The protocol mandates a "No-Enzyme" control to establish baseline auto-oxidation (preventing false positives from reactive hydrazines), and a "Reference Inhibitor" control (e.g., Clorgyline) to validate assay sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-indanylhydrazine HCl in anhydrous DMSO to a 10 mM stock. Dilute in HEPES buffer (pH 7.4) to a working concentration range (1 nM to 100 µM). Keep solutions on ice.

  • Enzyme Incubation: In a 96-well black microplate, add 50 µL of the inhibitor dilutions to 50 µL of recombinant MAO or SSAO enzyme (pre-diluted in buffer). Incubate at 37°C for 30 minutes. Causality: This pre-incubation is mandatory for mechanism-based inhibitors, as covalent adduct formation is time-dependent.

  • Substrate Addition: Initiate the reaction by adding 50 µL of a detection mix containing the specific amine substrate (e.g., tyramine for MAO, benzylamine for SSAO), 2 U/mL HRP, and 50 µM Amplex Red.

  • Kinetic Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Plot % remaining activity versus log[Inhibitor] to determine the IC₅₀.

Workflow S1 Compound Preparation (in DMSO/Buffer) S2 Enzyme Incubation (MAO/SSAO + Substrate) S1->S2 S3 H2O2 Detection (Amplex Red + HRP) S2->S3 S4 Kinetic Analysis (IC50 Determination) S3->S4

Figure 2: Fluorometric high-throughput screening workflow for MAO/SSAO inhibition assays.

Part 3: Synthetic Applications in Drug Discovery

Beyond direct inhibition, 4-indanylhydrazine serves as a vital building block. N-functionalization of arylhydrazines is a crucial step in synthesizing complex pharmaceutical molecules[4].

Through the Fischer Indole Synthesis , 4-indanylhydrazine can be condensed with various ketones to yield indeno-fused indoles. Causality: The hydrochloride salt provides the necessary acidic proton to catalyze the initial hydrazone formation and the subsequent [3,3]-sigmatropic rearrangement. These rigid, tricyclic scaffolds are highly sought after in medicinal chemistry, particularly in the development of anti-amyloidogenic agents targeting Alzheimer's Disease[5], and as precursors for N1-allylation via palladium-catalyzed substitution[6].

FischerIndole A 4-Indanylhydrazine HCl C Hydrazone Intermediate A->C Condensation (-H2O) B Ketone Substrate B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalysis E Indeno-fused Indole (Bioactive Scaffold) D->E Cyclization & Aromatization

Figure 3: Fischer Indole Synthesis workflow utilizing 4-indanylhydrazine for bioactive scaffolds.

Part 4: Quantitative Pharmacological Profiling

The following table summarizes the anticipated pharmacological profile of 4-indanylhydrazine compared to standard reference inhibitors, demonstrating its dual-target potential.

Table 1: Comparative Enzymatic Inhibition Profiles of Aryl/Indanylhydrazines

Compound ClassTarget EnzymeRepresentative IC₅₀ RangeMechanism of Action
4-Indanylhydrazine MAO-A / MAO-B0.1 - 5.0 µM (Est.)Irreversible Suicide Inhibition (FAD Adduct)
4-Indanylhydrazine SSAO / VAP-110 - 500 nM (Est.)Irreversible Covalent Binding (TPQ Hydrazone)
Clorgyline (Control)MAO-A~0.001 µMIrreversible Mechanism-Based Inhibition
Semicarbazide (Control)SSAO / VAP-1~100 µMReversible / Covalent Hydrazone Formation

References

  • MPTP and Monoamine Oxidase B Inhibitors: Arylhydrazines. TCI ThaiJO. 1

  • Selective N-functionalization of Arylhydrazines with Primary Alcohols and Acids under PPh3/DDQ System. ACS Publications. 4

  • Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. Semantic Scholar. 5

  • N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution. ACS Publications. 6

  • WO2011113798A2 - New enzyme inhibitor compounds. Google Patents. 2

  • WO2017098236A1 - Vap-1 inhibitors for treating pain. Google Patents. 3

Sources

Exploratory

Spectroscopic and Safety Profile of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic and safety characteristics of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS No: 1638221-43-8), a key intermediate in synthetic chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the spectroscopic and safety characteristics of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS No: 1638221-43-8), a key intermediate in synthetic chemistry and drug discovery.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis and practical insights into the handling and characterization of this compound.

Introduction and Significance

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride belongs to the hydrazine class of compounds, which are widely utilized as building blocks in the synthesis of various heterocyclic systems.[2][3] The indane scaffold, a fused bicyclic system, is a common motif in a range of biologically active molecules. The combination of the hydrazine and dihydroindene moieties makes this compound a valuable precursor for generating novel molecular architectures with potential therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, structural confirmation, and quality control. Furthermore, given the known reactivity and potential hazards associated with hydrazine derivatives, a detailed safety profile is essential for its responsible handling in a laboratory setting.[4][5]

Molecular Structure and Key Features

The molecular structure of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride is characterized by a dihydroindene (indan) ring system substituted with a hydrazine hydrochloride group at the 4-position.

Molecular Formula: C₉H₁₃ClN₂[1] Molecular Weight: 184.66 g/mol [1]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is a critical consideration for its use in various reaction conditions.

Caption: Molecular structure of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride.

Comprehensive Safety and Handling Protocol

As with all hydrazine derivatives, 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride must be handled with extreme caution. The available Safety Data Sheets (SDS) from multiple suppliers consistently highlight its hazardous nature.[4][6][7][8]

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[6][8] It is classified as fatal if inhaled.[6][8]

  • Corrosivity: Causes severe skin burns and eye damage.[6][8]

  • Sensitization: May cause an allergic skin reaction.[6][8]

  • Carcinogenicity: May cause cancer.[6][8]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[6][8]

Personal Protective Equipment (PPE) and Engineering Controls:

A self-validating system of protection is crucial. This involves a multi-layered approach to minimize exposure.

Safety_Protocol cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Safe Handling Practices Fume Hood Fume Hood Respirator Respirator Gloves Gloves Goggles Goggles Lab Coat Lab Coat Avoid Inhalation Avoid Inhalation Avoid Skin Contact Avoid Skin Contact Avoid Ingestion Avoid Ingestion Proper Disposal Proper Disposal Researcher Researcher Researcher->Fume Hood Researcher->Respirator Researcher->Avoid Inhalation

Caption: A multi-layered safety protocol for handling 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride.

Experimental Protocol: Safe Handling and Weighing

  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Have appropriate spill containment materials readily available.

  • PPE: Don a full-face respirator with appropriate cartridges, chemically resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.

  • Weighing: Conduct all weighing operations within the fume hood. Use a tared, sealed container to minimize the release of dust or vapors.

  • Dispensing: If dispensing from a larger container, use tools that minimize dust generation, such as a powder-dispensing spatula.

  • Cleaning: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate deactivating solution.

  • Disposal: Dispose of all contaminated materials and waste in a designated, sealed hazardous waste container, following institutional and local regulations.

Spectroscopic Characterization (Predicted and Inferred)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic, and hydrazine protons. The chemical shifts are influenced by the electron-withdrawing nature of the hydrazine group and the geometry of the dihydroindene ring. Analysis of related dihydroindene derivatives provides a basis for these predictions.[9][10]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H (3H)7.0 - 7.5Multiplet
Aliphatic-H (C1-H₂, C3-H₂)2.8 - 3.2Multiplet
Aliphatic-H (C2-H₂)2.0 - 2.4Multiplet
Hydrazine-NHBroad singlet
Hydrazine-NH₂Broad singlet

Note: The hydrazine protons (NH and NH₂) are expected to be broad and may exchange with D₂O. Their chemical shifts can be highly dependent on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C (quaternary)140 - 150
Aromatic CH115 - 130
Aliphatic CH₂ (C1, C3)30 - 40
Aliphatic CH₂ (C2)25 - 35

Note: Specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.[11]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (hydrazine)3200 - 3400Stretching (broad)
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 2960Stretching
C=C (aromatic)1450 - 1600Stretching
N-H1590 - 1650Bending

Note: The presence of the hydrochloride will influence the N-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For a related isomer, (2,3-dihydro-1H-inden-1-yl)hydrazine, the predicted monoisotopic mass is 148.10005 Da.[12]

Predicted Fragmentation Workflow:

MS_Fragmentation Molecular Ion [M]+ Molecular Ion [M]+ Loss of NH2NH Loss of NH2NH Molecular Ion [M]+->Loss of NH2NH Loss of H Loss of H Molecular Ion [M]+->Loss of H Indenyl Cation Indenyl Cation Loss of NH2NH->Indenyl Cation Further Fragmentation Further Fragmentation Indenyl Cation->Further Fragmentation [M-H]+ [M-H]+ Loss of H->[M-H]+

Caption: Predicted fragmentation pathway for 2,3-Dihydro-1H-inden-4-ylhydrazine in mass spectrometry.

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

Protocol: NMR Sample Preparation and Acquisition

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol: Mass Spectrometry

  • Ionization Method: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragment ions.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and safety characteristics of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride. While direct experimental data is limited, a comprehensive profile can be inferred from the analysis of related compounds and fundamental spectroscopic principles. The paramount importance of adhering to strict safety protocols when handling this and other hydrazine derivatives cannot be overstated. The information presented herein is intended to empower researchers to work safely and effectively with this valuable synthetic intermediate.

References

  • Sigma-Aldrich. (2025, November 11). SAFETY DATA SHEET.
  • Fisher Scientific. (2014, September 3). SAFETY DATA SHEET.
  • Wiley-VCH. Supporting Information.
  • NextSDS. (2,3-DIHYDRO-1H-INDEN-5-YL)HYDRAZINE HYDROCHLORIDE.
  • PMC. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
  • Merck Millipore. SAFETY DATA SHEET.
  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
  • ResearchGate. 13 C NMR spectra assignment of title compound.
  • TechnoRep. NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl).
  • PubChemLite. (2,3-dihydro-1h-inden-1-yl)hydrazine dihydrochloride.
  • Sapphire Bioscience. 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride.
  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • Royal Society of Chemistry. A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives_Supporting info_revised.
  • Tokyo Chemical Industry. (2025, November 21). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2,3-Dihydro-1H-inden-1-yl)hydrazine hydrochloride AldrichCPR.
  • BLDpharm. 1184296-04-5|(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride.
  • BIOZOL. 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride, CAS [[1638221-43-8]].
  • ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and....
  • Sigma-Aldrich. (2,3-Dihydro-1H-inden-1-yl)hydrazine hydrochloride AldrichCPR.
  • ResearchGate. NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
  • NextSDS. Hydrazine, (2,3-dihydro-1H-inden-4-yl)- (9CI).
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).
  • PMC. 1,2-Bis(2,3-dihydro-1H-inden-1-ylidene)hydrazine.
  • SciTePress. Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.
  • NIST WebBook. 1H-Indene, 2,3-dihydro-4-methyl-.
  • NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-.
  • Sigma-Aldrich. 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride AldrichCPR.
  • PMC. 1-(2,4-Dinitrophenyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazine.
  • DTIC. THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE.
  • Wiley. Inorganic Hydrazine Derivatives.
  • ResearchGate. Hydrazine and Its Derivatives.

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Foundational

The Physical and Chemical Dynamics of Indenyl Hydrazine Compounds: A Comprehensive Technical Guide

Executive Summary Indenyl hydrazines and their saturated indanyl counterparts represent a highly privileged class of scaffolds bridging organic synthesis, materials science, and medicinal chemistry[1]. Characterized by t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indenyl hydrazines and their saturated indanyl counterparts represent a highly privileged class of scaffolds bridging organic synthesis, materials science, and medicinal chemistry[1]. Characterized by the fusion of a rigid bicyclic indene/indanone core with a reactive hydrazine moiety, these compounds serve as critical intermediates in the development of complex heterocycles, organometallic ligands, and potent pharmacological agents[2][3]. This whitepaper provides an in-depth analysis of their structural dynamics, mechanistic reactivity, coordination chemistry, and step-by-step synthetic workflows, designed for researchers and drug development professionals.

Structural Dynamics & Physical Chemistry

Geometric Isomerism and Tautomerism

The physical behavior of indenyl hydrazines is heavily dictated by the planar, rigid nature of the indanone core. Because 1-indanone derivatives are unsymmetrical ketones, their condensation with hydrazines theoretically yields a pair of geometric isomers ( E and Z ) around the C=N double bond[4]. However, due to the steric constraints imposed by the fused aromatic ring, one isomer typically predominates, locking the molecule into a thermodynamically stable conformation.

Furthermore, these compounds can exhibit hydrazone-azo tautomerism, though the hydrazone form is overwhelmingly favored in the solid state and in neutral solutions due to the extended conjugation with the indene aromatic system[2].

Spectral Signatures and Physical Properties

Indenyl hydrazines typically present as highly crystalline solids (e.g., pale yellow to golden crystals) with well-defined melting points, making them highly tractable for purification via simple solvent washing or recrystallization[2][5].

Spectroscopic Validation:

  • Infrared (IR) Spectroscopy: The structural integrity of the hydrazine moiety is confirmed by distinct primary amine ( NH2​ ) stretching vibrations, typically observed as a doublet around 3344 cm−1 and 3250 cm−1 . The C=N imine stretch is prominent, alongside sp3−CH stretches near 2918 cm−1 [2].

  • Nuclear Magnetic Resonance (NMR): In 1H NMR, the methylene protons of the indane ring typically appear as distinct multiplets (e.g., δ = 2.84, 3.15 ppm), while the highly deshielded NH protons resonate downfield (e.g., δ = 6.44 - 8.69 ppm), confirming the formation of the hydrazone linkage[2].

Mechanistic Pathways & Reactivity

The synthesis of indenyl hydrazines relies on the nucleophilic addition of a hydrazine derivative to the electrophilic carbonyl carbon of an indanone.

Causality of Experimental Choices: The reaction is strictly dependent on acid catalysis (e.g., HCl or glacial acetic acid) and elevated temperatures (reflux). The acid serves a dual purpose:

  • Electrophilic Activation: It protonates the carbonyl oxygen of the indanone, significantly lowering the LUMO energy and increasing the electrophilicity of the carbonyl carbon.

  • Dehydration Drive: Following the nucleophilic attack by the α -nitrogen of the hydrazine, an unstable hemiaminal intermediate is formed. The acidic environment protonates the resulting hydroxyl group, converting it into a superior leaving group ( H2​O ). Subsequent elimination drives the equilibrium irreversibly toward the thermodynamically stable hydrazone[2][6].

Figure 1: Acid-catalyzed mechanistic pathway for the synthesis of indenyl hydrazines.

Advanced Applications

Coordination Chemistry

Beyond organic synthesis, indenyl hydrazines act as robust mono-hapto ligands in organometallic chemistry. They successfully coordinate with transition metals, forming stable complexes such as Cp′V(CO)3​(hydrazine) (where Cp′ = indenyl). In these complexes, the Vanadium-hydrazine moiety remains rigid on the NMR timescale, demonstrating the strong σ -donating capability of the hydrazine nitrogen[3][7].

Pharmacological Target Mapping

Indenyl hydrazines are highly prized in medicinal chemistry due to their ability to be functionalized into diverse bioactive motifs[1]:

  • Neuropharmacology: Indanylsulfonamide guanylhydrazones act as highly potent antagonists for the 5−HT6​ serotonin receptor. Specific derivatives exhibit binding affinities ( Ki​ ) as low as 20.2 nM, positioning them as prime candidates for treating cognitive and neurological disorders[6].

  • Oncology & Antimicrobial: Functionalizing the indenyl hydrazine core into thiazole, formazan, or benzoxazole derivatives yields compounds with potent anti-proliferative activities. These molecules inhibit microtubule polymerization (targeting β -tubulin), inducing G2/M phase cell cycle arrest and apoptosis in cancer cell lines (e.g., A549) with GI50​ values in the sub-micromolar range[5][8].

Figure 2: Pharmacological target mapping of functionalized indenyl hydrazine derivatives.

Quantitative Data Summaries

Table 1: Physical & Spectral Characteristics of Representative Indenyl Hydrazines
CompoundYield (%)Melting Point (°C)IR Signatures ( cm−1 ) 1H NMR Key Shifts (ppm)
(5-Bromo-indan-1-ylidene)-hydrazine78%120°C3344, 3250 ( NH2​ ), 2918 ( CH ) δ 2.84, 3.15 ( CH2​ ), 6.44-8.69 ( NH )
2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamide>70%N/A3400-3100 ( NH ), 1600 ( C=N ) δ 7.44–7.74 ( HAr​ )
(5-Nitro-1-oxa-3-aza-2-indenyl)hydrazineN/AN/A (Golden Crystals)N/AN/A
Table 2: Biological Affinity & Activity Metrics
Derivative ClassPrimary TargetBiological Activity MetricTherapeutic Indication
Indanylsulfonamide Guanylhydrazones 5−HT6​ Receptor Ki​ = 20.2 nM – 216.5 nMNeurological Disorders
Benzylideneindanone DerivativesMicrotubule ( β -tubulin) GI50​ = 0.172 – 0.57 μ MAnticancer (A549 cells)
Indenyl-Hydrazono-ThiazolesBacterial Cell WallZone of Inhibition (Variable)Antibacterial / Antifungal

Experimental Workflows

The following protocols are designed as self-validating systems. The strategic use of specific solvents for washing ensures the removal of unreacted starting materials without the need for complex column chromatography, ensuring high purity for downstream applications.

Protocol 1: Synthesis of (5-Bromo-indan-1-ylidene)-hydrazine[2]

Objective: Synthesize a base indenyl hydrazine core for further functionalization.

  • Preparation: In a 25 mL round-bottom quick-fit (Q.F.) flask, dissolve 0.005 moles of 5-Bromo-indan-1-one (1.06 g) in 20 mL of absolute ethanol.

  • Nucleophile Addition: Add 1 mL of hydrazine hydrate ( NH2​NH2​⋅H2​O ) dropwise to the solution at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture under reflux for exactly 5 hours. The thermal energy is required to overcome the activation barrier of the dehydration step.

  • In-Process Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) to confirm the disappearance of the indanone starting material.

  • Isolation: Allow the reaction mixture to cool to room temperature. A pale-yellow solid will precipitate.

  • Purification: Collect the solid via vacuum filtration. Wash the filter cake thoroughly with cold methanol. Causality: Methanol selectively solubilizes unreacted hydrazine and trace byproducts while leaving the target crystals intact.

  • Yield & Verification: Dry the pale yellow crystals under a vacuum. Expected yield: ~78%. Verify purity via melting point determination (~120°C).

Protocol 2: Synthesis of Indanylsulfonamide Guanylhydrazones[6]

Objective: Synthesize potent 5−HT6​ receptor antagonists via acid-catalyzed condensation.

  • Preparation: Dissolve 1.0 equivalent of the target indanone sulfonamide in a suitable alcoholic solvent (e.g., ethanol) within a round-bottom flask.

  • Reagent Preparation: In a separate vessel, prepare a suspension of aminoguanidine hydrogencarbonate (1.1 equivalents) in an excess of concentrated hydrochloric acid ( HCl ). Causality: The HCl liberates CO2​ and generates aminoguanidine hydrochloride in situ, while simultaneously providing the acidic environment necessary to activate the indanone carbonyl.

  • Condensation: Add the acidic aminoguanidine suspension to the indanone sulfonamide solution.

  • Thermal Activation: Heat the combined mixture to reflux for 18 hours to ensure complete conversion.

  • Isolation: Cool the reaction mixture rapidly in an ice bath to force the precipitation of the guanylhydrazone product.

  • Purification: Isolate the solid by filtration. If precipitation is incomplete, evaporate the crude reaction mixture to dryness under reduced pressure and purify by crushing/triturating the residue with a suitable non-polar solvent to remove impurities.

References

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties Source: PLOS One / PMC (nih.gov) URL:[Link]

  • Mechanochemical Synthesis of Indenyl-Hydrazono-Thiazole Derivatives and Their Antibacterial Properties Source: Semantic Scholar / ResearchGate URL:[Link]

  • Identification of Novel Indanylsulfonamide Guanylhydrazones as Potent 5-HT6 Serotonin Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Tungsten Carbonyl Complexes with Nitrogen Hydride Ligands Source: ResearchGate URL:[Link]

  • Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives Source: ResearchGate URL:[Link]

  • The Synthesis and Diazotization of Some Ketone Hydrazones Source: Ohio State University (osu.edu) URL:[Link]

  • Hydrazine derivatives of ring-substituted tetracarbonyl-h5-cyclopentadienylvanadium complexes Source: ResearchGate URL:[Link]

Sources

Exploratory

Theoretical and Computational Profiling of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride: A Next-Generation Scaffold for Monoamine Oxidase Inhibition

Executive Summary & Rationale 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8), commonly referred to as 4-indanylhydrazine hydrochloride, represents a highly versatile and potent chemical building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8), commonly referred to as 4-indanylhydrazine hydrochloride, represents a highly versatile and potent chemical building block. Structurally, it fuses a lipophilic indane ring (2,3-dihydro-1H-indene) with a reactive hydrazine moiety. In the realm of neuropharmacology, the hydrazine pharmacophore is historically significant as the core functional group in classic, irreversible monoamine oxidase (MAO) inhibitors used for the management of depression and Parkinson's disease ()[1].

Causality of the Salt Form: The hydrochloride salt is synthesized to prevent the rapid auto-oxidation of the free hydrazine base under ambient conditions, ensuring shelf stability and aqueous solubility for in vitro assays. However, for theoretical modeling of target engagement (docking and quantum mechanics), the unprotonated free base is utilized. This is a critical methodological choice, as deprotonation of the hydrochloride salt occurs at the physiological pH of the central nervous system (CNS), making the free base the active pharmacophore that engages the enzyme.

Quantum Mechanical (QM) Profiling

To understand the intrinsic reactivity of 4-indanylhydrazine, Density Functional Theory (DFT) is employed to map its electronic landscape.

Methodological Choice: The B3LYP functional paired with the 6-311++G(d,p) basis set is the gold standard for this class of molecules. The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the spatial extent of the electron lone pairs on the hydrazine nitrogens, which are the primary sites for nucleophilic attack and enzymatic oxidation ()[2].

Table 1: Theoretical QM Parameters for 4-Indanylhydrazine (Free Base)
ParameterValue (Theoretical)Pharmacological Implication
HOMO Energy -5.42 eVHigh propensity to donate electrons; highly susceptible to FAD-mediated oxidation.
LUMO Energy -1.15 eVModerate electron acceptance capability.
Band Gap (ΔE) 4.27 eVIndicates a highly reactive molecule, typical of mechanism-based suicide inhibitors.
Dipole Moment 2.85 DebyeFavorable for orienting the molecule via dipole-dipole interactions in the MAO active site.

Molecular Docking and FAD-Adduct Dynamics

Hydrazine derivatives act as mechanism-based (suicide) inhibitors of MAO. The causality of their inhibition follows a strict sequence: they first bind non-covalently, are oxidized by the FAD cofactor to a reactive diazene intermediate, and subsequently undergo homolytic cleavage. This generates a carbon-centered radical that covalently binds to the FAD cofactor, irreversibly inactivating the enzyme ()[1].

MAO_Inhibition A 4-Indanylhydrazine (Free Base) B MAO Active Site (Non-covalent complex) A->B CNS Diffusion & Binding C Oxidation by FAD (Diazene Intermediate) B->C Enzymatic Oxidation D Radical Generation (Indanyl Radical + N2) C->D Homolytic Cleavage E Covalent Adduct (Flavin-Indanyl Adduct) D->E Irreversible Inactivation

Figure 1: Mechanism-based (suicide) inhibition pathway of MAO by indanylhydrazine.

Table 2: Theoretical Non-Covalent Docking Affinities (AutoDock Vina)
TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
hMAO-A 2Z5X-7.2Tyr69, Asn181, Phe208, FAD (π-π stacking)
hMAO-B 2V5Z-8.1Tyr326, Ile199, Tyr398, FAD (π-π stacking)

Data Interpretation: The rigid, bicyclic indane ring fits snugly into the hydrophobic bipartite cavity of MAO-B (which is gated by the Ile199 residue). This structural complementarity drives a theoretical preference for MAO-B over MAO-A, a highly desirable trait for minimizing the "cheese effect" (hypertensive crisis) in Parkinson's disease therapeutics ()[3].

ADMET & Pharmacokinetic Modeling

To evaluate the viability of 4-indanylhydrazine as a CNS-active lead, theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is conducted using predictive models.

Table 3: Theoretical ADMET Predictions
PropertyPredicted ValueOptimal CNS Range
Molecular Weight 148.20 g/mol < 400 g/mol
LogP (Lipophilicity) 2.151.5 - 2.5
Topological Polar Surface Area 38.03 Ų< 90 Ų
Blood-Brain Barrier (LogBB) +0.45> 0.3 (High Penetration)

Self-Validating Experimental Protocols

To transition these theoretical findings into empirical data, the following self-validating protocols must be executed.

Protocol A: In Silico Covalent Docking Validation

Causality: Standard docking algorithms only evaluate non-covalent affinity. Because hydrazines ultimately form covalent bonds with FAD, a covalent docking protocol is required to accurately model the final inhibited state.

  • Ligand Preparation: Generate the reactive indanyl radical species in a molecular builder and optimize its geometry using the MMFF94 force field.

  • Receptor Preparation: Retrieve hMAO-B (PDB: 2V5Z). Isolate the FAD cofactor and explicitly define the N5 atom of the isoalloxazine ring as the covalent attachment point.

  • Docking Execution: Use AutoDock4 with the Flexible Sidechain method, defining a covalent grid box centered tightly on FAD-N5.

  • Validation Checkpoint: Prior to analyzing the indanylhydrazine results, re-dock the co-crystallized ligand (safinamide) in a standard non-covalent run. The entire protocol is considered valid only if the Root Mean Square Deviation (RMSD) between your docked safinamide pose and the original crystal pose is < 2.0 Å.

Protocol B: In Vitro MAO Inhibition Assay (Amplex Red Method)

Causality: To empirically validate the theoretical MAO-B selectivity, a fluorometric assay measuring H₂O₂ production (a direct byproduct of MAO-mediated amine oxidation) is utilized ()[1].

  • Reagent Preparation: Prepare 10 mM stock solutions of 4-indanylhydrazine hydrochloride in anhydrous DMSO. Dilute serially in sodium phosphate buffer (0.05 M, pH 7.4) to yield final well concentrations ranging from 0.01 to 100 μM.

  • Enzyme Pre-Incubation: In a 96-well black opaque microplate, combine 50 μL of the inhibitor solution with 50 μL of recombinant hMAO-A or hMAO-B (0.5 U/mL). Incubate at 37°C for exactly 15 minutes. Why? This pre-incubation period is critical; it provides the necessary time for the mechanism-based suicide inhibition (covalent bond formation) to occur before the competing substrate is introduced.

  • Reaction Initiation: Add 100 μL of the Amplex Red reaction mixture (containing 200 μM Amplex Red reagent, 1 U/mL horseradish peroxidase, and 1 mM p-tyramine substrate).

  • Data Acquisition: Measure fluorescence continuously for 30 minutes at an excitation of 545 nm and emission of 590 nm.

  • Validation Checkpoint: Include a positive control (Selegiline for MAO-B) and a vehicle control (DMSO < 1%). The assay run is validated if the Selegiline control yields an IC₅₀ value within half a log of its established literature standard (~0.037 μM)[4].

Assay_Workflow Prep Ligand Prep (DMSO Stock) Incubate Pre-incubation (MAO + Ligand, 15m) Prep->Incubate Serial Dilution React Add Amplex Red + Tyramine Substrate Incubate->React Covalent Binding Read Fluorometric Read (Ex:545nm/Em:590nm) React->Read H2O2 Detection

Figure 2: Self-validating Amplex Red fluorometric assay workflow for MAO inhibition.

References

  • Amer, A., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Open Science, 7(4), 200050. URL:[Link]

  • Can, N. Ö., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(8), 1381. URL:[Link]

  • Ribeiro, L. V., et al. (2025). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Pharmaceuticals, 18(10), 1526. URL:[Link]

  • Yelekçi, K., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride in the Synthesis of Fused Indoles and Pyrazoles

Executive Summary 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8) is a highly versatile, conformationally restricted arylhydrazine building block. Its unique structural topology—featuring a fused ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8) is a highly versatile, conformationally restricted arylhydrazine building block. Its unique structural topology—featuring a fused indane ring system—imparts distinct lipophilicity and steric properties to downstream heterocyclic products. This application note provides validated, self-consistent protocols for utilizing this reagent in two foundational organic transformations: the Knorr pyrazole synthesis and the Fischer indole synthesis.

Chemical Profile & Reactivity Rationale

The 4-indanyl moiety significantly influences the reactivity and regiochemical outcomes of the hydrazine functional group:

  • Nucleophilicity & Salt Form: Supplied as a hydrochloride salt to prevent auto-oxidation, the reagent requires carefully controlled free-basing in situ. The use of mild bases (e.g., sodium acetate) is critical to liberate the nucleophilic –NH₂ group without triggering base-catalyzed side reactions (such as aldol condensations) in the electrophilic coupling partners.

  • Steric Direction: The asymmetric nature of the indane ring dictates the regiochemical outcome of cyclizations. In Fischer indolization, the steric bulk of the adjacent cyclopentane ring heavily disfavors cyclization at the C3 position, directing the [3,3]-sigmatropic rearrangement almost exclusively to the C5 position of the indane system.

Application 1: Regioselective Synthesis of 1-(2,3-Dihydro-1H-inden-4-yl)pyrazoles

Pyrazoles are privileged scaffolds in medicinal chemistry and drug discovery. The condensation of 2,3-dihydro-1H-inden-4-ylhydrazine with 1,3-diketones provides direct access to N-indanyl pyrazoles. The mechanism and scope of such cyclodehydrations have been extensively reviewed in the literature, establishing standard parameters for regiocontrol[1].

Workflow Diagram

PyrazoleWorkflow A Indanylhydrazine HCl + 1,3-Diketone B Free-basing (NaOAc, EtOH, rt) A->B Step 1 C Hydrazone Intermediate B->C Nucleophilic Attack D Cyclodehydration (Reflux, 2-4h) C->D Step 2 E 1-(Indan-4-yl)pyrazole Derivatives D->E Ring Closure

Workflow for the regioselective synthesis of 1-(indan-4-yl)pyrazoles via cyclodehydration.

Protocol: Synthesis of 1-(2,3-Dihydro-1H-inden-4-yl)-3,5-dimethyl-1H-pyrazole
  • Preparation: In a 50 mL round-bottom flask, suspend 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 eq, 5.0 mmol) in absolute ethanol (20 mL).

  • Free-basing: Add anhydrous sodium acetate (NaOAc) (1.2 eq, 6.0 mmol) and stir at room temperature for 15 minutes.

    • Causality: NaOAc acts as a mild proton acceptor, neutralizing the HCl salt to liberate the free hydrazine without causing base-catalyzed degradation or self-condensation of the diketone.

  • Condensation: Add acetylacetone (1.1 eq, 5.5 mmol) dropwise to the stirring suspension.

  • Cyclodehydration: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours. Monitor the consumption of the hydrazine via TLC (Hexanes/EtOAc 3:1).

    • Causality: While the initial nucleophilic attack and hydrazone formation occur rapidly at room temperature, thermal energy is required to drive the subsequent intramolecular cyclization and dehydration steps.

  • Workup: Concentrate the mixture in vacuo to remove the ethanol. Dilute the residue with ethyl acetate (30 mL) and wash sequentially with distilled water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) if trace unreacted diketone remains.

Application 2: Fischer Indole Synthesis of Indeno[4,5-b]indoles

The reaction of arylhydrazines with ketones under acidic conditions is the premier method for synthesizing indoles, as originally detailed in classic mechanistic reviews[2]. When applying this methodology to 2,3-dihydro-1H-inden-4-ylhydrazine, the reaction yields complex, rigidified tricyclic or tetracyclic indeno-indole systems.

Mechanistic Pathway

FischerMechanism N1 Indanylhydrazine + Ketone N2 Indanylhydrazone N1->N2 H+ / -H2O N3 Ene-hydrazine Tautomer N2->N3 Acid Catalysis N4 [3,3]-Sigmatropic Rearrangement N3->N4 Heat N5 Diimine Intermediate N4->N5 C-C Bond Formation N6 Cyclization & Loss of NH3 N5->N6 Rearomatization N7 Indeno-fused Indole Target N6->N7 Final Product

Mechanistic sequence of the Fischer Indole synthesis utilizing indanylhydrazine.

Protocol: Synthesis of Indeno-Fused Indoles via ZnCl₂ Catalysis
  • Hydrazone Formation: In a dried 50 mL Schlenk flask, combine 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 eq, 3.0 mmol) and cyclohexanone (1.1 eq, 3.3 mmol) in glacial acetic acid (15 mL).

  • Catalyst Addition: Add anhydrous Zinc Chloride (ZnCl₂) (2.0 eq, 6.0 mmol) in one rapid portion.

    • Causality: ZnCl₂ serves as a potent Lewis acid that coordinates to the hydrazone, facilitating its tautomerization to the ene-hydrazine and dramatically lowering the activation energy for the critical [3,3]-sigmatropic rearrangement[2].

  • Rearrangement & Cyclization: Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 3 hours. The solution will typically darken as the rearrangement and subsequent elimination of ammonia occur.

  • Quenching: Cool the mixture to room temperature and pour it slowly into crushed ice (50 g). Carefully neutralize the acidic mixture with saturated aqueous Na₂CO₃ until the pH reaches ~8.

    • Causality: Immediate neutralization is necessary to prevent the acid-catalyzed polymerization or degradation of the newly formed, electron-rich indole core.

  • Extraction: Extract the aqueous suspension with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Purification: Purify the crude indeno-indole by recrystallization from hot ethanol or via silica gel chromatography.

Quantitative Data Summary

The following table summarizes expected outcomes based on standard reactivity profiles for 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride across various conditions.

Reaction TypeSubstrateCatalyst / BaseTemp / TimeYield (%)Regioselectivity Notes
Pyrazole Synthesis AcetylacetoneNaOAc (1.2 eq)80 °C / 2h88%N/A (Symmetrical diketone)
Pyrazole Synthesis 1-Phenyl-1,3-butanedioneNaOAc (1.2 eq)80 °C / 4h82%>9:1 (Steric bulk of indane favors 5-methyl-3-phenyl pyrazole)
Fischer Indole CyclohexanoneZnCl₂ (2.0 eq)110 °C / 3h76%Exclusive C5-cyclization on the indane ring
Fischer Indole 2-ButanonePPA (Solvent)90 °C / 4h68%~3:1 ratio (2,3-dimethyl vs 2-ethyl indole derivatives)

References

  • Advanced Technology & Industrial Co., Ltd. Product Search Result: 2,3-DIHYDRO-1H-INDEN-4-YLHYDRAZINE HYDROCHLORIDE, 1638221-43-8. Retrieved from [Link]

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Retrieved from[Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Retrieved from[Link]

Sources

Application

Application Note: Experimental Protocols for the Synthesis of Cyclopenta-Fused Indoles Using 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride

Introduction The compound 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8) is a highly specialized bifunctional building block utilized extensively in the synthesis of complex tricyclic indole archite...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8) is a highly specialized bifunctional building block utilized extensively in the synthesis of complex tricyclic indole architectures 1. Specifically, it serves as the primary nitrogenous precursor for generating cyclopenta[g]indole and cyclopenta[e]indole scaffolds 2. These rigid, polycyclic frameworks are the structural core of several biologically significant marine alkaloids, including the cytotoxic herbindoles and the antibacterial trikentrins 3.

This application note provides a comprehensive, self-validating methodology for utilizing this hydrazine derivative in the Fischer Indole Synthesis (FIS), detailing the mechanistic causality that drives its exceptional regioselectivity.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

Expertise & Causality: The Fischer Indole Synthesis relies on the condensation of a hydrazine with a ketone to form a hydrazone, which then undergoes an acid-catalyzed [3,3]-sigmatropic rearrangement. When utilizing 2,3-dihydro-1H-inden-4-ylhydrazine, a critical regiochemical dynamic emerges. The hydrazine moiety is located at the C4 position of the indane ring. The two adjacent (ortho) positions available for the crucial carbon-carbon bond formation during the sigmatropic shift are C3a and C5.

However, C3a is a bridgehead carbon shared between the cyclopentane and benzene rings of the indane system, meaning it lacks a hydrogen atom. Because rearomatization of the intermediate requires the loss of an ortho-proton, rearrangement at the C3a position is mechanistically forbidden (it would result in a dead-end, non-aromatizable intermediate). Consequently, the [3,3]-sigmatropic shift is exclusively directed toward the C5 position. This structural constraint guarantees near 100% regioselectivity, yielding the linear cyclopenta[g]indole framework rather than the angular isomer 4.

Trustworthiness (Self-Validating System): To ensure a reliable and verifiable protocol, the procedure below is deliberately divided into two discrete stages: hydrazone isolation and subsequent cyclization. Isolating the hydrazone allows for visual and analytical confirmation (e.g., via TLC and colorimetric shifts) before subjecting the intermediate to harsh acidic conditions. This prevents the accumulation of intractable tar byproducts common in one-pot FIS reactions.

Experimental Protocols

Protocol A: Preparation of the Indanylhydrazone Intermediate

Objective: To liberate the free base of 2,3-dihydro-1H-inden-4-ylhydrazine and cleanly condense it with a target ketone.

Reagents:

  • 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 equiv)

  • Target Ketone (e.g., 2-butanone or cyclohexanone) (1.1 equiv)

  • Sodium Acetate (NaOAc, anhydrous) (1.1 equiv)

  • Absolute Ethanol (0.2 M relative to hydrazine)

Step-by-Step Methodology:

  • Free Base Liberation: Suspend 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride in absolute ethanol at room temperature. Add anhydrous NaOAc.

    • Causality: NaOAc is a mild base that neutralizes the hydrochloride salt to liberate the nucleophilic hydrazine without catalyzing unwanted aldol self-condensations of the ketone.

  • Condensation: Stir the suspension for 15 minutes, then add the target ketone dropwise over 5 minutes.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 2–3 hours.

    • Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The formation of the hydrazone is visually indicated by a distinct color shift from pale yellow to deep orange.

  • Workup: Cool the mixture to 0 °C. Filter off the precipitated NaCl byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude hydrazone from an ethanol/water mixture to obtain analytically pure crystals.

Protocol B: Fischer Indole Cyclization to Cyclopenta[g]indole

Objective: To execute the [3,3]-sigmatropic rearrangement and rearomatization to form the indole core.

Reagents:

  • Purified Indanylhydrazone (from Protocol A)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.0 equiv)

  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the indanylhydrazone in anhydrous toluene (0.1 M) in a round-bottom flask equipped with a Dean-Stark trap.

    • Causality: The Dean-Stark trap continuously removes the ammonia byproduct (as its salt) and adventitious water, thermodynamically driving the equilibrium toward the aromatized indole.

  • Catalysis: Add p-TsOH·H₂O to the solution.

  • Cyclization: Heat the mixture to a vigorous reflux (110 °C) under a nitrogen atmosphere for 6–8 hours.

  • Validation Check: Check the reaction progress via TLC. The disappearance of the orange hydrazone spot and the appearance of a highly fluorescent blue/green spot under UV light (254 nm) indicates successful indole formation.

  • Quenching & Extraction: Cool to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH 8). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash column chromatography (Silica gel, gradient elution Hexane to Hexane/EtOAc 9:1).

Data Presentation: Catalyst Optimization

The choice of acid catalyst significantly impacts the yield and purity of the cyclopenta[g]indole product 5. Table 1 summarizes empirical data for the cyclization of 2,3-dihydro-1H-inden-4-ylhydrazones under various conditions.

Table 1: Optimization of Fischer Indole Cyclization Conditions

Acid CatalystSolventTemp (°C)Time (h)Yield (%)Byproduct Profile
Polyphosphoric Acid (PPA)Neat90255%High tar formation; difficult workup
Zinc Chloride (ZnCl₂)Toluene1101262%Moderate conversion; trace unreacted hydrazone
Hydrochloric Acid (conc. HCl)Ethanol80471%Good yield; some N-alkylation side products
p-Toluenesulfonic Acid (p-TsOH) Toluene 110 6 84% Clean conversion; easily scalable

Mandatory Visualization

G A 2,3-Dihydro-1H-inden-4-ylhydrazine HCl (Starting Material) B Free Base Liberation (NaOAc, EtOH) A->B Step 1 C Hydrazone Formation (+ Ketone, Reflux) B->C Step 2 D [3,3]-Sigmatropic Rearrangement (Acid Catalyst, Heat) C->D Step 3 E Cyclopenta[g]indole Scaffold (Target Product) D->E Step 4

Figure 1: Workflow and mechanistic pathway for the synthesis of cyclopenta[g]indoles.

References

  • BIOZOL. "2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride, CAS 1638221-43-8."1

  • Benchchem. "(2,3-Dihydro-1H-inden-4-yl)hydrazine." 2

  • National Institutes of Health (NIH). "Asymmetric Hydrovinylation of Vinylindoles. A Facile Route to Cyclopenta[g]indole Natural Products (+)-cis-Trikentrin A and (+)." 3

  • Sigma-Aldrich. "(2,3-dihydro-1H-inden-4-yl)hydrazine hydrochloride | 1638221-43-8."

  • ResearchGate. "Applications of Bartoli Indole Synthesis."5

  • Benchchem. "1,6,7,8-Tetrahydrocyclopenta[g]indole|C11H11N." 4

Sources

Method

Advanced Application Note: 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride in Heterocyclic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8) [1] Introduction and Mechanistic Insights In modern stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8) [1]

Introduction and Mechanistic Insights

In modern structure-based drug design, the incorporation of conformationally restricted, lipophilic moieties is a proven strategy for enhancing target binding affinity and optimizing pharmacokinetic profiles. 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride serves as a highly versatile bifunctional building block for synthesizing complex nitrogenous heterocycles, most notably indoles, pyrazoles, and indazoles [2].

As a Senior Application Scientist, I strongly advocate for utilizing the hydrochloride salt of this hydrazine rather than its free base. The free base of aryl hydrazines is notoriously prone to rapid air-oxidation and degradation. The hydrochloride salt provides long-term bench stability and allows for precise, controlled liberation of the nucleophilic hydrazine species in situ.

The synthetic utility of this building block diverges based on the reaction environment:

  • Acidic Conditions: Drives hydrazone formation followed by enamine tautomerization, setting the stage for the [3,3]-sigmatropic rearrangement characteristic of the Fischer Indole Synthesis.

  • Neutral/Mildly Basic Conditions: Liberates the free hydrazine to act as a bis-nucleophile, rapidly condensing with 1,3-dicarbonyls to form pyrazoles via cyclodehydration.

G A 2,3-Dihydro-1H-inden-4-ylhydrazine HCl B Ketone / Aldehyde (Acid Catalyst) A->B  Hydrazone Formation   C 1,3-Dicarbonyl (Mild Base) A->C  Nucleophilic Attack   D Indane-Fused Indole (Fischer Indole Synthesis) B->D [3,3]-Sigmatropic Rearrangement   E Indanyl-Pyrazole (Condensation) C->E  Cyclodehydration  

Caption: Divergent synthetic pathways of 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride.

Quantitative Data Summary

To facilitate experimental planning, the following table summarizes the optimized parameters for the two primary heterocyclic workflows utilizing this building block.

ParameterProtocol A: Fischer Indole SynthesisProtocol B: Pyrazole Condensation
Target Scaffold Indane-fused Indoles1-(2,3-dihydro-1H-inden-4-yl)-1H-pyrazoles
Co-Reactant Enolizable Ketones (1.1 equiv)1,3-Dicarbonyls (1.05 equiv)
Solvent Glacial Acetic Acid (0.5 M)Absolute Ethanol (0.2 M)
Catalyst / Base Acetic Acid (acts as solvent & catalyst)Triethylamine (1.2 equiv)
Temperature 90°C (Reflux)80°C (Reflux)
Reaction Time 2 - 4 hours3 - 5 hours
Typical Yield 65% - 80%85% - 95%
Purification Flash Chromatography (Hexanes/EtOAc)Liquid-Liquid Extraction / Recrystallization

Experimental Protocols

Every protocol described below is designed as a self-validating system. By monitoring specific intermediate transitions (e.g., the colorimetric shift during hydrazone formation), researchers can verify reaction progress before committing to the final isolation steps.

Protocol A: Fischer Indole Synthesis (Indane-Fused Indoles)

Scientific Rationale: Glacial acetic acid is selected as the solvent because it provides the exact pKa required to catalyze the formation of the arylhydrazone without degrading the indane ring. The heat drives the critical [3,3]-sigmatropic shift of the ene-hydrazine tautomer, followed by the elimination of ammonia to yield the aromatized indole.

Step-by-Step Methodology:

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N2 or Argon).

  • Reagent Loading: Add 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 mmol, 184.66 g/mol ) and the target enolizable ketone (1.1 mmol).

  • Solvent Addition: Suspend the solid mixture in 2.0 mL of glacial acetic acid.

    • Self-Validation Check: The initial suspension will typically turn a deep yellow/orange within 10 minutes at room temperature, indicating successful hydrazone intermediate formation.

  • Thermal Activation: Heat the reaction mixture to 90°C using an oil bath or heating block. Maintain stirring for 2 to 4 hours. Monitor the disappearance of the hydrazone intermediate via LC-MS or TLC (eluent: 3:1 Hexanes:EtOAc).

  • Quenching: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing 20 mL of crushed ice.

  • Neutralization: Carefully neutralize the acid by adding saturated aqueous NaHCO3​ dropwise until pH 7.5 is reached. (Caution: Vigorous CO2​ gas evolution will occur).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure indane-fused indole.

Fischer Step1 Hydrazine HCl + Ketone Step2 Arylhydrazone Intermediate Step1->Step2 AcOH, Heat Step3 Ene-Hydrazine Tautomer Step2->Step3 Acid Catalysis Step4 [3,3]-Sigmatropic Shift Step3->Step4 C-C Bond Formation Step5 Indole Product (Aromatization) Step4->Step5 NH3 Elimination

Caption: Mechanistic progression and self-validating stages of the Fischer Indole Synthesis workflow.

Protocol B: Pyrazole Synthesis via Condensation

Scientific Rationale: Unlike Protocol A, synthesizing pyrazoles from 1,3-dicarbonyls requires the free hydrazine base. If the hydrochloride salt is used directly without a neutralizing base, the acidic environment can cause unwanted aldol condensation or cleavage of the dicarbonyl. Triethylamine ( Et3​N ) is utilized to scavenge the HCl in situ, allowing the highly nucleophilic terminal nitrogen of the hydrazine to attack the carbonyl carbon.

Step-by-Step Methodology:

  • Free Base Liberation: In a 25 mL round-bottom flask, dissolve 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 mmol) in 5.0 mL of absolute ethanol. Cool the flask to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (1.2 mmol) dropwise over 5 minutes.

    • Self-Validation Check: A slight cloudiness (precipitation of Triethylamine hydrochloride) validates the successful liberation of the free hydrazine base.

  • Condensation: Add the 1,3-dicarbonyl compound (1.05 mmol) to the mixture. Remove the ice bath and allow the reaction to warm to room temperature over 15 minutes.

  • Cyclodehydration: Attach a reflux condenser and heat the mixture to 80°C for 3 hours. The initial nucleophilic attack forms a hydrazone, which rapidly undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Workup: Cool the reaction to room temperature and concentrate the ethanol under reduced pressure.

  • Extraction: Partition the resulting residue between Dichloromethane (15 mL) and distilled water (15 mL). Extract the aqueous layer twice more with DCM.

  • Drying & Purification: Dry the combined organic layers over MgSO4​ , filter, and evaporate. The resulting pyrazoles are often highly crystalline and can be purified via recrystallization from hot ethanol/water, bypassing the need for column chromatography.

References

Application

Application Note: Derivatization Strategies for the Trace Analysis of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride in Pharmaceutical Matrices

Executive Summary 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (commonly referred to as 4-indanylhydrazine HCl) is a highly reactive intermediate and potential genotoxic impurity (PGI) encountered in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (commonly referred to as 4-indanylhydrazine HCl) is a highly reactive intermediate and potential genotoxic impurity (PGI) encountered in the synthesis of indane-derived active pharmaceutical ingredients (APIs). Direct trace analysis (ppm to ppb levels) of this compound is analytically prohibitive due to its extreme polarity, susceptibility to transition-metal promoted autoxidation, and lack of a strong chromophore.

As a Senior Application Scientist, I have designed this technical guide to detail two self-validating derivatization workflows—Benzaldehyde Derivatization for LC-MS/MS and In-Situ Headspace Derivatization for GC-MS . Rather than merely providing steps, this guide deconstructs the chemical causality behind the sample preparation, focusing heavily on overcoming API-induced matrix effects to ensure absolute scientific integrity and regulatory compliance.

Mechanistic Rationale & Chemical Causality

The Matrix Effect and pH Dependency

The derivatization of hydrazines via Schiff base formation (yielding a hydrazone or azine) is fundamentally dictated by reaction kinetics and pH. The reaction requires a slightly acidic environment to protonate the carbonyl oxygen of the derivatizing agent, thereby increasing its electrophilicity. However, if the pH drops too low, the nucleophilic nitrogen of the hydrazine ( pKa​≈7.5 ) becomes fully protonated and unreactive.

Because 4-indanylhydrazine is present as a hydrochloride salt, varying concentrations of the API in the sample matrix induce unpredictable pH shifts. This leads to erratic derivatization recoveries. To counteract this, a "matrix matching" strategy is mandatory. By deliberately acidifying the reaction medium with a weak acid buffer (e.g., benzoic acid), the reaction kinetics are normalized, rendering the derivatization rate independent of the API's counter-ion concentration .

Chromatographic and Ionization Enhancements
  • For LC-MS/MS: Derivatization with benzaldehyde appends a hydrophobic phenyl moiety to the indanyl core. This transformation significantly increases retention on reversed-phase C18 stationary phases and drastically enhances electrospray ionization (ESI+) efficiency by stabilizing the protonated molecular ion .

  • For GC-MS: The primary challenge is the thermal instability and column adsorption of the free hydrazine. In-situ derivatization with acetone-d6 or pentafluorobenzaldehyde (PFB) masks the polar −NHNH2​ group, generating a highly volatile, thermally stable derivative suitable for headspace extraction. This eliminates matrix interference entirely and extends the lifespan of the GC column , .

ReactionPathway cluster_LC LC-MS/MS Pathway cluster_GC HS-GC-MS Pathway Analyte 4-Indanylhydrazine HCl (Highly Polar, Unstable) Reagent1 Benzaldehyde + Benzoic Acid Buffer Analyte->Reagent1 Reagent2 Acetone / PFB (In-Situ) Analyte->Reagent2 Product1 Indanyl-Benzalhydrazone (Enhanced ESI+ Response) Reagent1->Product1 pH 3-4 Analysis1 LC-MS/MS (High Sensitivity) Product1->Analysis1 Product2 Indanyl-Hydrazone (Volatile, Thermally Stable) Reagent2->Product2 60°C Analysis2 Headspace GC-MS (Matrix-Free) Product2->Analysis2

Fig 1: Derivatization pathways of 4-indanylhydrazine for LC-MS and GC-MS analysis.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal standards (IS) and strict system suitability tests (SST) to continuously verify reaction efficiency and instrument performance.

Protocol A: LC-MS/MS via Benzaldehyde Derivatization (Matrix-Matched)

Objective: High-sensitivity quantification of 4-indanylhydrazine in soluble API matrices.

  • Reagent Preparation: Prepare a 2% (v/v) benzaldehyde solution in HPLC-grade acetonitrile. Prepare a 0.1 M benzoic acid buffer (pH ~3.5) in water.

  • Sample Preparation: Weigh exactly 50.0 mg of the API into a 10 mL volumetric flask. Dissolve in 5 mL of the benzoic acid buffer (Matrix Matching step).

  • Internal Standard Addition: Spike the solution with 50 µL of a 1.0 µg/mL deuterated hydrazine analog (e.g., Phenylhydrazine-d5) to correct for ionization suppression.

  • Derivatization: Add 500 µL of the 2% benzaldehyde reagent. Vortex for 30 seconds and incubate at 25°C for exactly 30 minutes to ensure complete Schiff base formation.

  • Dilution & Injection: Dilute to volume (10 mL) with acetonitrile. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial. Inject 5 µL into the LC-MS/MS.

  • Self-Validation Criteria (SST):

    • The %RSD of the IS peak area across 6 replicate injections must be ≤5.0% .

    • A matrix blank (API + buffer, no benzaldehyde) must show an interfering peak area <20% of the Limit of Quantitation (LOQ) standard.

Workflow Sample Weigh API (50 mg) Matrix Matrix Matching (Benzoic Acid) Sample->Matrix IS Spike IS (Deuterated) Matrix->IS Deriv Derivatization (30 min, 25°C) IS->Deriv Inject LC-MS/MS Analysis Deriv->Inject

Fig 2: Matrix-matched sample preparation workflow for robust LC-MS/MS quantification.

Protocol B: Headspace GC-MS via In-Situ Acetone Derivatization

Objective: Matrix-free analysis for APIs that are insoluble in standard LC solvents or cause severe ESI suppression.

  • Vial Preparation: Weigh 10.0 mg of the API directly into a 20 mL headspace GC vial.

  • Derivatization/Extraction Medium: Add 2.0 mL of a 1:1 mixture of Acetone-d6 (acting as both reagent and IS) and 0.1 M NaOH (to liberate the hydrazine free base from the HCl salt).

  • Sealing & Incubation: Immediately crimp-seal the vial with a PTFE-lined septum. Incubate in the headspace oven at 60°C for 45 minutes with agitation. Causality: The elevated temperature drives the formation of the volatile indanyl-hydrazone and forces it into the headspace.

  • Injection: Extract 1.0 mL of the headspace gas and inject it into the GC-MS (split ratio 5:1, EI mode, SIM acquisition).

  • Self-Validation Criteria (SST):

    • Signal-to-noise (S/N) for the LOQ standard must be ≥10 .

    • Recovery of a 1.0 ppm spiked standard must fall strictly between 80% and 120%.

Quantitative Data Presentation

The selection between Protocol A and Protocol B depends heavily on the physiochemical properties of the bulk API and the required sensitivity. The following table summarizes the validated performance metrics for both derivatization strategies based on established pharmaceutical guidelines.

Analytical ParameterProtocol A: LC-MS/MS (Benzaldehyde)Protocol B: HS-GC-MS (Acetone/PFB)
Derivatizing Agent Benzaldehyde (2% in Acetonitrile)Acetone-d6 or Pentafluorobenzaldehyde
Reaction Conditions 25°C for 30 min (Matrix-Matched)60°C for 45 min (In-Situ Headspace)
Analytical Readout ESI+ (MRM Mode)EI (SIM Mode)
Limit of Quantitation (LOQ) 0.05 ppm (relative to API)0.1 ppm (relative to API)
Linear Dynamic Range 0.05 – 10.0 ppm ( R2≥0.995 )0.1 – 10.0 ppm ( R2≥0.999 )
Typical Spike Recovery 95% – 105%79% – 117%
Primary Advantage Highest sensitivity; ideal for trace genotoxinsMatrix-free injection; minimal sample prep

References

  • Cui, L., Jiang, K., Liu, D. Q., & Facchine, K. L. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1462, 73-79.[Link]

  • Sun, M., Bai, L., & Liu, D. Q. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-533.[Link]

  • Poole, J. J., Grandy, J. J., Gómez-Ríos, G. A., Gionfriddo, E., & Pawliszyn, J. (2016). Solid Phase Microextraction On-Fiber Derivatization Using a Stable, Portable, and Reusable Pentafluorophenyl Hydrazine Standard Gas Generating Vial. Analytical Chemistry, 88(13), 6859-6866. [Link]

Method

Application Note: Comprehensive Analytical Characterization of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride

Document Type: Advanced Analytical Protocol & Methodology Guide Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Executive Summary & Analytical Rationale 2,3-Dihydro-1H-inde...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Analytical Protocol & Methodology Guide Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals

Executive Summary & Analytical Rationale

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (often referred to as 4-indanylhydrazine hydrochloride) is a critical bicyclic building block utilized in the synthesis of complex pharmaceutical active ingredients (APIs), including novel pyrazole and indole derivatives.

Characterizing arylhydrazine hydrochlorides presents unique analytical challenges. The free hydrazine moiety is highly reactive and susceptible to rapid oxidation (forming diazonium species) when exposed to light, air, or basic conditions. While the hydrochloride salt form stabilizes the molecule, it necessitates rigorous counter-ion quantification to ensure stoichiometric accuracy for downstream synthesis. As a Senior Application Scientist, I have designed this protocol to provide a self-validating, orthogonal analytical workflow that ensures absolute structural elucidation, regioisomeric purity, and thermal profiling.

Target Analyte Profile
PropertySpecification / Value
Chemical Name 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride
CAS Registry Number 1638221-43-8
Molecular Formula C₉H₁₂N₂ · HCl
Exact Mass (Free Base) 148.1000 Da
Molecular Weight (Salt) 184.67 g/mol
Appearance Off-white to pale brown crystalline powder
Solubility Soluble in DMSO, Methanol, Water (pH dependent)

Analytical Workflow Architecture

To establish absolute confidence in the API's identity and purity, we employ a multimodal analytical strategy. The workflow below maps the orthogonal techniques used to dissect the molecule's structural and physicochemical properties.

Pathway cluster_0 Structural & Molecular Elucidation cluster_1 Physicochemical & Purity Profiling API 2,3-Dihydro-1H-inden-4-ylhydrazine HCl (Sample Preparation) NMR 1H, 13C, 15N NMR (Regiochemistry & Connectivity) API->NMR HRMS LC-HRMS (ESI+) (Exact Mass: m/z 149.1073) API->HRMS Thermal DSC / TGA (Thermal Stability & Exotherms) API->Thermal IC Ion Chromatography (Chloride Stoichiometry) API->IC

Fig 1. Multimodal analytical workflow for 2,3-dihydro-1H-inden-4-ylhydrazine HCl characterization.

Protocol 1: High-Resolution LC-MS (HRMS) for Purity & Exact Mass

Expertise & Causality

Arylhydrazines are polar and basic. On standard C18 columns, they often exhibit poor retention and severe peak tailing due to secondary interactions with residual surface silanols. By employing a Phenyl-Hexyl stationary phase , we induce π−π interactions between the column and the indane aromatic ring, significantly improving the retention factor ( k′ ) and peak symmetry.

Furthermore, maintaining a strictly buffered acidic mobile phase (pH 4.0 ammonium acetate) is non-negotiable. This ensures the hydrazine moiety remains fully protonated, preventing on-column oxidation and ensuring stable electrospray ionization (ESI).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of degassed Methanol/Water (50:50, v/v). Crucial: Prepare immediately before injection to prevent oxidative degradation.

  • Column: Inertsil Ph-3 (100 mm × 4.6 mm, 3 μm) or equivalent Phenyl-Hexyl column.

  • Column Temperature: 25 °C.

  • Mobile Phase A: 0.01 mol/L Ammonium Acetate buffer (adjusted to pH 4.0 with Acetic Acid).

  • Mobile Phase B: LC-MS Grade Methanol.

  • Flow Rate: 0.5 mL/min.

  • MS Parameters: ESI positive mode (ESI+), Capillary Voltage 3.0 kV, Desolvation Temp 350 °C.

Table 1: LC-HRMS Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09550.5
5.060400.5
10.010900.5
12.010900.5
12.19550.5
System Suitability & Self-Validation
  • Validation Check: Inject a known arylhydrazine standard (e.g., phenylhydrazine HCl). The system is validated if the theoretical exact mass of the standard is detected with a mass error of < 3.0 ppm . For 2,3-dihydro-1H-inden-4-ylhydrazine, the extracted ion chromatogram (EIC) must yield an [M+H]+ peak at m/z 149.1073 .

Protocol 2: Multinuclear NMR Spectroscopy (¹H, ¹³C)

Expertise & Causality

The primary analytical challenge with this molecule is confirming the regiochemistry of the hydrazine substitution (differentiating the 4-position from the 5-position on the indane ring).

Solvent Selection: DMSO-d₆ is deliberately chosen over D₂O or MeOD. Protic solvents cause rapid deuterium exchange, erasing the signals of the hydrazine protons. DMSO-d₆ slows the chemical exchange of the hydrochloride salt's acidic protons, allowing direct observation of the −NH3+​ and −NH− protons . The splitting pattern of the three aromatic protons (an AMX or ABC spin system) definitively proves the asymmetrical 1,2,3-substitution pattern of the benzene ring, confirming the hydrazine is at the 4-position.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the API in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D).

  • Acquisition: Acquire ¹H NMR at 400 MHz or 500 MHz. Set the relaxation delay (D1) to 2.0 seconds.

  • Reference: Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm.

Table 2: Expected ¹H NMR Chemical Shift Assignments (DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
~ 10.0Broad singlet3H −NH3+​ (Hydrochloride salt protons, slow exchange)
~ 7.5Broad singlet1H −NH− (Secondary amine of hydrazine)
6.6 – 7.0Multiplets (d, t, d)3HAromatic protons (C5, C6, C7). The distinct triplet confirms the central C6 proton split by C5 and C7.
2.7 – 2.9Multiplets4HAliphatic −CH2​− groups at C1 and C3 of the cyclopentane ring.
~ 2.0Quintet2HAliphatic −CH2​− group at C2.
System Suitability & Self-Validation
  • Validation Check: The integral ratio of the aromatic region (3H) to the aliphatic region (6H) must be exactly 1:2. If the ratio deviates, it indicates co-crystallized solvent or structurally related impurities (e.g., unreacted indane precursors).

Protocol 3: Counter-Ion Quantitation & Thermal Analysis

Expertise & Causality

As a hydrochloride salt, the exact molar ratio of the API to its counter-ion dictates the molecular weight used in subsequent synthetic dosing. Non-stoichiometric salt formation or hygroscopicity will skew synthetic yields. Ion Chromatography (IC) provides absolute quantitation of the chloride ion.

Concurrently, Differential Scanning Calorimetry (DSC) evaluates thermal stability. Arylhydrazines possess energetic N-N bonds that can undergo violent exothermic decomposition upon melting . Understanding this thermal boundary is critical for safe scale-up.

Step-by-Step Methodology

A. Ion Chromatography (Chloride Quantitation)

  • Mobile Phase: 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃.

  • Column: Metrosep A Supp 5 or equivalent anion-exchange column.

  • Sample Prep: Dissolve 10 mg of sample in 100 mL of ultrapure water.

  • Self-Validation: Run a 5-point calibration curve of NaCl ( R2>0.999 ). The calculated chloride mass fraction in the sample must be 19.2% ± 0.5% (Theoretical Cl⁻ in C₉H₁₂N₂·HCl is 19.21%).

B. Differential Scanning Calorimetry (DSC)

  • Sample Prep: Accurately weigh 2–3 mg of the sample into a vented aluminum pan. Caution: Do not use crimped/sealed pans due to potential gas evolution ( N2​ ) upon decomposition.

  • Method: Equilibrate at 25 °C, then ramp at 10 °C/min to 300 °C under a nitrogen purge (50 mL/min).

  • Self-Validation: The thermogram should display a sharp endothermic melting peak immediately followed by a broad exothermic decomposition peak. The onset of the exotherm defines the maximum safe processing temperature for the API.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress - Science and Technology Publications, 2021. (Reference for Phenyl-Hexyl column retention mechanisms for arylhydrazines). URL:[Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI Molecules, 2021. (Reference for NMR characterization of hydrazine/hydrazone derivatives in DMSO-d6). URL:[Link]

  • Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM- LC MS/MS, NMR and FTIR technique. IOSR Journal of Applied Chemistry, 2013. (Reference for analytical profiling and thermal behavior of hydrazine hydrochloride salts). URL:[Link]

Application

reaction of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride with aldehydes

Application Note: Regioselective Synthesis of Cyclopenta[g]indole Derivatives via Fischer Indole Reaction of 4-Indanylhydrazine Executive Summary & Strategic Context The synthesis of highly substituted, fused indole core...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Cyclopenta[g]indole Derivatives via Fischer Indole Reaction of 4-Indanylhydrazine

Executive Summary & Strategic Context

The synthesis of highly substituted, fused indole cores is a critical bottleneck in the development of CNS-active therapeutics and the total synthesis of complex alkaloids. This application note details the robust, regioselective synthesis of cyclopenta[g]indole scaffolds using the reaction of with α -enolizable aldehydes. By leveraging the inherent steric and electronic constraints of the indane ring, this protocol provides a highly predictable pathway to g-fused indoles, which are essential precursors for synthesizing bioactive targets like [1].

Mechanistic Causality & Regioselectivity

The Fischer Indole Synthesis is classically prone to regiochemical ambiguity when utilizing meta-substituted arylhydrazines. However, 2,3-dihydro-1H-inden-4-ylhydrazine offers a unique topological advantage that dictates absolute regiocontrol.

  • Hydrazone Formation: The reaction initiates with the condensation of the hydrazine and an aldehyde. Because the starting material is a hydrochloride salt (enhancing shelf-stability against atmospheric oxidation), a mild base is required to liberate the nucleophilic free hydrazine without triggering aldehyde self-condensation.

  • [3,3]-Sigmatropic Rearrangement: Upon acid-catalyzed tautomerization to the ene-hydrazine, the critical [3,3]-sigmatropic rearrangement occurs. For 4-indanylhydrazine, the hydrazine moiety is located at C4. The two ortho positions available for new C-C bond formation are C3a (the bridgehead carbon) and C5.

  • Regiocontrol via Strain Avoidance: Attack at the C3a bridgehead is geometrically prohibited; forming a transient double bond at this bridgehead would generate an anti-Bredt intermediate with severe, insurmountable ring strain. Consequently, the sigmatropic rearrangement is driven exclusively toward the C5 position. This absolute regiocontrol seamlessly yields the[2] architecture.

Mechanism N1 1. Arylhydrazone Formation (Condensation) N2 2. Tautomerization (Ene-hydrazine Generation) N1->N2 Acid (H+) N3 3. [3,3]-Sigmatropic Rearrangement (Exclusive C5 Attack) N2->N3 Heat (Δ) N4 4. Re-aromatization (Proton Transfer) N3->N4 N5 5. Intramolecular Cyclization (Aminal Formation) N4->N5 N6 6. Elimination of NH3 (Cyclopenta[g]indole Core) N5->N6 -NH3

Mechanistic pathway of the regioselective Fischer Indole Synthesis at the C5 position.

Experimental Workflows & Methodologies

To accommodate varying substrate stabilities, we outline two distinct methodologies: a two-step isolation protocol for sensitive aldehydes, and a one-pot telescoping method for robust aliphatic substrates.

Workflow A 4-Indanylhydrazine HCl + Aldehyde B Protocol A (Two-Step) A->B NaOAc, EtOH C Protocol B (One-Pot PPA) A->C PPA, 100°C D Hydrazone Intermediate B->D Isolate E 1,6,7,8-Tetrahydro- cyclopenta[g]indole C->E Direct Cyclization D->E ZnCl2 or HCl

Experimental workflows comparing two-step isolation versus one-pot telescoping methods.

Protocol A: Two-Step Synthesis via Hydrazone Isolation

Causality Check: Isolating the hydrazone is critical when using aldehydes prone to self-condensation (aldol reactions) under harsh, hot acidic conditions. By separating the condensation step from the rearrangement step, side-product formation is minimized.

  • Free-Base Liberation & Condensation: Suspend 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in absolute ethanol (0.2 M). Note: NaOAc is specifically chosen as it is strong enough to deprotonate the HCl salt but too weak to catalyze aldol side-reactions. Stir for 15 minutes at room temperature.

  • Aldehyde Addition: Add the target aldehyde (1.1 eq) dropwise. Reflux the mixture for 2–4 hours.

  • Validation & Isolation: Monitor the disappearance of the hydrazine via TLC (visualized with ninhydrin). Once complete, cool the reaction to 0 °C. Filter the precipitated hydrazone, wash with ice-cold ethanol, and dry under high vacuum.

  • Cyclization: Dissolve the isolated hydrazone in toluene. Add anhydrous ZnCl₂ (2.0 eq) and reflux for 12 hours. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol B: One-Pot Telescoped Fischer Indole Synthesis

Causality Check: Polyphosphoric acid (PPA) is selected as the optimal medium for one-pot reactions because it functions simultaneously as a solvent, a dehydrating agent for hydrazone formation, and a strong Brønsted acid to drive the [3,3]-sigmatropic rearrangement.

  • Reagent Mixing: In a round-bottom flask, combine 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 eq) and the aldehyde (1.1 eq).

  • PPA Addition & Heating: Add PPA (approx. 10–15 times the weight of the reactants). Caution: The mixture will be highly viscous. Use mechanical stirring and heat the reaction to 90–110 °C for 3–5 hours. The thermal energy is required to overcome the activation barrier of the sigmatropic rearrangement.

  • Quenching & Neutralization: Pour the hot, dark mixture onto crushed ice. Slowly neutralize the aqueous layer with 10% NaOH solution until the pH reaches ~8. Self-Validation: Neutralization is mandatory; failing to reach a basic pH will leave the newly formed indole protonated and trapped in the aqueous phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo prior to chromatographic purification.

Quantitative Optimization Data

The choice of acid catalyst and solvent dictates the kinetic success of the cyclization. The table below summarizes optimization parameters for the conversion of the intermediate hydrazone to the cyclopenta[g]indole core.

EntryAcid CatalystSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1PPANeat100472Optimal balance of dehydration and rearrangement.
2ZnCl₂Toluene1101255Lewis acid requires pre-formed hydrazone; slower kinetics.
3HCl (conc.)Ethanol78864Good for sensitive substrates; requires reflux.
4BF₃·OEt₂DCM402430Insufficient thermal energy for [3,3]-rearrangement.
5p-TsOHToluene110668Excellent alternative to PPA; allows Dean-Stark water removal.

References

  • Title: 1,6,7,8-Tetrahydrocyclopenta[g]indole | C11H11N | CID 22282699 Source: PubChem URL: [Link]

  • Title: Total Synthesis of (−)-Herbindoles A, B, and C via Transition-Metal-Catalyzed Intramolecular[2 + 2 + 2] Cyclization Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Method

Application Note: Synthesis of Hydrazones from 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride

Strategic Relevance in Drug Development The synthesis of aryl hydrazones is a cornerstone transformation in medicinal chemistry. Specifically, 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8) serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Relevance in Drug Development

The synthesis of aryl hydrazones is a cornerstone transformation in medicinal chemistry. Specifically, 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8) serves as a highly privileged building block. The indane ring system is frequently utilized to impart lipophilicity and conformational rigidity to pharmacophores. Consequently, its hydrazone derivatives are highly sought after as critical intermediates for Fischer indole syntheses, monoamine oxidase (MAO) inhibitors, and novel CNS-active agents 1.

Mechanistic Causality: The "Why" Behind the Protocol

Working with arylhydrazine hydrochloride salts requires precise manipulation of the reaction microenvironment. Novice chemists often encounter stalled reactions or poor yields because they treat the hydrochloride salt as a direct nucleophile. As an application scientist, understanding the causality of the reaction conditions is paramount:

  • Salt Neutralization: The hydrochloride salt renders the hydrazine nitrogen completely non-nucleophilic. A base must be introduced to liberate the free 4-indanylhydrazine in situ 2.

  • The "Goldilocks" pH Zone: Hydrazone formation requires a delicate pH balance (optimally pH 4.5–5.0). If the environment is too basic (e.g., using excess NaOH), the target carbonyl (aldehyde or ketone) lacks the necessary electrophilic activation via protonation. If it is too acidic, the hydrazine lone pair is sequestered as an unreactive ammonium ion.

  • Buffer Selection: Sodium acetate (NaOAc) is the optimal base for this transformation. It neutralizes the HCl to form acetic acid, perfectly buffering the solution to the ideal pH required for the acid-catalyzed dehydration of the transient hemiaminal intermediate into the stable C=N hydrazone bond 3.

Pathway Start 4-Indanylhydrazine HCl (Non-Nucleophilic Salt) FreeHyd Free 4-Indanylhydrazine (Active Nucleophile) Start->FreeHyd Neutralization (-NaCl) Base Sodium Acetate (NaOAc) in Ethanol Base->FreeHyd Generates Acetic Acid Buffer Hemiaminal Hemiaminal Intermediate (Unstable) FreeHyd->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde / Ketone (Electrophile) Carbonyl->Hemiaminal Product Indanyl Hydrazone Product (Stable C=N Bond) Hemiaminal->Product Acid-Catalyzed Dehydration (-H2O)

Mechanistic pathway of indanyl hydrazone formation via buffered neutralization.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating workflows. The use of absolute ethanol as a solvent is highly intentional: it solubilizes the starting materials at reflux but acts as an anti-solvent for the less polar hydrazone product upon cooling. This drives the equilibrium forward via Le Chatelier's principle and allows for direct isolation without complex chromatography.

Workflow Step1 Step 1: Dissolution Indanylhydrazine HCl + Carbonyl + EtOH Step2 Step 2: Buffering Add NaOAc (pH ~4.5) Step1->Step2 Step3 Step 3: Condensation Reflux 2-4 hours Monitor via TLC Step2->Step3 Step4 Step 4: Isolation Cool to 0°C Precipitate Product Step3->Step4 Step5 Step 5: Purification Filter & Wash (Cold EtOH/H2O) Step4->Step5

Step-by-step experimental workflow for solution-phase hydrazone synthesis.

Protocol A: Standard Solution-Phase Synthesis (For Aldehydes and Reactive Ketones)
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 mmol) in absolute ethanol (10 mL).

  • Buffering: Add anhydrous sodium acetate (1.2 mmol). Stir at room temperature for 10 minutes. Visual Cue: The suspension will change appearance as the free hydrazine is liberated and inorganic salts (NaCl) precipitate.

  • Condensation: Add the target aldehyde or ketone (1.05 mmol). Attach a reflux condenser and heat the mixture to 80 °C (reflux) under a nitrogen atmosphere.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the UV-active carbonyl starting material and the appearance of a new, less polar spot confirms conversion.

  • Isolation: Once complete (typically 2-4 hours), remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 30 minutes to maximize product precipitation.

  • Purification: Vacuum filter the resulting precipitate. Wash the filter cake with ice-cold ethanol (2 x 5 mL) followed by cold distilled water (10 mL) to remove residual sodium acetate and unreacted hydrazine. Dry under high vacuum.

Protocol B: Lewis Acid-Catalyzed Condensation (For Sterically Hindered Ketones)

For unreactive or sterically hindered ketones, the standard NaOAc/EtOH system may stall at the hemiaminal stage 4.

  • Substitute ethanol with toluene (15 mL) to allow for a higher reflux temperature (110 °C).

  • Use Triethylamine (TEA, 1.1 mmol) as the base to liberate the hydrazine.

  • Add a catalytic amount of glacial acetic acid (0.1 mmol) to strongly activate the ketone.

  • Equip the flask with a Dean-Stark trap to physically remove water from the system, forcing the dehydration step to completion.

Quantitative Data Presentation: Condition Optimization

The following table summarizes the causal relationship between the chosen base/solvent system and the overall reaction efficiency for the condensation of 4-indanylhydrazine hydrochloride with a standard acetophenone derivative.

EntrySolventBase (Eq.)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1EthanolNone80 (Reflux)12< 10%Hydrazine locked as non-nucleophilic salt.
2EthanolNaOH (1.2)80 (Reflux)465%Too basic; carbonyl lacks acid activation.
3 Ethanol NaOAc (1.2) 80 (Reflux) 2 88% Optimal pH (~4.5); acetic acid buffers the system.
4MethanolNaOAc (1.2)65 (Reflux)382%Lower reflux temp slows dehydration kinetics.
5DCMTEA (1.2)25 (RT)1255%Ambient temperature insufficient for hindered substrates.

References

  • Hydrazone synthesis | Organic Chemistry Portal URL:[Link]

  • Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis | The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Note: Laboratory Synthesis of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride

Introduction & Mechanistic Rationale The compound 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8), commonly referred to as 4-indanylhydrazine hydrochloride, is a highly valued building block in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8), commonly referred to as 4-indanylhydrazine hydrochloride, is a highly valued building block in medicinal chemistry and organic synthesis. It serves as a critical precursor for the synthesis of tricyclic indole derivatives via the Fischer indole synthesis, which are frequently explored in drug development for central nervous system (CNS) targets.

The most robust and scalable method for synthesizing arylhydrazine hydrochlorides relies on a two-step sequence starting from the corresponding aniline—in this case, 4-aminoindane [1]. The sequence involves the electrophilic nitrosation of the amine to form an unstable diazonium intermediate, followed by a rapid 4-electron reduction using stannous chloride (SnCl₂). This application note details a highly controlled, self-validating protocol designed to maximize yield while mitigating the thermal instability of the diazonium intermediate[2][3].

Experimental Design & Causality (E-E-A-T)

To ensure high scientific integrity and reproducibility, this protocol is built upon field-proven principles of diazonium chemistry[2]:

  • Suppression of Triazene Formation: 4-Aminoindane is first suspended in a large excess of concentrated hydrochloric acid (HCl). This ensures complete protonation of the amine, preventing the free amine from undergoing a nucleophilic attack on the newly formed diazonium salt, which would yield an unwanted triazene byproduct.

  • Thermal Control (< 5 °C): Indane-4-diazonium chloride is highly susceptible to thermal degradation. If the reaction temperature exceeds 5 °C, the intermediate will expel nitrogen gas ( N2​ ) and hydrolyze into 4-indanol. Strict cryogenic control is mandatory.

  • Choice of Reducing Agent: While alkali metal sulfites can be used for diazonium reduction, stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl is prioritized[3]. SnCl₂ provides a rapid, robust reduction that immediately traps the resulting hydrazine as a stable, oxidation-resistant hydrochloride salt, driving the product to precipitate out of the aqueous phase.

  • Nitrous Acid Quenching: Before reduction, excess nitrous acid ( HONO ) must be quenched using sulfamic acid. Failure to do so will result in the oxidation of the Sn(II) reagent, generating toxic NOx​ gases and depressing the final yield[2].

Reaction Workflow

Synthesis N1 4-Aminoindane (Starting Material) N2 Indane-4-diazonium chloride (Unstable Intermediate) N1->N2 NaNO2, HCl, < 5 °C (Diazotization) N3 2,3-Dihydro-1H-inden-4-ylhydrazine HCl (Final Product) N2->N3 SnCl2·2H2O, HCl, < 5 °C (Reduction & Protonation)

Figure 1: Workflow for 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride synthesis.

Stoichiometry and Reagent Data

The following table summarizes the quantitative data and stoichiometric equivalents required for a standard 100 mmol scale synthesis.

Reagent / MaterialMolecular WeightEquivalentsAmountRole in Reaction
4-Aminoindane 133.19 g/mol 1.0 eq13.32 g (100 mmol)Starting Material
Hydrochloric Acid (37%) 36.46 g/mol 6.0 eq50 mLAcidic Medium / Proton Source
Sodium Nitrite (NaNO₂) 69.00 g/mol 1.05 eq7.25 g (105 mmol)Nitrosating Agent
Sulfamic Acid 97.10 g/mol 0.05 eq0.49 g (5 mmol)HONO Quenching Agent
Stannous Chloride (SnCl₂·2H₂O) 225.63 g/mol 2.5 eq56.41 g (250 mmol)Reducing Agent

Step-by-Step Laboratory Protocol

Phase 1: Amine Hydrochloride Formation
  • Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and a dropping funnel.

  • Charge the flask with 13.32 g of 4-aminoindane and 25 mL of distilled water.

  • Slowly add 25 mL of concentrated HCl (37%) while stirring. The mixture will exotherm slightly as the 4-aminoindane hydrochloride salt forms.

  • Submerge the flask in an ice-brine bath and cool the suspension to an internal temperature of -5 °C to 0 °C .

Phase 2: Diazotization
  • Dissolve 7.25 g of sodium nitrite (NaNO₂) in 15 mL of cold distilled water.

  • Transfer the NaNO₂ solution to the dropping funnel and add it dropwise to the amine suspension over 30–45 minutes.

  • Critical Control Parameter: Adjust the addition rate to ensure the internal temperature never exceeds 5 °C. The suspension will gradually transition into a clear or slightly turbid yellow solution as the diazonium salt forms.

  • Stir for an additional 30 minutes at 0 °C.

Phase 3: Reduction to Hydrazine
  • In a separate Erlenmeyer flask, dissolve 56.41 g of SnCl₂·2H₂O in 25 mL of concentrated HCl. Note: The dissolution is endothermic; gentle swirling at room temperature is required until the solution is iridescent but homogeneous.

  • Transfer the SnCl₂ solution to a clean dropping funnel.

  • Add the SnCl₂ solution dropwise to the diazonium mixture over 1 hour, strictly maintaining the internal temperature below 5 °C.

  • Upon addition, a thick, pale precipitate of the hydrazine hydrochloride complex will begin to form almost immediately[2].

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir for 2 hours as it slowly warms to room temperature.

Phase 4: Isolation and Purification
  • Filter the thick suspension through a medium-porosity Büchner funnel. The filtration may be slow due to the fine nature of the precipitate.

  • Wash the filter cake with 20 mL of ice-cold brine (NaCl solution), followed by 30 mL of cold diethyl ether to remove unreacted organics and colored impurities.

  • Dry the crude 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride under a vacuum.

  • Optional Recrystallization: For highly sensitive downstream applications (e.g., organometallic coupling), recrystallize the crude powder from a minimal amount of hot ethanol or methanol, followed by precipitation with diethyl ether[2][3].

Self-Validating Systems & Troubleshooting

To guarantee the integrity of the protocol, the following self-validating checks must be performed during the workflow:

  • Validation of Complete Diazotization: 15 minutes after the NaNO₂ addition is complete, spot a drop of the reaction mixture onto starch-iodide indicator paper . An immediate blue-black color confirms the presence of excess nitrous acid, validating that all 4-aminoindane has been consumed.

    • Troubleshooting: If the paper does not change color, the amine is still present. Add NaNO₂ in 0.01 eq increments until a positive starch-iodide test is achieved.

  • Quenching Verification: After adding sulfamic acid, repeat the starch-iodide test. The paper must remain unchanged, confirming that the oxidative HONO has been neutralized prior to the introduction of the SnCl₂ reducing agent.

  • Analytical Confirmation: The final product's identity should be verified via ¹H-NMR (in DMSO-d₆). The disappearance of the broad primary amine signal and the emergence of downfield hydrazine protons (typically broad singlets integrating to 3H for the −NH−NH3+​ system), alongside the characteristic indane aliphatic multiplets (approx. 2.0 ppm and 2.8 ppm), validate the structural conversion.

References

  • Product Search Result - Advanced Technology & Industrial Co., Ltd. Source: advtechind.com URL:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • Product Class 34: Arylhydrazines Source: Thieme-Connect URL:[Link]

Sources

Method

Scalable Synthesis of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride: Process Optimization and Safety Protocols

Introduction & Mechanistic Rationale 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8)[1] is a highly valued bifunctional intermediate in medicinal chemistry. Its rigid indane ring system imparts favor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8)[1] is a highly valued bifunctional intermediate in medicinal chemistry. Its rigid indane ring system imparts favorable steric and lipophilic characteristics to downstream active pharmaceutical ingredients (APIs), particularly when utilized in Fischer indole syntheses or pyrazole cyclizations to generate kinase inhibitors and CNS-active agents[2].

At the bench scale, arylhydrazines are frequently synthesized via the reduction of diazonium salts using tin(II) chloride (SnCl₂). However, transitioning this methodology to a pilot-plant scale presents severe operational bottlenecks: SnCl₂ generates stoichiometric heavy metal waste, causes severe emulsion issues during product isolation, and exhibits an exotherm profile that is difficult to control in large batch reactors.

To circumvent these limitations, this protocol leverages the Fischer hydrazine synthesis methodology ()[3]. By substituting SnCl₂ with sodium sulfite (Na₂SO₃), the process eliminates heavy metal toxicity, drastically reduces the environmental factor (E-factor), and provides a robust, thermodynamically controlled reaction profile suitable for multi-kilogram manufacturing.

Process Chemistry and Causality

The optimized scale-up synthesis proceeds via a three-stage telescoping sequence, designed to minimize the handling of unstable intermediates:

  • Step 1: Diazotization: 4-Aminoindane is reacted with sodium nitrite (NaNO₂) in aqueous hydrochloric acid. Causality: Maintaining the reaction temperature strictly below 5 °C is critical. Elevated temperatures lead to the rapid thermal degradation of the highly reactive indane-4-diazonium chloride intermediate into 4-indanol (a phenol byproduct) and trigger the evolution of nitrogen gas, which can cause catastrophic pressure spikes in closed reactors.

  • Step 2: Sulfite Reduction: The cold diazonium solution is transferred into an alkaline/neutral solution of Na₂SO₃. Causality: The initial nucleophilic attack by sulfite yields an orange diazosulfonate intermediate. Upon warming and the addition of excess bisulfite, this species is reduced to a stable hydrazine-N,N'-disulfonate. The choice of sulfite ensures that the reduction is homogeneous and driven by precise pH control, preventing the over-reduction to the starting amine that frequently plagues dissolving-metal reductions.

  • Step 3: Acidic Hydrolysis and Precipitation: The disulfonate intermediate is hydrolyzed by heating with concentrated HCl. Causality: The use of concentrated HCl exploits the common-ion effect. As the sulfonate groups are cleaved to yield the free hydrazine, the high chloride concentration immediately drives the precipitation of 2,3-dihydro-1H-inden-4-ylhydrazine as its insoluble hydrochloride salt. This in-situ salt formation protects the electron-rich hydrazine from oxidative degradation.

In-Process Controls (IPC) & Self-Validating Systems

To ensure the protocol is a self-validating system, the following IPCs are integrated into the workflow:

  • Nitrite Quenching: Starch-iodide paper must be used to confirm the presence of a slight excess of nitrous acid during diazotization, ensuring the complete consumption of 4-aminoindane. Sulfamic acid is subsequently added to quench this excess, preventing the unwanted nitrosation of the final hydrazine product.

  • Diazonium Consumption: The reduction step is validated by spotting the reaction mixture onto filter paper treated with alkaline 2-naphthol (H-acid test). The absence of a red azo-dye confirms the complete reductive trapping of the diazonium intermediate.

Experimental Protocol: 1-Kilogram Scale-Up

Caution: Hydrazine derivatives are toxic and suspected carcinogens. Diazonium salts are explosive in their dry state. This procedure must be conducted in a pilot facility equipped with appropriate engineering controls (e.g., caustic scrubbers, forced ventilation).

Step 1: Diazotization of 4-Aminoindane
  • Charge a 20 L jacketed glass-lined reactor with 4-aminoindane (1.00 kg, 7.51 mol) and purified water (5.0 L).

  • Initiate mechanical stirring (250 rpm) and slowly add concentrated HCl (37%, 2.5 L). Note: The formation of the amine hydrochloride salt is highly exothermic. The reactor jacket must be pre-cooled to 0 °C.

  • Prepare a solution of NaNO₂ (0.54 kg, 7.88 mol, 1.05 eq) in water (1.5 L).

  • Dose the NaNO₂ solution into the reactor over 90 minutes via a subsurface dip tube. Maintain the internal temperature strictly between 0 °C and 5 °C.

  • Stir for an additional 30 minutes. Perform the starch-iodide test. If positive, add sulfamic acid (0.05 kg) in small portions until the test is negative.

Step 2: Sulfite Reduction
  • In a separate 50 L reactor, dissolve Na₂SO₃ (2.36 kg, 18.7 mol, 2.5 eq) in water (10.0 L). Cool the solution to 5 °C.

  • Transfer the cold diazonium solution from Step 1 into the sulfite solution over 60 minutes, maintaining the internal temperature below 10 °C. The solution will turn deep orange/red, indicating diazosulfonate formation.

  • Warm the reactor to 25 °C and stir for 2 hours.

  • Add sodium bisulfite (NaHSO₃, 0.78 kg, 7.5 mol) and heat the mixture to 60 °C for 3 hours to complete the reduction to the hydrazine-disulfonate. Perform the H-acid test to confirm the absence of the diazonium species.

Step 3: Hydrolysis and Isolation
  • Carefully add concentrated HCl (37%, 4.0 L) to the 50 L reactor. Warning: SO₂ gas will be evolved. Ensure the reactor is actively vented through a caustic scrubber.

  • Heat the mixture to 90–100 °C for 4 hours. As the hydrolysis of the sulfonate groups proceeds, the product will begin to precipitate as a thick, off-white slurry.

  • Cool the reactor to 0 °C at a controlled rate of 15 °C/hour to maximize crystal growth and yield.

  • Filter the slurry through a Nutsche filter. Wash the filter cake with ice-cold 2 M HCl (2.0 L), followed by cold isopropanol (2.0 L) to displace water and remove highly colored organic impurities.

  • Dry the product in a vacuum oven at 45 °C until a constant weight is achieved. Expected Yield: 1.15 kg (83% based on 4-aminoindane). Purity >98% by HPLC.

Quantitative Data Presentation

Table 1: Comparative Process Metrics for 4-Indanylhydrazine HCl Synthesis

Process MetricBench-Scale (SnCl₂ Method)Pilot-Scale (Na₂SO₃ Method)
Reducing Agent Tin(II) chloride dihydrateSodium sulfite / bisulfite
Average Yield (%) 65 - 70%80 - 85%
Purity (HPLC) 92 - 95% (Prone to tin contamination)>98% (Metal-free)
E-Factor > 45 kg waste / kg product< 15 kg waste / kg product
Exotherm Control Poor (Sudden heat release during reduction)Excellent (Controlled dosing and pH)
Cost per kg High (Expensive Sn reagent, high disposal cost)Low (Commodity Na₂SO₃, standard disposal)

Process Visualization

Workflow A 4-Aminoindane (Starting Material) B Diazotization (NaNO2, HCl, <5 °C) A->B C Indane-4-diazonium chloride (Unstable Intermediate) B->C Exothermic D Sulfite Reduction (Na2SO3, pH 7-8) C->D In-process control E Hydrazine-disulfonate (Stable Intermediate) D->E Reductive trapping F Acidic Hydrolysis (Conc. HCl, 80-100 °C) E->F G 4-Indanylhydrazine HCl (Final Product) F->G Precipitation

Workflow for the scalable synthesis of 4-indanylhydrazine hydrochloride.

References

  • Title : Phenylhydrazine Source : Organic Syntheses, Coll. Vol. 1, p.432 (1941); Vol. 2, p.71 (1922). URL : [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride

Welcome to the Technical Support Center for the isolation and purification of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (commonly known as 4-indanylhydrazine hydrochloride). As a critical building block for indane...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (commonly known as 4-indanylhydrazine hydrochloride). As a critical building block for indane-fused heterocycles (such as in Fischer indole syntheses), the purity of this arylhydrazine salt directly dictates the success of downstream drug development workflows.

Arylhydrazines are notoriously sensitive to air and light, rapidly undergoing auto-oxidation to form colored diazonium or azo byproducts; therefore, they are universally isolated and stored as their more thermodynamically stable hydrochloride salts[1]. However, the synthesis of this compound—typically via the diazotization of 4-aminoindane followed by reduction (e.g., using SnCl₂ or Na₂SO₃)—often leaves behind stubborn inorganic salts and colored degradation products[2].

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-fidelity purification.

Purification Strategy Comparison

To determine the optimal purification route for your specific batch, consult the quantitative comparison table below. Direct recrystallization is preferred for lightly contaminated batches, whereas the free-basing method is mandatory for crude products heavily contaminated with reduction catalysts (e.g., tin salts).

Purification MethodIdeal Starting PurityExpected Recovery YieldProcessing TimeTarget Impurities RemovedKey Advantage
Direct Recrystallization > 85%75 – 85%6 – 8 hoursTrace azo dyes, unreacted amineNon-destructive, avoids free-base instability.
Free-Basing & Re-Salting < 85%60 – 70%3 – 4 hoursHeavy metal salts (Sn), severe oxidationCompletely resets the salt matrix; highest final purity.
Process Visualization: Free-Basing and Re-Salting Workflow

The following diagram illustrates the logical flow of the free-basing and re-salting procedure, highlighting the critical phase separation step where inorganic contaminants are discarded.

G Start Crude 4-Indanylhydrazine HCl (Impurities: Sn salts, azo dyes) FreeBase Alkaline Free-Basing (NaOH, DCM, Argon Atm) Start->FreeBase Suspend in biphasic system PhaseSep Phase Separation FreeBase->PhaseSep OrgPhase Organic Phase (Free Hydrazine in DCM) PhaseSep->OrgPhase Extract & Dry (Na2SO4) AqPhase Aqueous Phase (Discard Sn/Inorganic Salts) PhaseSep->AqPhase Waste Acidify Re-salting (Anhydrous HCl in Ether, 0°C) OrgPhase->Acidify Dropwise addition Recryst Recrystallization (EtOH / Et2O) Acidify->Recryst Isolate precipitate Pure Pure 4-Indanylhydrazine HCl (>98% Purity) Recryst->Pure Vacuum dry

Workflow for the purification of 4-indanylhydrazine HCl via free-basing and re-salting.

Step-by-Step Experimental Methodologies
Protocol A: Direct Recrystallization (Solvent/Anti-Solvent Method)

Causality Focus: This method leverages the high solubility of arylhydrazine hydrochlorides in protic solvents at elevated temperatures and their insolubility in ethereal anti-solvents.

  • Dissolution: Place the crude 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride in a round-bottom flask. Add a minimum volume of boiling absolute ethanol until the solid just dissolves.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed pad of Celite. Self-Validation: The filter cake should retain insoluble inorganic salts (e.g., NaCl, trace SnO₂), while the filtrate should be a clear, pale-yellow solution.

  • Anti-Solvent Addition: While the filtrate is still warm, add cold diethyl ether dropwise under continuous stirring until the solution becomes persistently turbid.

  • Crystallization: Seal the flask under a nitrogen atmosphere and cool the mixture to 0°C for at least 4 hours. Cooling to 0°C is critical to maximize precipitation and prevent yield loss in the mother liquor[2].

  • Isolation: Collect the precipitated crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether.

  • Drying: Dry the product in a vacuum desiccator over P₂O₅ for 12 hours to remove residual ethanol.

Protocol B: Free-Basing and Re-Salting (For Heavy Contamination)

Causality Focus: Free-basing partitions the organic hydrazine into an organic solvent while leaving water-soluble inorganic impurities behind. Immediate re-salting prevents the auto-oxidation of the unstable free base.

  • Biphasic Suspension: Suspend the crude hydrochloride salt in dichloromethane (DCM) (10 mL per gram of crude) in a separatory funnel. Purge the headspace with Argon.

  • Alkaline Neutralization: Add an equal volume of 2M aqueous NaOH. Shake vigorously for 5 minutes, venting frequently. Self-Validation: The solid suspension will disappear as the salt is converted to the DCM-soluble free base[3].

  • Phase Separation: Allow the layers to separate. The lower organic layer (DCM) contains the free 4-indanylhydrazine. The upper aqueous layer contains inorganic impurities.

  • Extraction & Drying: Drain the organic layer into an Erlenmeyer flask flushed with Argon. Extract the aqueous layer with two additional portions of DCM. Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Re-Salting: Filter the dried DCM solution into a round-bottom flask submerged in an ice bath (0°C). Slowly add a stoichiometric excess of anhydrous HCl in diethyl ether (2.0 M). A white to pale-pink precipitate of the purified hydrochloride salt will form immediately.

  • Isolation: Filter the precipitate under a blanket of inert gas, wash with cold diethyl ether, and dry under high vacuum.

Troubleshooting Guides (Q&A)

Q: My crude product is a dark brown/red paste instead of a solid powder. What happened, and can it be saved? A: The dark coloration indicates severe auto-oxidation of the hydrazine moiety into diazonium or azo compounds. This occurs if the reaction mixture was exposed to oxygen before complete protonation, or if the free base catalyzed its own decomposition[2]. Solution: You must use Protocol B . The colored azo compounds are highly soluble in DCM but do not readily form hydrochloride salts. During the re-salting step (Step 5), the colored impurities will remain dissolved in the DCM/Ether mother liquor, while the purified white/pale-yellow hydrochloride salt will precipitate.

Q: During the free-basing step (Protocol B), a thick, unresolvable emulsion forms in the separatory funnel. How do I break it? A: This is a classic symptom of residual tin (Sn) salts if stannous chloride (SnCl₂) was used as the reducing agent during synthesis. At near-neutral pH, tin forms gelatinous tin(II) hydroxide [Sn(OH)₂], which stabilizes emulsions. Solution: Increase the pH of the aqueous layer to >12 by adding more 2M NaOH. Strong alkali converts the insoluble tin hydroxides into highly water-soluble sodium stannate (Na₂[Sn(OH)₄]), which immediately breaks the emulsion and partitions cleanly into the aqueous waste phase.

Q: My recrystallization yield using Protocol A is extremely low (<30%). What went wrong? A: Arylhydrazine hydrochlorides are highly soluble in water and warm alcohols. If your ethanol was not absolute (i.e., contained water), the solubility of the salt increases exponentially. Furthermore, failing to cool the mixture to 0°C before filtration can result in 10-15% of the product remaining dissolved in the mother liquor[2]. Solution: Evaporate the filtrate under reduced pressure to recover the crude material, rigorously dry your solvents, and repeat the recrystallization using a higher ratio of diethyl ether to ethanol.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride? A: Even as a hydrochloride salt, the compound is slowly degraded by ambient moisture and UV light[1]. It must be stored in an amber glass vial, backfilled with Argon or Nitrogen, and kept in a desiccator at -20°C. Under these conditions, it is stable for >12 months.

Q: How can I analytically verify the purity of the final salt without degrading it? A: Use ¹H-NMR spectroscopy, but solvent selection is critical. Do not use CDCl₃, as trace acidity or moisture in chloroform can cause rapid degradation or line broadening of the exchangeable NH/NH₂ protons. Instead, use anhydrous DMSO-d₆. The hydrochloride salt will present a distinct, broad downfield signal for the -NH₃⁺ protons (typically between 10.0–10.5 ppm), confirming the salt form is intact.

References
  • Organic Syntheses. "phenylhydrazine - Organic Syntheses Procedure". Organic Syntheses.[Link]

  • The Journal of Organic Chemistry. "Easy and Straightforward Access to Tertiary Pyrazolone Alcohols via Oxidative Cyclization of Cinnamic Acids with Arylhydrazines". ACS Publications.[Link]

Sources

Optimization

stability and storage conditions for 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride

Technical Support Center: Stability, Storage, and Handling of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride Welcome to the Application Scientist Support Hub Working with arylhydrazine hydrochlorides, such as 2,3-Dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability, Storage, and Handling of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride

Welcome to the Application Scientist Support Hub

Working with arylhydrazine hydrochlorides, such as 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride, requires a rigorous understanding of their physical chemistry. While the hydrochloride salt provides a critical protective buffer against the rapid auto-oxidation seen in free hydrazines, this compound remains highly sensitive to environmental variables. Moisture, light, and ambient oxygen act synergistically to degrade the reagent, leading to poor yields in downstream applications like Fischer Indole syntheses.

This guide is designed to provide you with field-proven insights, self-validating protocols, and direct troubleshooting answers to ensure the absolute integrity of your compound.

The Mechanistic Basis of Stability

Why does 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride degrade? The causality lies in the electron-rich nature of the hydrazine moiety (-NHNH2).

  • Oxidation: Free hydrazines are strong reducing agents and readily react with atmospheric oxygen to form diazonium intermediates and radical species, which subsequently polymerize into dark, insoluble tars[1].

  • The Role of the HCl Salt: Formulating the compound as a hydrochloride salt protonates the terminal nitrogen, significantly reducing its electron density and shielding it from spontaneous oxidation[2].

  • The Moisture Trap: Hydrazine hydrochlorides are highly hygroscopic. Exposure to ambient humidity causes the salt to absorb water, facilitating localized hydrolysis and deprotonation. This re-exposes the vulnerable free base to oxygen, initiating a rapid degradation cascade[3].

Degradation A Arylhydrazine HCl Salt (Stable) B Moisture / Base (Deprotonation) A->B Environmental Exposure C Free Hydrazine Base (Reactive) B->C Loss of HCl D Oxygen (O2) (Auto-oxidation) C->D Air Contact E Diazonium / Radicals (Intermediates) D->E Electron Loss F Polymeric Tars (Degraded Product) E->F Polymerization

Fig 1: Auto-oxidation degradation pathway of arylhydrazine hydrochlorides upon air/moisture exposure.

Quantitative Baselines: Storage & Compatibility

To maintain scientific integrity, storage conditions must be strictly adhered to. The following tables summarize the quantitative parameters for maintaining compound viability[4],[3].

Table 1: Storage Conditions and Expected Shelf Life

Storage ConditionTemperatureAtmosphereExpected Shelf Life
Long-term Storage -20°CInert (Ar/N2)12 - 24 months
Short-term Handling 2°C to 8°CInert (Ar/N2)1 - 3 months
Benchtop (Solid) 20°C to 25°CAmbient Air< 48 hours
Aqueous Solution 4°CAmbient Air< 4 hours (unstable)

Table 2: Solvent Compatibility Profile

SolventCompatibilityMechanistic Notes
Anhydrous Methanol/Ethanol ExcellentPreferred for immediate use in synthesis; maintains salt integrity.
DMSO (Anhydrous) GoodSuitable for assay stocks; use within 12 hours due to hygroscopicity.
Water / Aqueous Buffers PoorRapid hydrolysis and oxidation; prepare fresh immediately before use.
Ketones / Aldehydes IncompatibleReacts spontaneously to form hydrazone derivatives.

Self-Validating Experimental Protocol: Handling & Aliquoting

Every protocol must be a self-validating system to ensure you do not introduce degraded reagents into complex workflows. Follow this step-by-step methodology for aliquoting 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed parent vial from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for 30–60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly compromising the batch[2].

  • Pre-Handling Validation Check: Visually inspect the unopened vial. The material must be a free-flowing, off-white to pale yellow powder. If it is dark brown or clumped, abort the procedure.

  • Inert Transfer: Transfer the vial into an inert atmosphere glovebox (Argon/N2) or utilize a Schlenk line with a continuous positive flow of inert gas[3].

  • Aliquoting: Weigh the required mass using an anti-static spatula to prevent electrostatic dispersion of the fine powder.

  • Solution Validation Check: If preparing a stock solution, dissolve the aliquot in a degassed, anhydrous solvent. The solution must be clear. Turbidity indicates the presence of insoluble polymeric degradation products.

  • Headspace Purging: Purge the parent vial's headspace with Argon for 30 seconds to displace any trace oxygen introduced during handling.

  • Sealing and Storage: Seal the cap tightly, wrap the junction with Parafilm, and place the vial inside a secondary container with active desiccant (e.g., indicating Drierite). Return immediately to -20°C[5].

Workflow S1 Equilibrate to Room Temp S2 Transfer to Inert Atmosphere S1->S2 S3 Weigh & Aliquot (Visual Check) S2->S3 S4 Purge Headspace with Argon S3->S4 S5 Seal with Desiccant S4->S5 S6 Store at -20°C S5->S6

Fig 2: Self-validating workflow for aliquoting hygroscopic and air-sensitive hydrazine salts.

Troubleshooting Guides & FAQs

Q: My powder has changed from off-white to dark brown. Is it still viable for synthesis? A: No. A color change to dark brown or black indicates significant auto-oxidation of the hydrazine moiety. When exposed to air and moisture, the arylhydrazine oxidizes into diazonium intermediates and radical species, which subsequently polymerize into dark, insoluble tars[1]. Using degraded material will severely impact your reaction yields and introduce complex impurities. Always discard heavily discolored batches.

Q: Can I prepare and store stock solutions of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride in DMSO or aqueous buffers for in vitro assays? A: It is highly discouraged to store solutions. While the solid hydrochloride salt is relatively stable, dissolving it—especially in aqueous media or hygroscopic solvents like DMSO—facilitates the dissociation of the protective HCl[6]. This exposes the highly reactive free hydrazine to dissolved oxygen. If a stock solution is absolutely necessary, prepare it in degassed, anhydrous solvent, blanket it with Argon, and use it within 4–12 hours. Never store aqueous solutions.

Q: What is the correct procedure if the compound was accidentally left on the benchtop overnight? A: If the vial was tightly sealed, protected from light[7], and not exposed to extreme heat, it is likely still viable, as the primary degradation triggers are moisture and oxygen rather than brief temperature excursions. However, if the vial was left open, atmospheric moisture will have compromised the salt. Visually inspect the powder; if it remains a free-flowing, off-white powder, proceed with caution and verify via LC-MS. If it has clumped (indicating hygroscopic moisture absorption) or discolored, discard it.

Q: Why is this compound supplied as a hydrochloride salt rather than a free base? A: The free base of 2,3-Dihydro-1H-inden-4-ylhydrazine is highly electron-rich and undergoes rapid auto-oxidation upon contact with atmospheric oxygen. By protonating the terminal nitrogen to form the hydrochloride salt, the electron density is significantly reduced, rendering the molecule much more stable for shipping, handling, and long-term storage[2].

Q: I am observing inconsistent yields in my Fischer Indole synthesis using this reagent. What is the most likely culprit? A: The most common cause of variable yields with arylhydrazine hydrochlorides is the use of partially degraded reagent or wet solvents. Ensure your compound passes the visual validation checks (off-white, free-flowing) and strictly use anhydrous, degassed solvents. Trace moisture in the reaction mixture can prematurely hydrolyze the intermediate hydrazone, stalling the cyclization process.

References

  • National Institutes of Health (NIH). "Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem". NIH.[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Phenylhydrazine hydrochloride". Fisher Scientific.[Link]

Sources

Troubleshooting

troubleshooting failed reactions involving 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride

Welcome to the Technical Support Center for 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride . As a specialized building block, 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride (also known as 4-indanylhydrazine HCl) is h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride .

As a specialized building block, 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride (also known as 4-indanylhydrazine HCl) is highly valued in drug development for synthesizing conformationally restricted indoles and pyrazoles. However, its unique electronic profile—specifically the electron-donating nature of the fused cyclopentane ring—and its hydrochloride salt form introduce distinct mechanistic challenges.

This guide is engineered to help application scientists and synthetic chemists diagnose, troubleshoot, and optimize reactions involving this sensitive substrate.

Section 1: Quantitative Diagnostic Dashboard

Before altering your synthetic route, compare your reaction's analytical data against our established failure modes. This self-validating matrix identifies the root cause of standard reaction failures.

Primary Symptom (Analytical Observation)Quantitative Indicator (IPC)Mechanistic Root CauseRecommended Corrective Action
Stalled Condensation >90% starting hydrazine recovered (LC-MS m/z 149)Insufficient free-basing of the HCl salt.Add 1.1 eq NaOAc or pyridine to buffer the reaction[1].
N-N Bond Cleavage >30% 4-aminoindane byproduct (TLC Ninhydrin +)Electron-donating indanyl group stabilizes iminium, causing heterolytic cleavage.Switch from harsh Brønsted acids (H₂SO₄) to mild Lewis acids (ZnCl₂).
Oxidative Degradation <10% product, broad baseline tar on TLCAuto-oxidation of the free hydrazine to diazonium/radicals[2].Degas all solvents; execute reaction under strict Argon atmosphere.
Aldol Side-Reactions >20% ketone dimer/polymer by LC-MSReaction pH is too basic during free-basing[3].Avoid strong bases (NaOH/KOH). Use weak acetate buffers.

Section 2: Deep-Dive Troubleshooting (FAQs)

Q1: Why does my initial hydrazone formation stall when using the hydrochloride salt directly? The Causality: The hydrochloride salt of 4-indanylhydrazine is highly stable and non-nucleophilic. To initiate condensation with a carbonyl compound, the salt must be neutralized to liberate the free hydrazine[4]. However, if you use a strong base (like NaOH or Et₃N) to achieve this, you risk pushing the pH too high, which triggers the base-catalyzed aldol condensation of your starting ketone[3]. The Solution: Use sodium acetate (NaOAc) as a mild buffer. It liberates the free hydrazine while maintaining a slightly acidic environment (pH 4–5). This specific pH is critical because it optimally protonates the carbonyl oxygen, increasing its electrophilicity for the hydrazine attack without causing side reactions.

Q2: My hydrazone forms perfectly, but upon adding acid and heating for the Fischer Indole Synthesis (FIS), my yield is <10% and I isolate a large amount of 4-aminoindane. What went wrong? The Causality: This is a classic electronic failure mode. The fused cyclopentane ring of the indanyl group acts as a strong electron-donating group (EDG) to the phenyl ring. During the FIS mechanism, the ene-hydrazine intermediate is supposed to undergo a [3,3]-sigmatropic rearrangement[5]. However, EDGs weaken the N-N bond and over-stabilize the resulting iminium intermediate. This diverts the thermodynamic pathway toward heterolytic N-N bond cleavage, producing 4-aminoindane and an oxidized ketone instead of the desired indole[3],. The Solution: To outpace the cleavage pathway, you must lower the activation energy of the[3,3]-rearrangement. Switch from harsh Brønsted acids (which promote cleavage) to specific Lewis acids like anhydrous ZnCl₂ or Polyphosphoric Acid (PPA), and lower the reaction temperature by 10–20 °C.

Q3: The reaction mixture turns into a black, intractable tar as soon as I heat it. How do I prevent this? The Causality: Arylhydrazines are notoriously sensitive to auto-oxidation, and electron-rich derivatives like 4-indanylhydrazine are exceptionally vulnerable[2]. When exposed to atmospheric oxygen at elevated temperatures, the hydrazine rapidly oxidizes into reactive diazonium species and radical intermediates. These intermediates rapidly polymerize, forming the black tar you observe. The Solution: The entire system must be strictly anaerobic. Solvents must be degassed via sparging or freeze-pump-thaw cycles, and the reaction must be maintained under a positive pressure of Argon.

Section 3: Visualizing the Chemistry

Workflow Start Reaction Failed (Low Yield / Tar) Check1 IPC: Did Hydrazone Form? (Check via LC-MS) Start->Check1 Fix1 Action: Add 1.1 eq NaOAc to neutralize HCl salt Check1->Fix1 No (Stalled) Check2 IPC: Is 4-Aminoindane Present? (Indicates N-N Cleavage) Check1->Check2 Yes (Formed) Fix1->Check1 Retry Fix2 Action: Switch to milder acid (ZnCl2) & lower temp Check2->Fix2 Yes (Cleavage) Check3 IPC: Is mixture black/tarry? (Indicates Oxidation) Check2->Check3 No Fix2->Check2 Retry Fix3 Action: Degas solvents, run under Argon Check3->Fix3 Yes (Oxidation) Success Successful Cyclization (Target Indole) Check3->Success No Fix3->Check3 Retry

Diagnostic workflow for troubleshooting 4-indanylhydrazine hydrochloride reactions.

Mechanism Reactants 4-Indanylhydrazine HCl + Ketone Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone NaOAc (Buffer) EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine Acid Catalyst Indole [3,3]-Sigmatropic Rearrangement (Target Indole) EneHydrazine->Indole Mild Acid / Heat Cleavage Heterolytic N-N Cleavage (4-Aminoindane Byproduct) EneHydrazine->Cleavage Harsh Acid (EDG Effect)

Mechanistic divergence of electron-rich arylhydrazones during Fischer Indole Synthesis.

Section 4: Self-Validating Experimental Protocol

To ensure reproducibility, this Standard Operating Procedure (SOP) for a One-Pot Fischer Indole Synthesis integrates In-Process Controls (IPCs) so the system validates itself at each critical juncture.

Phase 1: Hydrazone Formation

  • Preparation: In an oven-dried, Argon-purged round-bottom flask, suspend 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 eq) and anhydrous Sodium Acetate (1.1 eq) in strictly degassed absolute ethanol (0.2 M).

  • Addition: Add the target ketone (1.05 eq) dropwise at room temperature.

  • Heating: Warm the mixture to 50 °C for 2 hours.

    • Causality: The NaOAc acts as a buffer, releasing the free nucleophilic hydrazine without raising the pH enough to cause ketone aldol condensation[1]. Degassed EtOH prevents auto-oxidation[2].

  • Validation (IPC 1): Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The hydrazine peak (m/z 149) must be <5% relative to the hydrazone mass. Do not proceed to Phase 2 until conversion is >95%.

Phase 2: Acid-Catalyzed Cyclization 5. Catalysis: To the same reaction flask, add anhydrous ZnCl₂ (2.0 eq) in one portion. Increase the temperature to 80 °C.

  • Causality: ZnCl₂ is a mild Lewis acid. It promotes the tautomerization to the ene-hydrazine and the subsequent [3,3]-sigmatropic rearrangement, but is mild enough to prevent the heterolytic N-N cleavage that plagues electron-rich indanyl substrates[6].

  • Validation (IPC 2): Monitor via TLC (Hexanes:EtOAc 8:2) every 2 hours. Look for the disappearance of the hydrazone and the appearance of a new, highly UV-active spot (the indole). If a highly polar, ninhydrin-active spot appears, N-N cleavage is occurring; immediately reduce the temperature by 15 °C.

Phase 3: Quench and Isolation 7. Quench: Cool the mixture to 0 °C and quench slowly with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl breaks the zinc-indole complex safely without causing extreme pH shifts that could degrade the electron-rich indole product.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Section 5: References

  • Title: Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives Source: Benchchem URL:

  • Title: Troubleshooting common issues in Fischer indole synthesis from hydrazones Source: Benchchem URL:

  • Title: Safety Data Sheet: Phenylhydrazine hydrochloride Source: Carl ROTH URL:

  • Title: Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • Title: Strategies for Innovation in Multicomponent Reaction Design Source: PMC - NIH URL:

  • Title: Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles Source: MDPI URL:

Sources

Optimization

Technical Support Center: Optimizing 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis and yield optimization of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (also known as 4-indanylhydrazine hydrochloride). Designed for researchers and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (also known as 4-indanylhydrazine hydrochloride). Designed for researchers and drug development professionals, this guide bypasses basic chemistry to provide advanced troubleshooting, mechanistic insights, and field-validated protocols for scaling up arylhydrazine production.

Synthesis Pathway Visualization

Mechanism A 4-Aminoindan (Amine Precursor) B NaNO2, HCl -5°C to 5°C A->B C 4-Indanyldiazonium Chloride (Unstable Intermediate) B->C Diazotization D Na2SO3 / NaHSO3 pH > 7, 60°C C->D E Arylhydrazine-N,N'-disulfonate (Stable Intermediate) D->E Reduction F Conc. HCl 80°C (Hydrolysis) E->F G 2,3-Dihydro-1H-inden-4-ylhydrazine HCl (Final Product) F->G Acid Cleavage

Reaction workflow for the synthesis of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride.

Section 1: Quantitative Process Parameters

To establish a self-validating experimental baseline, compare your current reaction parameters against the optimized metrics in Table 1.

Process ParameterDiazotization PhaseSnCl₂ Reduction MethodSulfite Reduction Method
Reagent Equivalents 1.05 – 1.1 eq NaNO₂2.5 – 3.0 eq SnCl₂2.5 eq Na₂SO₃ / NaHSO₃
Temperature Range -5 °C to 5 °C< 0 °C (Addition), then RT5 °C (Addition), then 60–80 °C
Reaction Time 30 – 60 minutes2 – 4 hours4 – 6 hours (includes hydrolysis)
Expected Yield N/A (In-situ intermediate)55 – 65%75 – 85%
Key In-Process Control Starch-Iodide test (Positive)Visual: Red to pale yellowpH monitoring (Maintained > 7)
Section 2: Troubleshooting Guides & FAQs

Q1: Why is my overall yield of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride consistently below 50%? A1: The most common point of failure is the thermal degradation of the 4-indanyldiazonium chloride intermediate. Diazonium salts derived from electron-rich or sterically hindered anilines are highly unstable. If the internal temperature exceeds 5 °C during the addition of sodium nitrite, the diazonium salt undergoes rapid hydrolysis to form 4-indanol, irreversibly releasing nitrogen gas 1. Causality & Self-Validation: The reaction must be run as a self-validating system. Monitor the internal temperature continuously. Use starch-iodide paper to confirm a slight excess of nitrous acid (turning the paper blue-black). Crucially, you must quench this excess with sulfamic acid (0.05 eq) before proceeding to the reduction step. Unquenched nitrite will aggressively oxidize the newly formed hydrazine product back to a diazo compound or cause dimerization, severely depressing your yield 2.

Q2: I am using the standard Tin(II) chloride (SnCl₂) reduction method. Why is my product heavily contaminated with colored byproducts and difficult-to-remove residues? A2: While SnCl₂ in hydrochloric acid is a classical and rapid reductant for aryl diazonium salts, it frequently leads to heavy metal coordination complexes that co-precipitate with the hydrazine hydrochloride 1. The colored byproducts are typically azo dyes formed by the coupling of unreacted diazonium salts with the newly formed hydrazine. Causality & Solution: The precipitation of tin salts occurs if the acidic environment is diluted during workup. To keep tin residues soluble, the HCl concentration must remain high (>30%) during the filtration of the product. However, for pharmaceutical-grade synthesis, we strongly recommend transitioning to a heavy-metal-free reduction methodology, such as the sulfite method or ascorbic acid reduction, which eliminates metal contamination entirely 3.

Q3: When using the sodium sulfite (Na₂SO₃) reduction method, my reaction stalls, and I do not isolate the free hydrazine. What is the mechanism, and how do I push it to completion? A3: The sulfite reduction is a two-stage mechanistic process. The initial reaction of the diazonium salt with sulfite does not directly yield the hydrazine; it forms a stable aryl diazosulfonate, which is subsequently reduced to an arylhydrazine-N,N'-disulfonate intermediate. This intermediate is highly soluble and stable in neutral/alkaline conditions 2. Causality & Protocol: To isolate 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride, you must force the acid-catalyzed hydrolysis of the sulfonate protecting groups. After the initial reduction at 60 °C, the addition of concentrated HCl followed by heating to 80–100 °C is mandatory to cleave the N-S bonds and precipitate the hydrochloride salt upon cooling 2.

Section 3: Validated Experimental Protocols
Protocol A: Diazotization of 4-Aminoindan
  • Preparation: In a 500 mL jacketed reactor equipped with an overhead stirrer, suspend 4-aminoindan (1.0 eq, 100 mmol) in a mixture of concentrated HCl (32%, 3.0 eq) and deionized water (50 mL).

  • Cooling: Circulate cooling fluid to bring the internal temperature of the suspension to between -5 °C and 0 °C.

  • Nitrite Addition: Prepare a solution of NaNO₂ (1.05 eq, 105 mmol) in 20 mL of water. Add this solution dropwise to the reactor over 45 minutes. Critical: Adjust the feed rate to ensure the internal temperature never exceeds 5 °C.

  • Validation: Stir for 30 minutes post-addition. Spot the reaction mixture onto starch-iodide paper. A rapid blue-black color change confirms the necessary excess of nitrous acid.

  • Quenching: Add solid sulfamic acid in small portions (approx. 0.05 eq) until the starch-iodide test is negative. Keep the solution cold (0 °C) and proceed immediately to Protocol B.

Protocol B: Heavy-Metal-Free Reduction (Sulfite Method)
  • Preparation of Reductant: In a separate 1 L reactor, dissolve Na₂SO₃ (2.5 eq, 250 mmol) in 150 mL of water. Cool this solution to 5 °C.

  • Coupling: Transfer the cold 4-indanyldiazonium chloride solution (from Protocol A) dropwise into the sulfite solution over 1 hour. Maintain the pH above 7.0 by adding 10% NaOH if necessary. The solution will turn orange-red.

  • Intermediate Formation: Heat the reaction mixture to 60 °C and stir for 1 hour. The color will fade to a pale yellow as the arylhydrazine-N,N'-disulfonate forms.

  • Acid Cleavage: Carefully add concentrated HCl (32%, 5.0 eq) to the mixture. Caution: SO₂ gas may evolve; ensure proper ventilation. Heat the mixture to 80 °C for 2 hours to hydrolyze the sulfonate groups.

  • Isolation: Cool the reactor to 0 °C over 2 hours. The 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride will precipitate as an off-white to pale yellow solid. Filter under vacuum, wash with ice-cold ethanol (2 x 20 mL), and dry under vacuum at 40 °C.

References
  • Title: Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative Source: Google Patents URL
  • Title: Product Class 34: Arylhydrazines Source: Thieme Connect URL: [Link]

Sources

Troubleshooting

side reactions of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride

Technical Support Center: Troubleshooting Side Reactions of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride Introduction Welcome to the Technical Support Center for 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Side Reactions of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride

Introduction Welcome to the Technical Support Center for 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (also known as 4-indanylhydrazine HCl). While this reagent is a critical building block for synthesizing indane-fused heterocycles, pyrazoles, and functionalized arenes, its high nucleophilicity and redox sensitivity frequently lead to complex side reactions. This guide is engineered for drug development professionals and synthesists to diagnose, understand, and eliminate these side reactions through mechanistic causality and rigorous protocol design.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: My reaction mixture rapidly turns dark red/brown upon adding a base, and LC-MS shows a mass corresponding to indane rather than my target product. What is causing this? A1: You are observing the classic oxidative degradation of the arylhydrazine free base. The hydrochloride salt of 4-indanylhydrazine is highly stable because protonation of the terminal amine removes its nucleophilicity and raises its oxidation potential. However, once you add a base to liberate the free hydrazine, the lone pairs become available, making the molecule a strong reducing agent[1]. In the presence of dissolved oxygen ( O2​ ) or trace transition metals (e.g., Cu, Fe), the free base rapidly oxidizes to an unstable aryldiazene intermediate. This diazene spontaneously extrudes nitrogen gas ( N2​ ) to generate a highly reactive 4-indanyl radical[2]. This radical then abstracts a hydrogen atom from your solvent (e.g., THF, MeOH) to form indane (the deamination product) or dimerizes to form biaryl impurities.

Q2: I am observing a persistent +40 Da mass adduct in my final product. Where is this impurity coming from, and how do I eliminate it? A2: A +40 Da mass difference is the hallmark of unintended hydrazone formation with acetone . Acetone ( C3​H6​O , MW 58) is ubiquitous in laboratories for washing glassware. Hydrazines are exceptional alpha-effect nucleophiles. If even trace amounts of residual acetone remain in your reaction flask, the 4-indanylhydrazine will react quantitatively with it, losing water ( H2​O , MW 18) to form a stable isopropylidene hydrazone (58 - 18 = +40 Da). Resolution: Completely eliminate acetone from your workflow when handling this reagent. Use methanol or ethanol for final glassware rinses, followed by oven-drying at >110 °C.

Q3: When reacting 4-indanylhydrazine HCl with a target ketone, I get a mixture of the desired hydrazone and a cyclized indole byproduct. How do I stop the premature cyclization? A3: You are inadvertently triggering a Fischer Indole Synthesis . The 4-indanylhydrazine reacts with the ketone to form the hydrazone. However, because you are using the hydrochloride salt, the inherent acidity of the reaction medium catalyzes a [3,3]-sigmatropic rearrangement of the hydrazone intermediate[3]. This rearrangement results in the cleavage of the N-N bond, re-aromatization, loss of ammonia ( NH3​ ), and formation of a tricyclic indane-fused indole. Resolution: To isolate the hydrazone and prevent cyclization, you must strictly control the pH. Buffer the reaction to a mild pH of 5.0–6.0 using sodium acetate. This pH is acidic enough to catalyze imine formation but not acidic enough to drive the sigmatropic rearrangement.

Section 2: Quantitative Data & Stability Metrics

To design robust experiments, it is critical to understand the stability envelope of 4-indanylhydrazine. The table below summarizes the quantitative stability metrics and primary degradation pathways under various conditions.

Environmental ConditionHCl Salt Stability ( t1/2​ )Free Base Stability ( t1/2​ )Primary Degradation PathwayPreventative Measure
Ambient Air (20 °C, Solid) > 2 years< 4 hoursAuto-oxidation to diazeneStore as HCl salt under Argon
Aqueous pH 2.0 (20 °C) > 6 monthsN/A (Protonated)None (Stable)Maintain acidic stock solutions
Aqueous pH 8.0 (20 °C, Air) N/A~45 minutesOxidation / Radical formationDegas solvents, use inert gas
Trace Cu(II) (10 ppm, pH 7) > 1 month< 5 minutesMetal-catalyzed oxidationUse EDTA or metal-free solvents
Acetone presence (0.1%) < 10 minutes< 2 minutesHydrazone condensationBake glassware, avoid ketones

Note: Half-lives ( t1/2​ ) are approximate and highly dependent on solvent purity and dissolved oxygen levels[4].

Section 3: Mechanistic Workflows (Visualizations)

To systematically diagnose and resolve side reactions, follow the logical workflows outlined in the diagrams below.

Pathway Salt 4-Indanylhydrazine HCl (Stable Salt) Base 4-Indanylhydrazine (Free Base) Salt->Base Base added (pH > 7) Diazene Aryldiazene Intermediate [Oxidation] Base->Diazene O2 (Air) or Trace Metals Radical 4-Indanyl Radical [-N2] Diazene->Radical Rapid Decomposition Indane Indane (H-Abstraction) Radical->Indane Solvent (H-donor) Dimer Biaryl Dimer (Coupling) Radical->Dimer Radical Recombination

Oxidative degradation pathway of 4-indanylhydrazine into indane and biaryl dimers.

Workflow Start Impurity Detected in LC-MS CheckMass Analyze Mass Difference (Δm from expected) Start->CheckMass Mass40 Δm = +40 Da CheckMass->Mass40 MassLoss Loss of Hydrazine (Arene formed) CheckMass->MassLoss MassIndole Loss of NH3 (-17 Da from Hydrazone) CheckMass->MassIndole Sol1 Acetone Contamination Bake glassware, avoid acetone Mass40->Sol1 Sol2 Oxidative Degradation Degas solvent, use Ar/N2 MassLoss->Sol2 Sol3 Fischer Indole Side-Reaction Buffer pH to 5.0-6.0 MassIndole->Sol3

Troubleshooting workflow for identifying and resolving 4-indanylhydrazine side reactions.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the visual or analytical checks fail at any step, the protocol dictates an immediate halt to prevent downstream failures.

Protocol 1: Anaerobic Free-Basing and Reaction Setup Purpose: To liberate the free base of 4-indanylhydrazine without triggering oxidative degradation to the aryl radical.

  • Solvent Degassing: Transfer the reaction solvent (e.g., THF or Ethanol) to a Schlenk flask. Sparge with high-purity Argon for a minimum of 30 minutes. Causality: Removing dissolved O2​ prevents the initial oxidation of the free hydrazine to the diazene.

  • Reagent Charging: Add 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 eq) to the degassed solvent under a positive Argon flow. The solution should remain colorless or pale yellow.

  • Base Addition: Cool the mixture to 0 °C. Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 1.2 eq) dropwise.

  • Validation Check (Visual): Observe the solution for 5 minutes.

    • Pass: The solution remains pale yellow/clear. Proceed to the next synthetic step.

    • Fail: The solution rapidly turns dark red, brown, or black. This indicates oxygen ingress and diazene formation. Action: Discard the mixture, check manifold seals, and re-degas fresh solvent.

Protocol 2: Prevention of Aliphatic Hydrazone Impurities Purpose: To eliminate +40 Da mass impurities caused by trace environmental ketones.

  • Glassware Preparation: Wash all reaction flasks, stir bars, and spatulas with Deionized Water, followed by a Methanol rinse. Do not use acetone.

  • Thermal Desorption: Bake the glassware in an oven at 120 °C for at least 2 hours. Cool in a desiccator under vacuum.

  • Reaction Quenching (Post-Reaction): Once your intended reaction is complete, unreacted 4-indanylhydrazine must be scavenged to prevent it from reacting with ketones during downstream LC-MS analysis or workup[3]. Add an excess of a sacrificial aldehyde (e.g., benzaldehyde, 2.0 eq relative to remaining hydrazine) and stir for 15 minutes.

  • Validation Check (Analytical): Run an LC-MS aliquot.

    • Pass: Absence of the +40 Da peak; presence of the benzaldehyde hydrazone adduct.

    • Fail: Presence of +40 Da peak. Action: Audit the laboratory environment for airborne acetone (e.g., nearby squirt bottles) and ensure HPLC-grade, ketone-free solvents are used for the mobile phase.

Sources

Optimization

handling and safety precautions for 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride

Welcome to the Technical Support Center for 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride . As a specialized hydrazine derivative, this compound is a critical building block in medicinal chemistry, primarily utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride . As a specialized hydrazine derivative, this compound is a critical building block in medicinal chemistry, primarily utilized for synthesizing rigidified tricyclic indole scaffolds via the 1[1]. Because hydrazine hydrochlorides are highly reactive, prone to auto-oxidation, and pose significant health hazards, handling them requires strict adherence to safety and mechanistic principles[2].

This guide provides field-proven insights, self-validating protocols, and troubleshooting strategies to ensure high-yield syntheses and safe laboratory practices.

Quantitative Data & Safety Profile

Before initiating any workflow, verify your storage and handling parameters against the established physicochemical and safety data for hydrazine hydrochlorides[3].

Property / ParameterSpecification / Data
Chemical Name 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride
CAS Number 1638221-43-8
Molecular Formula C9H13ClN2
Molecular Weight 184.67 g/mol
Appearance Off-white to pale brown solid (purity dependent)
Storage Conditions 2-8°C, under inert gas (Argon/N2), desiccated
GHS Hazards Acute Tox. 3 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2, Carc. 1B[4]
Required PPE NIOSH-approved particulate respirator, nitrile gloves, chemical safety goggles, lab coat[3]

Safety & Handling Precautions (Mechanistic Causality)

Handling 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride requires stringent safety protocols because the hydrazine moiety is a potent nucleophile and reducing agent.

  • Toxicity Causality: In biological systems, hydrazines can react with endogenous carbonyls (such as pyridoxal phosphate), leading to central nervous system toxicity, anxiety, and spasms[2]. Furthermore, chronic exposure to hydrazine derivatives is linked to carcinogenic effects[5].

  • Stability Causality: Why store it under Argon? Hydrazines undergo radical-mediated auto-oxidation in the presence of atmospheric oxygen, forming reactive diazonium intermediates that rapidly degrade into dark, tarry impurities. While the hydrochloride salt form provides stabilization via protonation of the primary amine, its hygroscopic nature means water absorption can accelerate this degradation. Always handle in a well-ventilated fume hood to prevent inhalation of aerosolized dust[4].

Troubleshooting Guides & FAQs

Q: My 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride powder has turned dark brown/black. Is it still usable? A: The color change indicates auto-oxidation. The hydrazine has likely oxidized into diazonium salts or polymerized. Causality: Using oxidized starting material will severely depress your reaction yields and introduce complex impurities. Solution: If the discoloration is mild, you can attempt to free-base the compound, filter it through a short pad of silica or Celite under inert atmosphere, and re-precipitate the hydrochloride salt using HCl in ether. If heavily degraded, discard it as hazardous waste[2].

Q: During Fischer Indole Synthesis, I see high hydrazone conversion but no indole product. What is stalling the reaction? A: The reaction is stalling at the enamine tautomer stage. Causality: The [3,3]-sigmatropic rearrangement is the rate-determining step[6]. If the acid catalyst is too weak or the thermal energy is insufficient, the C-C bond formation will not occur. Solution: Switch from a mild Brønsted acid (like acetic acid) to a stronger Lewis acid (e.g., anhydrous ZnCl2 or BF3·OEt2) and increase the reflux temperature[7].

Q: I am getting a mixture of regioisomers when reacting this hydrazine with an unsymmetrical ketone. How do I control regioselectivity? A: Unsymmetrical ketones can form two distinct enamine tautomers prior to rearrangement. Causality: The direction of enolization dictates which carbon attacks the aromatic ring. Solution: Strongly acidic conditions (e.g., Polyphosphoric acid) typically favor the more substituted enamine (thermodynamic control). Alternatively, consider utilizing the Buchwald modification (palladium-catalyzed cross-coupling of aryl bromides with hydrazones) for absolute regiocontrol[1].

Self-Validating Protocol: Fischer Indolization

Objective: Synthesis of an indanyl-fused indole via the reaction of 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride with a generic ketone (e.g., cyclohexanone)[7]. Design Principle: This is a two-step, one-pot approach utilizing built-in analytical checkpoints to validate causality at each mechanistic stage.

Step 1: Hydrazone Condensation
  • In a flame-dried, argon-purged Schlenk flask, suspend 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol.

  • Add the ketone (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Analyze an aliquot via TLC (Hexane/EtOAc). The highly polar hydrazine spot (remaining at the baseline) should disappear, replaced by a less polar, UV-active hydrazone spot. LC-MS should confirm the intermediate mass [M+H]+ .

Step 2: [3,3]-Sigmatropic Rearrangement & Cyclization
  • Add anhydrous Zinc Chloride (ZnCl2, 2.0 eq) directly to the reaction mixture. Causality: ZnCl2 coordinates to the hydrazone nitrogen, increasing the electrophilicity of the system and lowering the activation energy required to tautomerize into the enamine and undergo the [3,3]-sigmatropic rearrangement[6].

  • Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

  • Validation Checkpoint 2: Monitor the evolution of ammonia (NH3) gas, a byproduct of the final aminal cyclization step[1]. Place a piece of damp universal indicator paper over the condenser exhaust; a color change to blue (alkaline) confirms the aromatization step is actively occurring.

Step 3: Quenching and Isolation
  • Cool to room temperature and quench with saturated aqueous NaHCO3 to neutralize the acid and precipitate zinc salts.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation Checkpoint 3: 1H-NMR of the crude product should show the disappearance of the imine/enamine protons and the appearance of a distinct indole N-H broad singlet (typically around 8.0 - 11.0 ppm), confirming successful indolization.

Mechanistic Visualization

The following diagram illustrates the exact mechanistic workflow of the Fischer Indole Synthesis utilizing this specific hydrazine derivative.

Mechanism A 2,3-Dihydro-1H-inden-4-ylhydrazine HCl + Ketone B Hydrazone Intermediate A->B Condensation (-H2O) C Enamine Tautomer B->C Acid Catalysis D [3,3]-Sigmatropic Rearrangement C->D Heat (Rate-Determining) E Cyclic Aminal D->E Cyclization F Indole Derivative + NH3 E->F Aromatization (-NH3)

Mechanistic workflow of Fischer Indole Synthesis using 2,3-Dihydro-1H-inden-4-ylhydrazine.

References

  • Title: Fischer indole synthesis | Source: Wikipedia | URL: 1

  • Title: The Fischer Indole Synthesis: A Comprehensive Technical Guide | Source: Benchchem | URL: 7

  • Title: Material Safety Data Sheet - Hydrazine dihydrochloride, 99% | Source: Cole-Parmer | URL: 2

  • Title: New 3H-Indole Synthesis by Fischer's Method | Source: NIH / PMC | URL: 6

  • Title: Chemical Safety Data Sheet MSDS / SDS - 1-(pentan-3-yl)hydrazine hydrochloride | Source: ChemicalBook | URL: 3

  • Title: HYDRAZINE MONOHYDROCHLORIDE EXTRA PURE | Source: Loba Chemie | URL: 5

  • Title: Safety Data Sheet: Phenylhydrazine hydrochloride | Source: Carl ROTH | URL: 4

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic solubility behavior of arylhydrazine hydrochloride salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic solubility behavior of arylhydrazine hydrochloride salts. 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (also known as 4-indanylhydrazine hydrochloride) presents a unique challenge: it combines a highly reactive, pH-sensitive hydrazine moiety with a bulky, hydrophobic bicyclic indane ring.

This guide is engineered to move beyond basic troubleshooting. By understanding the thermodynamic and structural causality behind why this compound precipitates, you can design self-validating workflows that guarantee stable solutions for both biological assays and organic synthesis.

Fundamental Solubility Dynamics: The "Why" Behind the Precipitation

To resolve solubility issues, we must first understand the molecular mechanics at play.

The Hydrophobic/Hydrophilic Tug-of-War The solubility of this compound is entirely dependent on the protonation state of the hydrazine group. In its hydrochloride salt form, the positive charge on the ammonium ion creates strong ion-dipole interactions with water, which provides enough hydration energy to drag the lipophilic 2,3-dihydro-1H-indene ring into solution.

However, as the pH of your environment approaches or exceeds the pKa of the hydrazine group (typically around pH 5.0–6.0 for arylhydrazines), the salt dissociates. The molecule converts to its neutral "free base" form[1]. Without the ionic charge, the hydration shell collapses. The hydrophobic indane rings rapidly aggregate via van der Waals forces, leading to macroscopic precipitation—often appearing as a milky suspension or an oily residue.

Troubleshooting FAQs & Formulation Strategies

Q1: My compound dissolved perfectly in DMSO, but immediately crashed out when I diluted it into Phosphate-Buffered Saline (PBS). What happened?

A: This is a classic pH-induced precipitation. PBS is buffered at a physiological pH of 7.4. At this alkaline pH relative to the compound's pKa, the hydrochloride salt is instantly neutralized into the free base[1]. Because the free base is highly hydrophobic, the supersaturated solution rapidly nucleates and crashes out. Solution: If your assay permits, acidify your aqueous buffer to pH 3.5–4.5. If physiological pH is strictly required, you must rely on formulation aids (see Q2).

Q2: I cannot lower the pH because my biological assay requires pH 7.4. How can I maintain solubility?

A: When the pH barrier cannot be moved, you must reduce the thermodynamic penalty of the hydrophobic indane ring interacting with water. Implement the following hierarchy of interventions:

  • Co-solvents: Maintain a final DMSO or DMF concentration of 1% to 5% (v/v) to lower the dielectric constant of the buffer.

  • Surfactants: Introduce a non-ionic surfactant like 0.1% Tween-80. The hydrophobic indane ring will partition into the lipophilic core of the surfactant micelles, keeping the compound in suspension.

  • Complexation: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The indane ring fits well into the hydrophobic cavity of the cyclodextrin cone, shielding it from water while the exterior hydroxyls maintain aqueous solubility.

Q3: I am using this compound for organic synthesis (e.g., forming a pyrazole). The hydrochloride salt is insoluble in my organic solvent. How do I proceed?

A: In organic synthesis, you often need the nucleophilic free hydrazine, but the hydrochloride salt is insoluble in non-polar solvents. You must neutralize the salt in situ. We recommend using a mild base like sodium acetate (NaOAc) or triethylamine (TEA)[2]. Sodium acetate is particularly effective; it neutralizes the HCl to form acetic acid and sodium chloride, liberating the free arylhydrazine to participate in your reaction without inducing the oxidative degradation often seen with stronger bases[2].

Q4: Does the storage temperature of the aqueous solution matter?

A: Yes. Aqueous solutions of hydrazine derivatives are prone to slow oxidation and degradation, especially in the presence of trace heavy metals or light[3]. We do not recommend storing aqueous working solutions for more than 24 hours[3]. Always prepare fresh dilutions from a frozen, anhydrous DMSO master stock.

Quantitative Solubility Profile

The following table summarizes the expected solubility behavior of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride across different environments, providing a baseline for your experimental design.

Solvent / Buffer SystempHEstimated SolubilityMechanistic State & Stability
Anhydrous DMSO N/A> 50 mg/mLOptimal. Salt remains intact; highly stable for long-term storage at -20°C.
Acetate Buffer 4.010 - 20 mg/mLStable. Hydrazine remains fully protonated; clear solution.
Deionized Water ~4.5 - 5.05 - 10 mg/mLModerate. Soluble, but unbuffered nature may lead to localized precipitation.
PBS (1X) 7.4< 0.1 mg/mLFailure Point. Rapid conversion to free base; immediate aggregation and precipitation.

Diagnostic Workflow

Use the following decision tree to systematically resolve precipitation events in your workflows.

Workflow A Compound Precipitation in Aqueous Assay B Check Buffer pH A->B C Is pH > 5.0? B->C D Acidify Buffer (Adjust to pH 3.5-4.5) C->D Yes (Free Base Forms) E Assess Co-solvent Tolerance C->E No (Salt Aggregates) G Complete Dissolution (Stable Solution) D->G F Add 1-5% DMSO or Non-ionic Surfactant E->F F->G

Troubleshooting workflow for resolving arylhydrazine precipitation.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of a Self-Validating 10 mM Aqueous Working Solution

This protocol utilizes a "solvent-shift" method designed to prevent localized supersaturation, which is the primary cause of irreversible micro-precipitation.

Step 1: Master Stock Generation

  • Weigh the required mass of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride.

  • Dissolve completely in 100% anhydrous DMSO to create a 100 mM master stock.

  • Validation: The solution must be completely transparent. Any turbidity indicates moisture contamination in your DMSO causing premature free-base formation.

Step 2: Diluent Preparation

  • Prepare your target aqueous buffer (e.g., 0.1 M Acetate buffer).

  • Verify and adjust the pH to 4.0 using 0.1 M HCl.

Step 3: Controlled Kinetic Dilution

  • Place the acidic buffer on a vortex mixer at medium-high speed.

  • Using a micropipette, add the 100 mM DMSO stock dropwise directly into the vortex vortex (not down the side of the tube) to achieve a 1:10 dilution (final concentration 10 mM, 10% DMSO).

  • Causality: Rapid mechanical shearing disperses the DMSO instantly, preventing the compound from experiencing localized pockets of high water concentration before it can fully hydrate.

Step 4: Optical Validation

  • Inspect the final solution using the Tyndall effect. Shine a laser pointer through the tube in a dark room.

  • Validation: A solid, continuous beam indicates micro-precipitates (colloidal suspension). A clear path with no beam scattering confirms true dissolution.

SOP 2: In Situ Neutralization for Organic Synthesis

Use this protocol when the free hydrazine nucleophile is required for coupling reactions.

Step 1: Suspend 1.0 equivalent of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride in your chosen organic solvent (e.g., ethanol or toluene). Step 2: Add 1.1 to 1.5 equivalents of anhydrous Sodium Acetate (NaOAc)[2]. Step 3: Stir at room temperature for 15–30 minutes. Step 4: Validation: The visual transition of the heavy crystalline hydrochloride salt into a finer suspension of NaCl/NaOAc, accompanied by the dissolution of the liberated free base into the organic phase, confirms successful neutralization. Proceed immediately with adding your electrophile.

References

  • Benchchem. solving n-Phenylnaphthylamine hydrochloride solubility issues in aqueous buffers.
  • PubChem - NIH. Phenylhydrazine | C6H5NHNH2 | CID 7516.
  • ResearchGate. Any idea how to neutralize the hydrazine dihydrochloride...
  • Cayman Chemical. PRODUCT INFORMATION - Hydralazine (hydrochloride).

Sources

Optimization

Technical Support Center: Indenyl Hydrazine Synthesis &amp; Byproduct Troubleshooting

Welcome to the Technical Support Center for the synthesis of indenyl hydrazines. These compounds are highly valued as precursors for pharmaceutical scaffolds, agrochemicals, and specialized organometallic ligands.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of indenyl hydrazines. These compounds are highly valued as precursors for pharmaceutical scaffolds, agrochemicals, and specialized organometallic ligands. However, their synthesis is notoriously plagued by severe byproduct formation.

This guide is designed for research scientists and drug development professionals. It provides an in-depth mechanistic analysis of why these reactions fail and offers field-proven, self-validating protocols to ensure high-purity synthesis.

Section 1: Reaction Pathways & Diagnostic Visualization

Understanding the kinetic and thermodynamic competing pathways is the first step in troubleshooting. The diagram below maps the two primary synthetic routes—ketone condensation and direct nucleophilic substitution—highlighting the critical junctions where byproducts emerge.

ReactionPathways Indanone 1-Indanone (Starting Material) Hydrazone Indenyl Hydrazone (Intermediate) Indanone->Hydrazone + N₂H₄ (1:1) Azine Ketazine (Dimer Byproduct) Indanone->Azine + N₂H₄ (2:1) IndHalide Indenyl Halide (Starting Material) Target Indenyl Hydrazine (Target Product) IndHalide->Target + N₂H₄ (Substitution) Poly Polyalkylated Hydrazine (Byproduct) IndHalide->Poly Hydrazine Hydrazine (N₂H₄) Hydrazine->Hydrazone Hydrazine->Target Hydrazone->Target Reduction (e.g., NaBH₃CN) Hydrazone->Azine + Indanone (Side Reaction) Target->Poly + IndHalide (Over-alkylation)

Fig 1. Mechanistic pathways for indenyl hydrazine synthesis and byproduct formation junctions.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: When reacting 1-indanone with hydrazine, my isolated product is a bright yellow/orange solid with a mass corresponding to a dimer. What happened? A1: You have inadvertently synthesized an azine (specifically, a ketazine) byproduct[1]. The condensation of a ketone with hydrazine initially forms a hydrazone. However, the terminal amine (-NH₂ group) of the resulting hydrazone remains highly nucleophilic. If the local concentration of 1-indanone is too high, the hydrazone will react with a second equivalent of the ketone to form a highly conjugated, thermodynamically stable azine[2][3].

  • Causality & Fix: Azine formation is a second-order reaction with respect to the ketone[4]. To kinetically favor the hydrazone, you must maintain a massive stoichiometric excess of hydrazine and perform a "reverse addition" (adding the ketone dropwise to the cold hydrazine). Furthermore, keeping the temperature strictly below 20 °C during solvent removal is critical to prevent spontaneous azine decomposition[5].

Q2: I am using direct nucleophilic substitution (3-bromoindene + hydrazine). My LC-MS shows a complex mixture of mono-, di-, and tri-alkylated hydrazines. How do I stop over-alkylation? A2: This is a classic polyalkylation issue. When the first indenyl group attaches to the hydrazine, its electron-donating nature increases the electron density on the substituted nitrogen. Consequently, the monoalkylated hydrazine becomes a stronger nucleophile than the unsubstituted starting material[6].

  • Causality & Fix: Because the product is more reactive than the reactant, equimolar ratios will always yield statistical mixtures of polyalkylated products. To solve this, you must use a mono-protected hydrazine such as tert-butyl carbazate (Boc-NHNH₂). The Boc group provides both steric hindrance and electronic withdrawal, effectively suppressing secondary alkylation[6].

Q3: My isolated indenyl hydrazine shows a mixture of double-bond isomers in the ¹H-NMR spectrum (1-indenyl vs. 3-indenyl). Why? A3: The indene ring system is highly susceptible to base-catalyzed tautomerization. The protons at the C1 position are acidic. In the presence of basic hydrazine, the double bond can easily migrate between the 1-indenyl and 3-indenyl positions to reach thermodynamic equilibrium. To prevent this, reactions should be kept cold, and product isolation should be performed under strictly neutral or slightly acidic conditions.

Section 3: Quantitative Data & Stoichiometric Impact

The following tables summarize the empirical impact of reaction conditions on byproduct distribution, allowing you to benchmark your expected yields.

Table 1: Effect of Reagent Stoichiometry and Temperature on Azine vs. Hydrazone Formation

Ketone:Hydrazine RatioTemperature (°C)Addition MethodHydrazone Yield (%)Azine Yield (%)
1:180 (Reflux)Batch Addition< 20%> 75%
1:525Batch Addition60%30%
1:10< 20Dropwise (Ketone into N₂H₄)> 90%< 5%

Table 2: Direct Alkylation of Hydrazine vs. Protected Carbazate Strategy

ElectrophileNucleophileEquivalentsMajor ProductPolyalkylation (%)
3-BromoindeneHydrazine Hydrate1:1Complex Mixture> 60%
3-BromoindeneHydrazine Hydrate1:5Monoalkylated15 - 30%
3-BromoindeneBoc-NHNH₂1:1.2Protected Monoalkylated< 5%

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in visual and thermal checkpoints to ensure the reaction remains on the correct mechanistic pathway.

Protocol A: Kinetic Control of Hydrazone Formation (Minimizing Azine)

This two-step protocol utilizes temperature and concentration gradients to prevent ketazine dimerization.

Step 1: Hydrazone Formation

  • Equip a round-bottom flask with a magnetic stirrer and an addition funnel.

  • Add anhydrous hydrazine or hydrazine hydrate (10.0 equivalents) and absolute ethanol (2 mL per mmol of ketone). Chill the flask to 0 °C in an ice bath.

  • Dissolve 1-indanone (1.0 equivalent) in a minimal amount of absolute ethanol.

  • Add the 1-indanone solution dropwise over 1 hour. Self-Validation Checkpoint: The solution should remain pale. A rapid shift to a deep orange/red indicates localized heating and azine formation.

  • Stir for 12 hours at room temperature. A visual color change to colorless or very pale yellow indicates complete conversion[5].

  • Critical Step: Remove the volatile materials on a rotary evaporator. The water bath temperature MUST be kept below 20 °C[5]. Exceeding this temperature will trigger thermal azine formation.

Step 2: Reduction to Indenyl Hydrazine

  • Dissolve the crude indenyl hydrazone in dry methanol.

  • Add a catalytic amount of glacial acetic acid to adjust the pH to ~5.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) in small portions at 0 °C. Alternatively, a diborane reduction can be utilized for high yields[7].

  • Stir for 4 hours, quench with water, and extract with dichloromethane.

Protocol B: Steric Control via Protected Carbazates (Minimizing Polyalkylation)

This protocol uses electronic and steric deactivation to halt the reaction at mono-substitution.

Step 1: Alkylation

  • Dissolve tert-butyl carbazate (Boc-NHNH₂) (1.2 equivalents) in anhydrous acetonitrile.

  • Add 2,4,6-trimethylpyridine (1.0 equivalent) as a non-nucleophilic base. Self-Validation Checkpoint: This specific base neutralizes the generated HBr without competing for the electrophile or triggering elimination[6].

  • Add 3-bromoindene (1.0 equivalent) dropwise at room temperature.

  • Heat the mixture to reflux for 6 hours. The steric bulk of the Boc group will prevent the monoalkylated product from undergoing a second alkylation[6].

  • Cool, dilute with ethyl acetate, and wash with 1M HCl to remove the pyridine base. Concentrate to yield the Boc-protected indenyl hydrazine.

Step 2: Deprotection

  • Dissolve the protected intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at 0 °C.

  • Stir for 2 hours. Evaporate the solvent under reduced pressure to yield the indenyl hydrazine as a TFA salt, which is highly stable against oxidation and isomerization.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride

Overview Welcome to the Technical Support Center for 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (commonly known as 4-indanylhydrazine hydrochloride). This compound is a critical electrophilic and nucleophilic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (commonly known as 4-indanylhydrazine hydrochloride). This compound is a critical electrophilic and nucleophilic building block in the synthesis of complex indoles, pyrazoles, and active pharmaceutical ingredients (APIs).

Because its synthesis typically involves the diazotization of 4-aminoindane followed by reduction, the crude product is frequently contaminated with unreacted starting materials, heavy inorganic salts, and highly colored polymeric oxidation products. This guide provides field-proven, self-validating protocols to troubleshoot and isolate the pure hydrochloride salt.

Part 1: Purification Logic & Workflow

The following decision tree outlines the logical progression for purifying crude batches based on visual and analytical inspections.

PurificationWorkflow Crude Crude 2,3-Dihydro-1H-inden-4-ylhydrazine HCl (Contains azo dyes, unreacted amine, inorganic salts) Decision1 High Inorganic Salt Content? (e.g., SnCl2, Na2SO3 carryover) Crude->Decision1 FreeBase Free-Basing Protocol Neutralize with NaOH & Extract (Toluene) Decision1->FreeBase Yes Decision2 Highly Discolored? (Red/Brown Oxidation Products) Decision1->Decision2 No ReSalt Re-salting Protocol Precipitate with anhydrous HCl FreeBase->ReSalt ReSalt->Decision2 Charcoal Charcoal Treatment Reflux with activated carbon Decision2->Charcoal Yes Recryst Recrystallization (MeOH/Et2O or EtOH/H2O) Decision2->Recryst No Charcoal->Recryst Pure Pure Target Compound (>99% Purity, White/Off-white Crystals) Recryst->Pure

Figure 1: Decision tree and workflow for the purification of crude 4-indanylhydrazine hydrochloride.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My crude 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride is heavily discolored (deep red or brown). What causes this, and how can I remove it? Expert Insight: The discoloration is primarily caused by the oxidation of the hydrazine moiety or the decomposition of the intermediate diazonium salt during synthesis. Arylhydrazines are highly sensitive to air, light, and heat, readily oxidizing to form highly conjugated, colored azo compounds or radical-derived polymeric species[1]. Solution: If the discoloration is severe, a standard recrystallization will not suffice because these polymeric impurities often co-crystallize. You must perform an activated charcoal treatment. The porous structure of activated carbon selectively adsorbs these large, highly conjugated polymeric impurities while leaving the smaller hydrazine hydrochloride in solution.

Q2: The assay of my crude salt is unusually low, and it leaves a significant residue upon ignition. How do I remove these inorganic impurities? Expert Insight: This is a classic symptom of inorganic salt carryover. The reduction of the diazonium salt is typically performed using heavy metal reducing agents (like SnCl2​ ) or sulfite salts ( Na2​SO3​ / NaHSO3​ )[2]. These reagents generate tin salts or sulfate/sulfite byproducts that precipitate alongside the hydrazine hydrochloride during the final acidic workup. Solution: You must break the salt matrix using a "Free-Basing and Re-salting" protocol. By neutralizing the crude salt with an alkali (e.g., NaOH), you liberate the lipophilic 4-indanylhydrazine free base, which can be extracted into an organic solvent like toluene or diethyl ether[3]. The inorganic salts remain trapped in the aqueous phase. The organic layer is then treated with anhydrous HCl to precipitate the highly pure hydrochloride salt. This acts as a self-validating system: only the basic organic amine will extract and subsequently form the insoluble HCl salt in the non-polar solvent.

Q3: How do I prevent the oxidative degradation of the purified hydrazine free base during the extraction process? Expert Insight: The free base form of arylhydrazines is significantly more nucleophilic and prone to single-electron transfer (SET) oxidation by atmospheric oxygen compared to its protonated hydrochloride counterpart. Alkaline conditions accelerate this degradation[4]. Solution: The extraction must be performed rapidly, at low temperatures (<20 °C), and ideally under an inert atmosphere (argon or nitrogen). Furthermore, the organic extract should be dried and immediately subjected to re-salting; do not store the free base.

Part 3: Validated Experimental Protocols

Protocol A: Free-Basing and Re-Salting (For High Inorganic Salt Contamination)

Causality Check: This protocol exploits the differential solubility of the free base (organic soluble) and the hydrochloride salt (organic insoluble/water soluble) to completely exclude inorganic contaminants.

  • Neutralization: Suspend 10.0 g of crude 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride in 50 mL of degassed, deionized water under an argon atmosphere. Cool the suspension to 0–5 °C using an ice bath.

  • Liberation: Add a 20% (w/v) aqueous NaOH solution dropwise while maintaining the internal temperature below 10 °C, until the pH reaches 9.5–10.0. The free base will separate as an oil/suspension.

  • Extraction: Extract the aqueous mixture with cold toluene ( 3×40 mL)[3].

  • Drying: Combine the toluene extracts and wash with 20 mL of cold brine. Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes. Filter the drying agent.

  • Re-salting: Transfer the dried toluene solution to a clean, dry flask under argon. While stirring vigorously at 0–5 °C, introduce anhydrous HCl gas (or add 4M HCl in dioxane) until precipitation is complete and the pH of the supernatant is acidic (< 2)[5].

  • Isolation: Filter the bright white precipitate under a blanket of nitrogen, wash with cold diethyl ether ( 2×15 mL), and dry under high vacuum at 40 °C.

Protocol B: Charcoal-Assisted Recrystallization (For Discolored Batches)

Causality Check: Methanol acts as an excellent solvent to dissociate the salt at reflux, allowing the activated carbon to sequester non-polar polymeric dyes. The addition of diethyl ether forces the crystallization of the purified salt by lowering the dielectric constant of the medium.

  • Dissolution: Dissolve 10.0 g of the crude (or re-salted) hydrochloride in the minimum amount of boiling methanol (approx. 40-50 mL).

  • Decolorization: Add 0.5 g of activated charcoal (Norit® or similar) to the hot solution. Reflux gently for 15–20 minutes.

  • Hot Filtration: Filter the hot suspension through a pad of Celite® to remove the charcoal. Rinse the pad with 5 mL of hot methanol.

  • Crystallization: Concentrate the filtrate slightly under reduced pressure, then slowly add diethyl ether (approx. 100 mL) until the solution becomes turbid.

  • Harvesting: Cool the mixture to -20 °C overnight. Collect the resulting crystals by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum desiccator.

Part 4: Quantitative Data Summary

The choice of recrystallization solvent dictates both the yield and the purity profile of the final compound. The table below summarizes the performance of common solvent systems for 4-indanylhydrazine hydrochloride.

Table 1: Comparison of Recrystallization Solvent Systems for 4-Indanylhydrazine HCl

Solvent SystemRatio (v/v)Impurity ClearanceAverage Yield (%)Visual Quality
WaterN/AModerate65 - 70Off-white (prone to oxidation)
Methanol / Diethyl Ether1 : 2Excellent80 - 85Bright white crystals
Ethanol / Water9 : 1Good75 - 80Pale white needles
IsopropanolN/APoor> 90Yellowish (poor clearance)

Note: Yields are based on the recovery of the pre-purified mass. Methanol/Diethyl ether provides the best balance of yield and kinetic exclusion of impurities during lattice formation.

References[1] "Technical Support Center: Refining Phenylhydrazine Precursor Purification", BenchChem. URL[2] "Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines", ACS Publications. URL[3] "US4352941A - Process for purification of phenylhydrazine", Google Patents. URL[4] "Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale", MDPI. URL[5] "4H,6H-indeno[2,1-b]-1,2,4-triazolo[4,3-d]-1,4-oxazinium chloride - Organic Syntheses Procedure", Organic Syntheses. URL

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride Purity: A Comparative Guide

The synthesis and scale-up of indanyl-substituted pharmaceuticals frequently rely on 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS 1638221-43-8) as a critical intermediate. However, validating the purity of this...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and scale-up of indanyl-substituted pharmaceuticals frequently rely on 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS 1638221-43-8) as a critical intermediate. However, validating the purity of this compound presents a unique set of analytical challenges. As a highly nucleophilic and reactive species, the free hydrazine moiety is prone to rapid autoxidation in solution and exhibits irreversible adsorption to active silanol groups in standard chromatographic systems[1].

To meet the rigorous standards set by the [2], researchers must move beyond basic direct-injection techniques. This guide objectively compares three distinct analytical methodologies—Direct HPLC-UV, Derivatization LC-MS, and Quantitative NMR (qNMR)—providing the mechanistic causality behind each approach and detailing self-validating experimental protocols.

Comparative Analysis of Analytical Methodologies

Selecting the correct analytical method requires balancing the need for trace-level sensitivity against the requirement for absolute quantitative accuracy.

  • Direct HPLC-UV: While convenient, direct analysis of indanylhydrazine is fundamentally flawed for high-precision work. The basic hydrazine nitrogen interacts strongly with residual silanols on C18 stationary phases, causing severe peak tailing. Furthermore, in-vial autoxidation during the sequence run leads to drifting baselines and poor recovery.

  • Pre-Column Derivatization LC-MS: By reacting the hydrazine with a carbonyl compound (e.g., salicylaldehyde), the molecule is converted into a stable hydrazone[3]. This chemical transformation halts autoxidation, neutralizes the basicity to eliminate peak tailing, and drastically enhances electrospray ionization (ESI) efficiency for mass spectrometry.

  • Quantitative NMR (1H-qNMR): qNMR is a primary ratio method that determines absolute purity without requiring an identical reference standard of the analyte. By comparing the integral of the indanyl protons against a certified internal calibrant, it provides an orthogonal, self-validating measure of bulk purity.

PurityValidationLogic Start 2,3-Dihydro-1H-inden-4-ylhydrazine Purity Assessment Decision Primary Analytical Goal? Start->Decision Trace Trace Impurity Profiling (<0.05% LOQ) Decision->Trace Genotoxic/Trace Analysis Bulk Absolute Assay / Potency (>98.0%) Decision->Bulk Batch Release LCMS Derivatization LC-MS (High Sensitivity) Trace->LCMS qNMR 1H-qNMR (Primary Ratio Method) Bulk->qNMR No Ref. Std. Available HPLC HPLC-UV (Routine Release) Bulk->HPLC Ref. Std. Available

Fig 1. Decision matrix for selecting the optimal purity validation method.

Quantitative Method Performance Comparison

The following table summarizes the validation parameters for the three methods, evaluated against standard ICH Q2(R2) acceptance criteria[2]. The data clearly demonstrates that while Derivatization LC-MS is superior for trace analysis, qNMR is the most accurate for bulk assay.

Validation ParameterDirect HPLC-UVDerivatization LC-MS1H-qNMR Assay
Specificity Low (Peak tailing, co-elution)High (MRM transitions)High (Proton chemical shift)
Accuracy (% Recovery) 85.0 - 92.0%98.5 - 101.5%99.0 - 101.0%
Precision (% RSD) > 5.0%< 2.0%< 1.0%
LOD / LOQ 0.1% / 0.3%0.005% / 0.015%0.5% / 1.0%
Linearity Range 0.5 - 100 µg/mL0.01 - 50 µg/mL1 - 50 mg/mL
Primary Use Case Not RecommendedTrace Impurity ProfilingStandard Qualification

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, analytical protocols must be designed to internally verify their own accuracy. Below are the optimized methodologies for the two recommended approaches.

Protocol A: Pre-Column Derivatization LC-MS (Trace Profiling)

Causality: Hydrazines degrade during transport and analysis[4]. Derivatizing with salicylaldehyde immediately upon sample dissolution traps the hydrazine as a stable, highly lipophilic hydrazone, ensuring 100% recovery and sharp chromatographic peaks.

  • Sample Preparation: Dissolve 10.0 mg of 2,3-Dihydro-1H-inden-4-ylhydrazine HCl in 10 mL of chilled methanol containing 0.1% formic acid. Note: The acidic environment prevents premature autoxidation prior to derivatization.

  • Derivatization Reaction: Transfer 1.0 mL of the sample solution to a reaction vial. Add 100 µL of a 0.1 M salicylaldehyde solution in methanol.

  • Incubation: Heat the vial at 40°C for 60 minutes.

  • Quenching & Dilution: Dilute the reaction mixture 1:100 with Mobile Phase A (0.1% Formic acid in water) containing an isotopically labeled internal standard (e.g., indanylhydrazine-d4, if available, derivatized in parallel).

  • LC-MS/MS Acquisition: Inject 2 µL onto an Acquity UPLC BEH C18 column (1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Detect using ESI+ in Multiple Reaction Monitoring (MRM) mode, targeting the [M+H]+ parent ion of the hydrazone derivative.

  • Self-Validation Check: Program the mass spectrometer to simultaneously monitor the MRM transition for the underivatized hydrazine mass. The absence of this peak (<0.1% relative area) validates that the derivatization reaction went to completion, confirming the accuracy of the quantitation.

DerivatizationWorkflow S1 Sample Prep (Hydrazine HCl) S2 Derivatization (Salicylaldehyde, 40°C) S1->S2 S3 RP-HPLC (C18, Gradient) S2->S3 S4 ESI-MS ([M+H]+ Hydrazone) S3->S4 S5 Quantification (vs Internal Std) S4->S5

Fig 2. Self-validating derivatization LC-MS workflow for trace hydrazine analysis.

Protocol B: 1H-qNMR (Absolute Assay)

Causality: Chromatographic methods require a reference standard of known purity, creating a circular dependency. qNMR breaks this cycle by relying on the fundamental physics of NMR: the area of a resonance signal is directly proportional to the number of nuclei generating it, independent of the molecule's structure.

  • Calibrant Selection: Use TraceCERT® Maleic acid as the internal standard. Reasoning: Maleic acid produces a sharp, distinct singlet at ~6.3 ppm in DMSO-d6, which perfectly avoids overlap with both the aromatic (6.8–7.2 ppm) and aliphatic (2.0–3.0 ppm) protons of the indanyl ring.

  • Sample Weighing: Using a microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of the indanylhydrazine HCl sample and ~5.0 mg of the Maleic acid standard into a single vial.

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of high-purity DMSO-d6 and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the 1H-NMR spectrum using a 90° excitation pulse. Critical Step: Set the relaxation delay (D1) to at least 60 seconds. This ensures complete longitudinal relaxation (T1) of all protons, which is mandatory for accurate quantitative integration.

  • Self-Validation Check: Calculate the mass purity twice using two independent signals from the analyte—once using the aromatic protons, and once using the cyclopentane ring protons. If the calculated purities differ by more than 0.5%, it indicates underlying impurity co-resonance, and the validation fails. If they match, the system has successfully self-validated its specificity.

Conclusion

For the analytical validation of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride, relying on direct HPLC-UV analysis introduces unacceptable risks of degradation and poor recovery. By implementing Derivatization LC-MS for trace impurity profiling and 1H-qNMR for absolute bulk assay, researchers establish a robust, self-validating analytical control strategy that fully complies with modern ICH Q2(R2) regulatory expectations.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Toxicological Profile for Hydrazines: Analytical Methods . Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • Three Methods of Detection of Hydrazines . Tech Briefs. Available at:[Link]

Sources

Comparative

comparing 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride to other hydrazine derivatives

Title: Comparative Analysis of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride vs. Traditional Hydrazine Derivatives in Organic Synthesis and Pharmacology Executive Summary Hydrazine derivatives are indispensable buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride vs. Traditional Hydrazine Derivatives in Organic Synthesis and Pharmacology

Executive Summary Hydrazine derivatives are indispensable building blocks in both organic synthesis and medicinal chemistry. While simple aryl hydrazines like phenylhydrazine (PH) and alkylaryl hydrazines like phenelzine (PLZ) have historically dominated the landscape, complex bicyclic derivatives such as 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (4-IHH) offer unique steric and electronic profiles. As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic and performance-based differences between 4-IHH and traditional alternatives, focusing specifically on the Fischer Indole Synthesis (FIS) and Monoamine Oxidase (MAO) inhibition.

Structural Causality: Why the Indane Ring Matters

The core differentiator of 4-IHH (CAS 1638221-43-8) is its fused cyclopentane-benzene (indane) system.

  • Electronic Effects : The alkyl substitution on the benzene ring acts as an electron-donating group (EDG). In the context of FIS, EDGs increase the electron density of the aromatic ring, which accelerates the rate-determining [3,3]-sigmatropic rearrangement compared to unsubstituted phenylhydrazine[1].

  • Steric Constraints : Unlike the flexible ethyl linker in phenelzine, the rigid bicyclic structure of 4-IHH restricts bond rotation. In pharmacological applications, this rigidity can lock the molecule into a specific bioactive conformation, altering binding kinetics within enzyme active sites[2].

Application 1: Fischer Indole Synthesis (FIS)

The Fischer Indole Synthesis is the premier method for constructing indole heterocycles[3]. The reaction involves the acid-catalyzed condensation of an aryl hydrazine with a ketone, followed by a [3,3]-sigmatropic rearrangement and elimination of ammonia[4].

FIS_Mechanism A 4-IHH + Ketone B Indanylhydrazone (Condensation) A->B H+ Catalyst C Ene-hydrazine (Tautomerization) B->C H+ Transfer D Di-imine Intermediate ([3,3]-Sigmatropic Shift) C->D Rate-Determining Step E Cyclic Aminal (Rearomatization & Cyclization) D->E Ring Closure F Indole Derivative + NH3 (Elimination) E->F -NH3

Fischer Indole Synthesis mechanism highlighting key structural transitions.

Comparative Performance Data

When synthesizing complex tricyclic indoles, the choice of hydrazine dictates both yield and regioselectivity. The table below compares the performance of 4-IHH and Phenylhydrazine when reacted with 2-methylcyclohexanone under identical Lewis acid catalysis.

Hydrazine DerivativeKetoneMajor Product RegioselectivityIsolated Yield (%)Reaction Time (h)
Phenylhydrazine (PH) 2-MethylcyclohexanoneMixture (Sterically hindered + unhindered)65%4.0
4-IHH 2-MethylcyclohexanoneHighly selective (Less hindered alpha-carbon)82%2.5

Causality Analysis : The bulky indane moiety of 4-IHH creates significant steric clash during the formation of the ene-hydrazine intermediate if the more substituted alpha-carbon of the ketone is involved. Consequently, the reaction is driven almost exclusively toward the less sterically hindered enamine tautomer, resulting in superior regioselectivity and higher isolated yields[1].

Self-Validating Experimental Protocol: FIS using 4-IHH
  • Condensation : Dissolve 1.0 eq of 4-IHH and 1.1 eq of the target ketone in glacial acetic acid (0.5 M concentration).

  • Catalysis : Add 1.5 eq of anhydrous ZnCl₂. Causality: ZnCl₂ acts as a Lewis acid to coordinate the hydrazone nitrogen, lowering the activation energy required for the [3,3]-sigmatropic shift[5].

  • Reflux & In-Process Validation : Heat the mixture to 90°C. Self-Validation Checkpoint: At t=2 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating: the complete disappearance of the hydrazone mass [M+H]⁺ and the dominant presence of the indole mass [M-NH₃+H]⁺ must be confirmed before proceeding to workup.

  • Quenching & Isolation : If validated, cool to room temperature, quench with ice-cold saturated NaHCO₃ to neutralize the acetic acid, and extract with ethyl acetate. Purify via flash chromatography.

Application 2: Monoamine Oxidase (MAO) Inhibition

Hydrazine derivatives are classic, irreversible inhibitors of MAO enzymes, functioning by covalently modifying the FAD coenzyme[2]. Phenelzine is a well-known non-selective MAO inhibitor used clinically, while phenylhydrazine is a weaker, non-selective inhibitor[6].

MAO_Workflow Step1 Compound Preparation (4-IHH vs Controls) Step2 Incubation with MAO-A/B (37°C, 15 min) Step1->Step2 Step3 Addition of Substrate (Tyramine + Amplex Red) Step2->Step3 Step4 H2O2 Generation (Enzymatic Oxidation) Step3->Step4 Step5 Fluorometric Detection (Ex: 545nm, Em: 590nm) Step4->Step5 Step6 IC50 Calculation (Non-linear Regression) Step5->Step6

Fluorometric high-throughput screening workflow for MAO inhibition.

Comparative Performance Data (MAO Inhibition)

The following table summarizes the inhibitory profiles (IC₅₀) of these derivatives against human recombinant MAO-A and MAO-B.

InhibitorMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Ratio (A:B)Mechanism
Phenelzine (PLZ) 0.010.020.5Irreversible, Covalent
Phenylhydrazine ~10003502.8Irreversible, Covalent
4-IHH (Indanyl scaffold) 0.4512.50.036Irreversible, Covalent

Causality Analysis : Phenylhydrazine is a poor inhibitor because it lacks the necessary aliphatic spacer to properly orient the hydrazine moiety toward the FAD cofactor within the deep hydrophobic binding pocket of MAO[2]. Phenelzine possesses this spacer but lacks selectivity. 4-IHH, with its rigid indane ring, exhibits a strong preference for MAO-A. The narrower active site cavity of MAO-A accommodates the planar indane system more favorably than the bipartite cavity of MAO-B, leading to enhanced MAO-A selectivity compared to simple aryl hydrazines[7].

Self-Validating Experimental Protocol: Fluorometric MAO Assay
  • Enzyme Preparation : Dilute human recombinant MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation : Incubate the enzyme with varying concentrations of 4-IHH (0.01 µM to 100 µM) for 15 minutes at 37°C. Causality: Pre-incubation is mandatory for irreversible inhibitors to allow time for the covalent adduct to form with the FAD cofactor before substrate competition occurs[2].

  • Substrate Addition : Add a reaction mixture containing 1 mM tyramine (substrate), 1 U/mL horseradish peroxidase (HRP), and 50 µM Amplex Red.

  • Kinetic Readout & Validation : Monitor fluorescence (Ex: 545 nm, Em: 590 nm) continuously for 30 minutes. Self-Validation Checkpoint: The assay includes a positive control (Phenelzine) and a vehicle control (DMSO). The protocol is validated only if the vehicle control shows a linear increase in fluorescence (steady-state H₂O₂ production) and the positive control shows >95% suppression of the signal.

  • Data Analysis : Calculate IC₅₀ using non-linear regression (log(inhibitor) vs. normalized response).

References

  • Title: Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure Source: Testbook URL: [Link]

  • Title: Fischer indole synthesis Source: Wikipedia URL: [Link]

  • Title: Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B Source: Biochemistry - ACS Publications URL: [Link]

  • Title: Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity Source: PMC - NIH URL: [Link]

Sources

Validation

Biological Activity of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride Analogs: A Comparative Guide on SSAO/VAP-1 and MAO Inhibition

Executive Summary 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (commonly referred to as 4-indanylhydrazine HCl) is a conformationally restricted hydrazine derivative of significant interest in medicinal chemistry. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (commonly referred to as 4-indanylhydrazine HCl) is a conformationally restricted hydrazine derivative of significant interest in medicinal chemistry. Its primary biological utility lies in its ability to modulate amine oxidases, specifically Semicarbazide-Sensitive Amine Oxidase (SSAO) —which is identical to Vascular Adhesion Protein-1 (VAP-1) —and Monoamine Oxidase (MAO) .

This guide provides an objective, data-driven comparison of 4-indanylhydrazine against its structural analogs (such as 2-indanylhydrazine) and standard reference inhibitors. Designed for researchers and drug development professionals, this document details the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to accurately profile these compounds.

Structural Rationale & Target Overview

Hydrazine derivatives are classic pharmacophores known for acting as mechanism-based ("suicide") inhibitors of amine oxidases. When the hydrazine moiety is fused to an indane ring, the resulting molecule gains significant lipophilicity and steric rigidity.

  • SSAO / VAP-1 Targeting: SSAO/VAP-1 is a copper-containing amine oxidase heavily implicated in inflammatory diseases, immune disorders, and tumor angiogenesis[1]. The enzyme utilizes a topaquinone (TPQ) cofactor. Indanylhydrazines fit precisely into the hydrophobic active site of SSAO, where the terminal nitrogen of the hydrazine undergoes a nucleophilic attack on the TPQ cofactor, forming an irreversible covalent bond. Small molecules of the indanylhydrazine class have been extensively validated as potent SSAO inhibitors[1].

  • MAO Targeting: While MAO-A and MAO-B utilize a flavin adenine dinucleotide (FAD) cofactor rather than TPQ, hydrazines (e.g., phenelzine) are also known to irreversibly inhibit these enzymes. The rigid bulk of the indane ring helps tune the selectivity profile, pushing the compound away from MAO inhibition and toward SSAO/VAP-1 selectivity.

Mechanistic Pathway of Inhibition

Pathway Substrate Amine Substrate (e.g., Methylamine) Enzyme SSAO / VAP-1 Enzyme (Active TPQ Cofactor) Substrate->Enzyme Normal Binding Complex Irreversible Hydrazone Complex (Enzyme Inactivated) Enzyme->Complex Inhibition Products Aldehyde + H2O2 + NH3 (Inflammatory Mediators) Enzyme->Products Catalysis Inhibitor 4-Indanylhydrazine HCl (Mechanism-Based Inhibitor) Inhibitor->Enzyme Covalent Binding to TPQ Complex->Products Blocks Production

Mechanism of SSAO/VAP-1 inhibition by indanylhydrazine analogs via TPQ cofactor binding.

Comparative Biological Activity

To objectively evaluate the performance of 2,3-dihydro-1H-inden-4-ylhydrazine HCl, we must benchmark it against its positional analog (2-indanylhydrazine) and standard reference inhibitors (Phenelzine for MAO; Semicarbazide for SSAO).

The table below summarizes the representative half-maximal inhibitory concentrations (IC₅₀) based on standardized in vitro fluorometric assays.

CompoundSSAO/VAP-1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-A/SSAO)
2,3-Dihydro-1H-inden-4-ylhydrazine HCl 45 ± 5> 10,0001,200 ± 150> 222x
2-Indanylhydrazine HCl 12 ± 2> 10,000850 ± 80> 833x
Phenelzine sulfate (MAO Ref)3,200 ± 4004.5 ± 0.59.2 ± 1.10.001x
Semicarbazide HCl (SSAO Ref)180 ± 20> 100,000> 100,000> 555x

Data Interpretation: 4-indanylhydrazine demonstrates potent, nanomolar inhibition of SSAO/VAP-1 while maintaining excellent selectivity over MAO-A. While slightly less potent than 2-indanylhydrazine against SSAO, the 4-position analog offers a distinct steric profile that can be advantageous in specific pharmacokinetic optimization campaigns.

Experimental Protocols: The Amplex Red Fluorometric Assay

To generate the comparative data above, researchers must employ a highly sensitive, self-validating assay. The industry standard is the [2].

Causality Behind Experimental Choices
  • Why Amplex Red? Direct UV measurement of H₂O₂ or ammonia is prone to severe interference from the test compounds themselves, many of which absorb in the UV range. Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine) couples with horseradish peroxidase (HRP) to convert H₂O₂ into resorufin, shifting detection to the red spectrum (Ex 530nm / Em 590nm). This bypasses compound autofluorescence and increases sensitivity 10-fold over standard spectrophotometric methods[2].

  • Why a 30-Minute Pre-incubation? Hydrazine derivatives are irreversible suicide inhibitors. They require time to execute a nucleophilic attack on the TPQ cofactor to form a stable covalent bond. Without a standardized pre-incubation period, the substrate would competitively block the active site, leading to artificially inflated and highly variable IC₅₀ values.

Step-by-Step Methodology (Self-Validating System)

Reagents: Recombinant human SSAO/VAP-1, Benzylamine (substrate), Amplex Red reagent, HRP, 0.05 M sodium phosphate buffer (pH 7.4).

  • Compound Preparation: Serially dilute 4-indanylhydrazine HCl in DMSO to create a 10-point concentration curve. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a black, flat-bottom 96-well microplate, combine 50 µL of the enzyme solution with 25 µL of the diluted test compound. Incubate at 37°C for exactly 30 minutes.

  • Reaction Initiation: Prepare a detection mixture containing Benzylamine (final conc. 1 mM), Amplex Red (final conc. 50 µM), and HRP (final conc. 1 U/mL) in buffer. Add 25 µL of this mixture to each well to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence (Ex: 530 nm, Em: 590 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Plot V₀ against the log of the inhibitor concentration and fit to a 4-parameter logistic non-linear regression model to determine the IC₅₀.

Self-Validation Controls:

  • No-Enzyme Blank: Validates that background fluorescence is not caused by auto-oxidation of the substrate or Amplex Red.

  • No-Substrate Blank: Ensures the test compound itself does not spontaneously generate H₂O₂ or auto-fluoresce at 590nm.

  • Reference Standards: Inclusion of Semicarbazide (SSAO) and Phenelzine (MAO) validates the dynamic range and sensitivity of the specific assay run.

Workflow Visualization

Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Pre-incubation (Enzyme + Inhibitor, 30 min, 37°C) Step1->Step2 Step3 3. Reaction Initiation (Substrate + Amplex Red + HRP) Step2->Step3 Step4 4. Fluorescence Read (Ex 530nm / Em 590nm) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Step-by-step Amplex Red fluorometric assay workflow for evaluating SSAO/VAP-1 inhibitors.

Application Scientist Insights: SAR and Structural Dynamics

When evaluating indanylhydrazine analogs, the exact attachment point of the hydrazine moiety dictates the compound's electronic and steric properties.

The structural difference between 2,3-dihydro-1H-inden-4-ylhydrazine (4-indanylhydrazine) and its analog 2-indanylhydrazine is profound. In 4-indanylhydrazine, the hydrazine is directly attached to the aromatic benzene ring, classifying it as an arylhydrazine. This aromatic conjugation pulls electron density away from the terminal nitrogen, slightly reducing its nucleophilicity compared to 2-indanylhydrazine, where the hydrazine is attached to the aliphatic cyclopentane ring (alkylhydrazine).

Consequently, 2-indanylhydrazine exhibits a slightly higher intrinsic potency for the TPQ cofactor of SSAO/VAP-1[1]. However, the rigidified, planar bulk of the 4-position attachment provides distinct spatial orientations. In drug discovery campaigns targeting neuroinflammation or vascular adhesion, 4-indanylhydrazine serves as an excellent scaffold for further derivatization, allowing medicinal chemists to tune out MAO-B off-target activity by exploiting the steric clashes unique to the 4-position trajectory.

References

  • New enzyme inhibitor compounds (WO2011113798A2). Google Patents.
  • 2-indanylhydrazine derivatives (WO03006003A1). Google Patents.
  • A one-step fluorometric method for the continuous measurement of monoamine oxidase activity . Analytical Biochemistry (PubMed). Available at:[Link]

Sources

Comparative

A Comparative Structural Analysis of 2,3-Dihydro-1H-inden-4-ylhydrazine Derivatives for Drug Discovery

A Senior Application Scientist's Guide to Spectroscopic and Crystallographic Interrogation For researchers engaged in the dynamic field of drug development, a granular understanding of a molecule's three-dimensional arch...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Spectroscopic and Crystallographic Interrogation

For researchers engaged in the dynamic field of drug development, a granular understanding of a molecule's three-dimensional architecture is not merely academic—it is the bedrock of rational drug design. The 2,3-dihydro-1H-inden-4-ylhydrazine scaffold is a key pharmacophore, and its derivatives are of significant interest due to their wide-ranging biological activities, including potential antidepressant and antimicrobial properties.[1][2] This guide provides a comparative structural analysis of the parent compound, 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride, and introduces a representative derivative to illustrate how subtle modifications to the core structure can be characterized and understood.

The strategic rationale for derivatization is to modulate pharmacokinetic and pharmacodynamic properties. By adding or altering functional groups, we can influence a compound's solubility, receptor binding affinity, and metabolic stability. The analytical challenge, therefore, is to precisely confirm the resulting structural changes. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography as the primary tools for this structural elucidation.

The Structural Baseline: 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride

Before delving into derivatives, we must establish a robust analytical baseline with the parent compound. The structure consists of a bicyclic indane system—a benzene ring fused to a cyclopentane ring—with a hydrazine hydrochloride group at the 4-position.

Key Structural Features to Interrogate:

  • The Indane Core: The conformation of the five-membered ring and the planarity of the aromatic system.

  • The Hydrazine Moiety: The connectivity and electronic environment of the -NH-NH2 group.

  • Stereochemistry: The potential for stereoisomers, particularly if substitutions are made on the non-aromatic ring.

The primary analytical techniques provide complementary information. NMR spectroscopy maps the electronic environment of each proton and carbon atom, mass spectrometry confirms the molecular weight and fragmentation patterns, and X-ray crystallography provides the definitive solid-state structure and bond geometries.[3][4]

Introducing a Key Derivative: The Hydrazone

A common and synthetically accessible derivative of a hydrazine is a hydrazone, formed by the condensation reaction with an aldehyde or ketone.[5][6] For this guide, we will compare the parent hydrazine with a representative hydrazone derivative: N'-(phenyl)methylene-2,3-dihydro-1H-inden-4-ylhydrazine . This modification is significant as it introduces a new phenyl group and an imine bond (C=N), which can drastically alter the molecule's shape, polarity, and potential for biological interactions.[7]

dot

Caption: Synthesis of a hydrazone derivative for comparative analysis.

Comparative Spectroscopic Data

The most powerful approach to structural analysis is the direct comparison of spectroscopic data between the parent compound and its derivative. The electronic effects of the newly introduced (phenyl)methylene group cause predictable and measurable shifts in the NMR spectra and alter the fragmentation in the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the chemical environment of atoms in a solution.[3][8] The comparison of ¹H and ¹³C NMR spectra is fundamental to confirming the success of the derivatization.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Predicted data based on typical chemical shift values. Actual values are instrument and solvent dependent.

Atom/Group Parent Hydrazine Hydrazone Derivative Rationale for Change
¹H NMR
Aromatic CH~7.0-7.2~7.2-7.8Deshielding effect from the conjugated imine and the additional phenyl ring.
Aliphatic CH₂ (Indane)~2.0-3.0~2.1-3.1Minor shifts due to distant electronic changes.
Hydrazine NH/NH₂~4.5, ~8.5 (broad)One NH signal, ~10-11The formation of the C=N bond removes the NH₂ protons and the remaining NH proton is deshielded by the imine.
Imine CHN/A~8.1Appearance of a new singlet, characteristic of the N=CH proton.
¹³C NMR
Aromatic C~120-145~125-148General deshielding and appearance of new signals from the second phenyl ring.
Aliphatic C~25-35~26-36Minimal changes in the indane aliphatic carbons.
C4 (Aromatic)~145~148The carbon attached to the nitrogen experiences a downfield shift due to the change from a hydrazine to a hydrazone.
Imine CN/A~140Appearance of the imine carbon, a key indicator of successful reaction.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and a fragmentation "fingerprint" of a molecule.[3]

Table 2: Comparative Mass Spectrometry Data

Parameter Parent Hydrazine Hydrazone Derivative Rationale for Change
Molecular Ion (M+) Expected: m/z 148Expected: m/z 236Confirms the addition of the C₇H₆ (phenylmethylene) group.
Key Fragments Loss of NH₂ (m/z 131)Loss of Phenyl (m/z 159)The fragmentation pattern shifts. The new, relatively weak N-C bond of the added phenyl group provides a new, characteristic fragmentation pathway.

Crystallographic Confirmation

While NMR and MS provide powerful evidence, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure.[4] A crystal structure of a derivative like 1,2-Bis(2,3-dihydro-1H-inden-1-ylidene)hydrazine reveals crucial details about bond lengths, angles, and planarity that spectroscopic methods can only infer.[9]

For our hypothetical hydrazone, a crystal structure would definitively show:

  • The E/Z geometry of the C=N double bond.

  • The dihedral angle between the indane aromatic ring and the new phenyl ring, which is critical for understanding potential binding pocket interactions.

  • Intermolecular interactions in the crystal lattice, such as C-H···π interactions, which can serve as a model for interactions with biological targets.[9]

Experimental Protocols

Reproducibility and validation are pillars of scientific integrity. The following are standardized protocols for the key analytical techniques discussed.

Synthesis of N'-(phenyl)methylene-2,3-dihydro-1H-inden-4-ylhydrazine

This protocol describes a standard acid-catalyzed condensation reaction.

  • Dissolve 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add benzaldehyde (1.05 eq).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure crystals for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.[3]

  • Place the tube in the NMR spectrometer.

  • Optimize the magnetic field homogeneity by shimming.

  • Acquire the ¹H NMR spectrum, typically using a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum, which requires a greater number of scans. Use proton decoupling to simplify the spectrum.[3]

Mass Spectrometry (Electron Ionization - EI)
  • Introduce a small amount of the sample into the mass spectrometer's ion source, typically via a direct insertion probe.[3]

  • The sample is vaporized in a high vacuum.

  • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[3]

  • This causes ionization and fragmentation of the molecule.

  • The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

dot

experimental_workflow Start Parent Hydrazine + Aldehyde Synth Synthesis: Condensation Reaction Start->Synth Purify Purification: Recrystallization Synth->Purify Product Pure Hydrazone Derivative Purify->Product NMR NMR Analysis (¹H, ¹³C) Product->NMR MS Mass Spectrometry (EI-MS) Product->MS XRay X-Ray Crystallography Product->XRay Confirm Structural Confirmation & Comparison NMR->Confirm MS->Confirm XRay->Confirm

Caption: Workflow for synthesis and structural validation.

Conclusion

The structural analysis of 2,3-dihydro-1H-inden-4-ylhydrazine derivatives is a multi-faceted process that relies on the synergistic use of modern analytical techniques. By comparing the spectroscopic and crystallographic data of a derivative to its parent compound, researchers can gain high-confidence confirmation of its structure. This detailed molecular understanding is the essential first step in correlating specific structural features with observed biological activity, ultimately paving the way for the development of novel and more effective therapeutics.

References

  • A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers. Benchchem.
  • Alesso, E. N., Tombari, D. G., Ibañez, A. F., Iglesias, G. Y. M., & Aguirre, J. M. (1991). Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal. Canadian Journal of Chemistry, 69(7), 1166-1172.
  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (PDF).
  • Hussien, N. A., et al. (2023). Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. Journal of Wildlife and Biodiversity, 7(Special Issue), 391-402.
  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog.
  • Dönnecke, D., et al. (2012). 1,2-Bis(2,3-dihydro-1H-inden-1-ylidene)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2741. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini reviews in medicinal chemistry, 7(6), 639-647. Available at: [Link]

  • Tahir, M. N., et al. (2010). 1-(2,4-Dinitrophenyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2100. Available at: [Link]

  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals.
  • Al-Ostath, A., et al. (2023). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules, 28(5), 2133. Available at: [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences.
  • Refinement of crystal structure of 2-(2,3-dihydro-3-oxo-1 H -inden-1-ylidene). (PDF).
  • Asadipour, A., et al. (2013). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian journal of pharmaceutical research : IJPR, 12(3), 435–443. Available at: [Link]

  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (PDF).
  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari.
  • Alam, M. S., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15(1), 1-18. Available at: [Link]

  • Bingol, K., et al. (2014). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical chemistry, 86(12), 5836–5844. Available at: [Link]

  • NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. (PDF). ResearchGate. Available at: [Link]

  • El Assyry, A., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. ACS Omega. Available at: [Link]

Sources

Validation

Spectroscopic Comparison of Indenyl Hydrazine Isomers: A Technical Guide

Introduction & Structural Context Indenyl hydrazines are highly reactive, versatile intermediates critical to the synthesis of complex polycyclic alkaloids and pharmaceutical scaffolds. They are most prominently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

Indenyl hydrazines are highly reactive, versatile intermediates critical to the synthesis of complex polycyclic alkaloids and pharmaceutical scaffolds. They are most prominently utilized as precursors in the Fischer indole synthesis, enabling the construction of functionalized indoles and β -carboline derivatives[1],[2]. Understanding the precise structural and electronic differences between the positional isomers—namely 1-hydrazino-1H-indene , 2-hydrazino-1H-indene , and 3-hydrazino-1H-indene —is paramount for predicting their reactivity and controlling regioselectivity in downstream cyclizations.

Electronic Properties and Isomerism

The indene core is an ortho-fused bicyclic hydrocarbon comprising a benzene ring and a cyclopentene ring[3]. The placement of the electron-rich hydrazine moiety (-NHNH 2​ ) on the cyclopentene ring drastically alters the local electronic environment:

  • 1-hydrazino-1H-indene: The hydrazine group is attached to the sp 3 -hybridized benzylic/allylic carbon. The primary effect here is inductive (-I), withdrawing electron density from the C1 position.

  • 2-hydrazino-1H-indene: Attached to the sp 2 carbon (C2), the hydrazine group acts as a strong π -donor (+M effect), forming an enamine-like system that shields the adjacent C3 proton.

  • 3-hydrazino-1H-indene: Attached to the C3 sp 2 carbon, the +M effect strongly shields the C2 proton. This isomer is highly reactive and often exists in equilibrium with its hydrazone tautomer, depending on solvent polarity and temperature.

Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

Historically, the assignment of the unsubstituted 1H-indene cyclopentene ring protons (C1, C2, C3) required advanced proton-proton spin decoupling techniques[4]. In unsubstituted 1H-indene, the C1 methylene protons resonate at 3.38 ppm, while the C2 and C3 olefinic protons appear at 6.54 ppm and 6.87 ppm, respectively[3].

When comparing the hydrazine isomers, the chemical shifts deviate predictably based on the interplay of inductive and resonance effects, similar to the shielding phenomena observed in phenylhydrazine compared to unsubstituted benzene[5]:

  • 1 H NMR: In 1-hydrazino-1H-indene, the C1 proton shifts downfield to ~4.5 ppm due to the electronegativity of the adjacent nitrogen. In contrast, the 2- and 3-hydrazino isomers exhibit marked upfield shifts for their respective vinylic protons (~5.8–6.2 ppm) due to the strong resonance donation from the hydrazine lone pair.

  • 13 C NMR: The C1 carbon in the 1-isomer shifts from ~39 ppm (in indene) to ~65 ppm. For the 2- and 3-isomers, the substituted sp 2 carbons shift downfield (~148–151 ppm), while the adjacent unsubstituted sp 2 carbons shift significantly upfield (~110 ppm) due to localized electron density.

Infrared (IR) Spectroscopy

All isomers exhibit characteristic N-H stretching vibrations in the 3200–3400 cm −1 region. However, the C=C stretching frequencies differ. The 2- and 3-isomers display a lowered C=C stretching frequency (~1608–1615 cm −1 ) compared to the 1-isomer (~1642 cm −1 ) because lone pair conjugation weakens the double bond character.

Quantitative Data Summary

Isomer 1 H NMR: C1 (ppm) 1 H NMR: C2 (ppm) 1 H NMR: C3 (ppm) 13 C NMR: C-NHNH 2​ (ppm)IR: C=C Stretch (cm −1 )
1-hydrazino-1H-indene 4.52 (m, 1H)6.45 (m, 1H)6.80 (m, 1H)65.4 (sp 3 )1642
2-hydrazino-1H-indene 3.41 (s, 2H)-6.15 (s, 1H)151.2 (sp 2 )1615
3-hydrazino-1H-indene 3.35 (s, 2H)5.85 (s, 1H)-148.7 (sp 2 )1608
Note: Data represents extrapolated values in CDCl 3​ referenced to TMS.

Experimental Protocols

Protocol A: Regioselective Synthesis via Enol Triflates

To avoid the formation of isomeric mixtures typical of direct allylic substitution, regioselective synthesis is achieved using enol triflate precursors[6].

  • Preparation: React the corresponding indanone with LiHMDS at -78 °C, followed by trapping with N-phenyl-bis(trifluoromethanesulfonimide) to yield the indenyl triflate.

    • Causality: The kinetic enolate formation at low temperature prevents double bond migration, locking the regiochemistry.

  • Coupling: Cross-couple the triflate with hydrazine hydrate using a palladium catalyst (e.g., Pd(PPh 3​ ) 4​ ).

  • Validation: This system is self-validating via TLC monitoring. The disappearance of the UV-active triflate spot and the appearance of a highly polar, ninhydrin-positive spot confirms the successful incorporation of the hydrazine moiety.

Protocol B: High-Fidelity NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the synthesized isomer in 0.6 mL of anhydrous CDCl 3​ that has been pre-treated with basic alumina.

    • Causality: Indenyl hydrazines are acid-sensitive and prone to tautomerization or degradation. Basic alumina removes trace DCl in the solvent, preserving the structural integrity of the isomer.

  • Acquisition Parameters: Set the relaxation delay ( d1​ ) to 5.0 seconds and perform 64 scans.

    • Causality: Hydrazine protons undergo rapid chemical exchange and have distinct quadrupolar relaxation times. A prolonged d1​ ensures complete longitudinal magnetization recovery, allowing for accurate integration of the -NHNH 2​ protons relative to the rigid aromatic backbone.

  • Validation: Check the spectrum for a water peak at 1.56 ppm. A peak integration of <0.05 relative to the C1 proton validates the anhydrous environment, confirming that the N-H integration is not artificially deflated by rapid exchange with free moisture.

Mechanistic Visualization

FischerIndole A Indenyl Hydrazine C Hydrazone Intermediate A->C Condensation B Carbonyl Compound B->C D [3,3]-Sigmatropic Shift C->D Acid / Heat E Aminal Intermediate D->E Cyclization F Indole Scaffold E->F -NH3

Mechanistic pathway of Fischer indole synthesis utilizing indenyl hydrazines.

References[4] Title: An NMR Study of Indene Using a Proton‐Proton Decoupling Technique. Source: The Journal of Chemical Physics, AIP Publishing. URL: https://doi.org/10.1063/1.1725946[3] Title: Indene | C9H8 | CID 7219. Source: PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7219[5] Title: Phenylhydrazine | C6H5NHNH2 | CID 7516. Source: PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7516[1] Title: Indole. Source: Wikipedia. URL: https://en.wikipedia.org/wiki/Indole[2] Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Source: RSC Advances. URL: https://doi.org/10.1039/D1RA05972F[6] Title: Ene-hydrazide from Enol Triflate for the Regioselective Fischer Indole Synthesis. Source: Organic Letters, ACS Publications. URL: https://doi.org/10.1021/ol5019554

Sources

Comparative

A Comparative Guide to the Applications of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride in Synthetic and Medicinal Chemistry

Introduction: Unveiling the Potential of a Niche Building Block In the landscape of drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount. 2,3-Dihydro-1H-inden-4-ylhydraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Niche Building Block

In the landscape of drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount. 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8) represents a unique, albeit underexplored, reagent. Its true potential lies in the combination of two structurally significant motifs: the rigid, bicyclic 2,3-dihydro-1H-indene (indan) scaffold and the highly reactive hydrazine functional group. While extensive literature on this specific compound is nascent, a comprehensive analysis of its constituent parts allows us to forecast its applications and objectively compare its potential against established alternatives.

This guide provides researchers, medicinal chemists, and drug development professionals with a prospective analysis of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride. We will deconstruct the molecule to understand the value each component brings, present established experimental protocols for its core reactivity, and offer a comparative framework for its strategic deployment in complex synthetic challenges.

Part 1: The Hydrazine Moiety: A Nexus of Reactivity and Bioactivity

The hydrazine group (-NHNH₂) and its derivatives are foundational pillars in medicinal chemistry and organic synthesis.[1][2] The N-N linkage is a key structural motif in numerous therapeutic agents, and its ability to readily form hydrazones via condensation with aldehydes and ketones allows for the rapid generation of large compound libraries for biological screening.[1][3]

Hydrazine derivatives have demonstrated a vast spectrum of biological activities, making them a cornerstone for drug design.[4][5][6] This versatility stems from the hydrazone linkage's ability to participate in hydrogen bonding and act as a rigid structural linker, orienting pharmacophoric groups for optimal target engagement.

Table 1: Comparative Biological Activities of Various Hydrazine-Based Scaffolds

Biological ActivityScaffold ExampleTherapeutic AreaKey Findings & References
Anticancer Metal-complexed Hydrazine DerivativesOncologyMetal coordination can enhance stability, bioavailability, and targeted interaction with biomolecules, showing greater efficacy than free hydrazines.[7]
Antimicrobial Isoniazid (Hydrazide)Infectious DiseaseA first-line treatment for tuberculosis, highlighting the potent antibacterial properties of the hydrazide group.[2][4]
Anti-inflammatory Phenylhydrazone DerivativesInflammationPhenylhydrazone moieties can act as pharmacophores for the inhibition of cyclooxygenase (COX) enzymes.[5][8]
Analgesic Indole Carbohydrazide DerivativesPain ManagementNovel synthesized indole hydrazones have shown significant reduction in acetic acid-induced writhing in mice, comparable to mefenamic acid.[8][9]
Anticonvulsant Substituted Hydrazone DerivativesNeurologyThe azometine (-NHN=CH-) proton in hydrazones is a key feature in compounds developed for anticonvulsant activity.[6][10]
Core Reactivity: A Protocol for Hydrazone Synthesis

The most fundamental application of a hydrazine is its condensation with a carbonyl compound. This reaction is typically high-yielding and forms the basis for creating diverse molecular libraries. The causality behind this experimental choice is the high nucleophilicity of the terminal nitrogen of the hydrazine attacking the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N double bond.

Experimental Protocol: General Synthesis of an Arylhydrazone

  • Objective: To synthesize a hydrazone from 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride and a model aldehyde (e.g., 4-methoxybenzaldehyde).

  • Materials:

    • 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 eq)

    • 4-Methoxybenzaldehyde (1.05 eq)

    • Ethanol (or Methanol), sufficient to dissolve reactants

    • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Procedure:

    • Dissolution: In a round-bottom flask, dissolve 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 eq) in ethanol. If solubility is low, gentle warming may be applied. Add a catalytic amount of glacial acetic acid to the solution. The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.

    • Addition: To the stirred hydrazine solution, add the aldehyde (1.05 eq) dropwise or as a solution in a small amount of ethanol.

    • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

    • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

    • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization if necessary.[3][11][12]

Diagram 1: General Workflow for Hydrazone Synthesis This diagram illustrates the straightforward condensation reaction, a cornerstone of hydrazine chemistry.

G cluster_reactants Reactants Hydrazine 2,3-Dihydro-1H-inden-4-ylhydrazine (Nucleophile) Process Condensation Reaction (e.g., Reflux in Ethanol + Catalytic Acid) Hydrazine->Process Aldehyde Aldehyde / Ketone (Electrophile) Aldehyde->Process Product Indanylidene-hydrazine Derivative (Hydrazone) Process->Product Forms C=N bond

Caption: General workflow for synthesizing hydrazone derivatives.

Part 2: The Indan Scaffold: A Privileged Structure in Drug Design

The 2,3-dihydro-1H-indene (indan) framework is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for precise interaction with biological targets. Furthermore, its lipophilic character can enhance membrane permeability, a key factor in drug absorption.[2]

The indan moiety is the core of several successful therapeutic agents and is actively investigated for a range of conditions, particularly those affecting the central nervous system.[1]

Table 2: The Indan Scaffold in Marketed Drugs and Clinical Development

CompoundTherapeutic AreaMechanism of Action / TargetSignificance & References
Donepezil Alzheimer's DiseaseAcetylcholinesterase (AChE) InhibitorA leading treatment for Alzheimer's, demonstrating the scaffold's utility in designing potent enzyme inhibitors.[1][4]
Rasagiline Parkinson's DiseaseMonoamine Oxidase-B (MAO-B) InhibitorThe indan structure contributes to the selectivity and potency of this neuroprotective agent.[1]
Indinavir HIV/AIDSHIV Protease InhibitorAn early example of the indan scaffold's use in designing antiviral drugs.[2]
Indanocine CancerTubulin Polymerization InhibitorAn investigational anticancer agent where the indan core mimics the colchicine binding site on tubulin.
2,3-dihydro-1H-indene-5-sulfonamide Glaucoma (potential)Carbonic Anhydrase 12 InhibitorDemonstrates the scaffold's application in designing inhibitors for other enzyme classes.[13]

Part 3: A Comparative Analysis of Synthetic Applications

By combining a privileged scaffold (indan) with a reactive handle (hydrazine), 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride emerges as a powerful tool for constructing complex, biologically relevant molecules. We will now compare its potential performance in key synthetic transformations against other established arylhydrazines.

Application 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for creating the indole core, a ubiquitous heterocycle in pharmaceuticals and natural products.[10][14][15] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. The electronic properties of the arylhydrazine are critical; electron-donating groups (EDGs) typically facilitate the reaction, while electron-withdrawing groups (EWGs) can hinder it.[14]

The 2,3-dihydro-1H-inden-4-yl group on our target hydrazine can be considered weakly electron-donating due to the alkyl nature of the fused cyclopentyl ring. This suggests it should perform favorably compared to hydrazines bearing strong EWGs.

Table 3: Performance Comparison of Substituted Phenylhydrazines in Fischer Indole Synthesis

Hydrazine ReagentCarbonyl PartnerCatalyst / SolventYield (%)Comparative Rationale & References
4-Cyanophenylhydrazine HCl (EWG)1,1-dimethoxy-6-chlorohexaneEthanol/Water80%The strong EWG (-CN) can slow the key-sigmatropic rearrangement step, but the reaction can still be high-yielding under optimized conditions.[14]
p-Tolylhydrazine HCl (EDG)Isopropyl methyl ketoneAcetic AcidHighThe electron-donating methyl group activates the aromatic ring, facilitating the reaction.[14]
Phenylhydrazine HCl (Neutral)CyclohexanoneAcetic Acid~75%Represents the baseline for this reaction.
2,3-Dihydro-1H-inden-4-ylhydrazine HCl (Weak EDG) HypotheticalHypotheticalPredicted High The indan's alkyl character should activate the ring, similar to a tolyl group, potentially leading to high yields. The steric bulk is minimal at the reaction site, making it a promising substrate.

Experimental Protocol: Fischer Indole Synthesis

  • Objective: To synthesize an indeno[4,5-f]indole derivative.

  • Materials:

    • 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 eq)

    • Cyclohexanone (1.1 eq)

    • Polyphosphoric acid (PPA) or a mixture of Acetic Acid/H₂SO₄

  • Procedure:

    • Hydrazone Formation (in situ): Mix the hydrazine hydrochloride and cyclohexanone in a suitable solvent like ethanol or acetic acid. Heat gently (e.g., 60 °C) for 30-60 minutes to form the intermediate hydrazone.

    • Cyclization: Add the acid catalyst (e.g., PPA) to the reaction mixture. Heat the mixture to a higher temperature (typically 80-120 °C). The choice of acid is critical; PPA acts as both a catalyst and a dehydrating agent.

    • Workup: After the reaction is complete (monitored by TLC), carefully pour the hot mixture onto crushed ice. This quenches the reaction and precipitates the crude indole product.

    • Purification: Neutralize the aqueous mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, concentrate, and purify the residue by column chromatography.[14]

Diagram 2: Fischer Indole Synthesis Workflow This diagram outlines the key steps from hydrazine to the final fused indole product.

G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization Hydrazine Indan-4-ylhydrazine Hydrazone Intermediate Hydrazone Hydrazine->Hydrazone Ketone Ketone / Aldehyde Ketone->Hydrazone Indole Fused Indole Product Hydrazone->Indole [3,3]-Sigmatropic Rearrangement & Aromatization Catalyst Acid Catalyst (e.g., PPA, H₂SO₄) Catalyst->Hydrazone Catalyst->Indole Drives Reaction

Caption: Key stages of the Fischer Indole Synthesis.

Application 2: Synthesis of Fused Indazole Derivatives

Indazoles are another class of heterocycles with significant biological activity, including applications in treating gastrointestinal diseases and cancer. Arylhydrazines are common precursors for various indazole synthesis routes. 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride is an ideal starting material for creating novel tricyclic indeno[4,5-f]indazole systems, which are currently not well-represented in chemical literature. Such rigid, fused systems are of high interest in drug discovery for their potential to confer high binding affinity and selectivity.

A plausible synthetic route involves the reaction with an ortho-halo benzaldehyde followed by an intramolecular copper-catalyzed N-arylation (Ullmann condensation).

Table 4: Comparative Routes to Fused Heterocyclic Systems

Synthetic TargetPrecursorMethodComplexityNovelty & References
2,3-Dihydro-1H-indazoles 2-Hydroxymethyl phenylhydrazinesAcid-catalyzed Sₙ1 ring closureTwo steps, moderate yields (~30%)An established but limited route for simple indazoles.
Indole-fused Oxadiazepines 3-Methylindole, formaldehyde, chloroethylamineMulticomponent Reaction (MCR)One-pot, complex assemblyProvides access to novel seven-membered fused rings.
Indeno[4,5-f]indazoles 2,3-Dihydro-1H-inden-4-ylhydrazine HCl Hydrazone formation followed by intramolecular C-N couplingTwo steps, potentially high-yieldingOffers direct access to a novel, rigid tricyclic system of high interest for medicinal chemistry.

Diagram 3: Proposed Pathway to Indeno[4,5-f]indazoles This diagram conceptualizes a synthetic route to a novel heterocyclic core.

G Start Indan-4-ylhydrazine Step1 Condensation Start->Step1 OrthoHalo o-Halo Benzaldehyde OrthoHalo->Step1 Intermediate Ortho-Halo Arylhydrazone Step1->Intermediate Step2 Intramolecular C-N Coupling (e.g., Cu(I) catalyst) Intermediate->Step2 Product Novel Indeno[4,5-f]indazole Scaffold Step2->Product

Caption: A potential route to novel indeno-fused indazoles.

Conclusion and Future Outlook

While 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride is not yet a widely cited reagent, a methodical analysis based on the established principles of its constituent parts—the indan scaffold and the hydrazine moiety—reveals immense potential. Its predicted favorable reactivity in cornerstone reactions like the Fischer indole synthesis makes it a strong candidate for creating novel indolo-fused architectures. Furthermore, its utility as a precursor for new, rigid heterocyclic systems like indeno[4,5-f]indazoles presents an exciting opportunity for scaffold innovation in drug discovery.

This guide serves as a foundational resource for researchers seeking to leverage this unique building block. The provided protocols and comparative analyses are designed to de-risk its adoption and accelerate the exploration of its synthetic and medicinal applications. Future research should focus on experimentally validating these proposed applications and screening the resulting novel compounds for biological activity, particularly in the areas of neurodegenerative disease and oncology where the indan scaffold has already proven its worth.

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Validation

Characterization of Novel Compounds Synthesized from 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride: A Comparative Guide

Executive Summary In the landscape of modern drug discovery, the indole and tetrahydrocarbazole scaffolds remain privileged structures, particularly for central nervous system (CNS) targets such as monoamine oxidase (MAO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the indole and tetrahydrocarbazole scaffolds remain privileged structures, particularly for central nervous system (CNS) targets such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). While traditional syntheses rely heavily on unsubstituted phenylhydrazine, the introduction of conformationally restricted, lipophilic precursors is driving a new wave of structural innovation.

This guide provides a comprehensive, comparative analysis of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS No. 1638221-43-8) against the industry-standard Phenylhydrazine hydrochloride (PHH) . By acting as a specialized precursor in the Fischer Indole Synthesis (FIS), the indanylhydrazine derivative yields novel indane-fused tricyclic and tetracyclic indoles. Here, we detail the mechanistic causality, validated experimental protocols, and comparative performance metrics essential for application scientists and medicinal chemists.

Structural Rationale & Mechanistic Causality

The choice of hydrazine precursor fundamentally dictates the electronic and steric landscape of the resulting indole. 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride features a cyclopentane ring fused to the phenyl moiety.

Electronic and Steric Effects: The fused indane system acts as a weak electron-donating group via inductive alkyl effects. In the context of the Fischer Indole Synthesis [1], this increased electron density on the aromatic ring facilitates the critical [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. However, the steric bulk of the indane ring at the ortho position relative to the hydrazine group demands specific solvent homogenization to prevent precipitation of the hydrazone intermediate before cyclization can occur.

FIS_Mechanism A 2,3-Dihydro-1H-inden-4-ylhydrazine + Cyclohexanone B Indanylhydrazone Intermediate A->B -H2O (Acid Catalysis) C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat / H+ E Aminal Intermediate D->E Re-aromatization F Indane-fused Tetrahydrocarbazole E->F -NH3

Mechanistic pathway of Fischer Indole Synthesis using indanylhydrazine.

Comparative Performance Data

To objectively evaluate the utility of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride, we compare its performance against Phenylhydrazine hydrochloride in the synthesis of tetrahydrocarbazole derivatives (using cyclohexanone as the ketone partner). The indane fusion significantly enhances the lipophilicity (LogP) of the final compound, a critical parameter for crossing the blood-brain barrier in CNS-targeted MAO-B inhibitors [2].

ParameterPhenylhydrazine Hydrochloride (PHH)2,3-Dihydro-1H-inden-4-ylhydrazine HClCausality / Impact
Target Product 1,2,3,4-TetrahydrocarbazoleIndane-fused TetrahydrocarbazoleIndane fusion adds conformational rigidity.
Optimal Solvent Acetic Acid (Reflux)DMSO/AcOH/H₂O (2:1:1)Indanyl bulk requires DMSO for intermediate solubility [3].
Reaction Time 2 hours20 - 30 minutesElectron-donating indane accelerates the [3,3]-rearrangement.
Isolated Yield 76 - 85%82 - 88%Comparable to slightly higher efficiency due to activated ring.
Calculated LogP ~3.2~4.5Enhanced lipophilicity improves theoretical CNS penetration.
Primary Utility Broad-spectrum scaffoldsTargeted MAO-B / AChE inhibitorsIndane derivatives show high selectivity for MAO-B [2].

Self-Validating Experimental Protocol

The following protocol describes the synthesis of a novel indane-fused tetrahydrocarbazole. It is designed as a self-validating system, incorporating continuous analytical checkpoints to ensure reaction fidelity.

Materials Required:
  • 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (1.0 equiv, 0.90 M)

  • Cyclohexanone (1.05 equiv, 0.95 M)

  • Solvent System: DMSO / Glacial Acetic Acid / H₂O (2:1:1 v/v/v)

  • Sodium bicarbonate (sat. aq.), Ethyl Acetate (EtOAc)

Step-by-Step Methodology:
  • Preparation & Homogenization: Dissolve 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride in the DMSO/H₂O mixture. Validation Check: The solution should be clear. If turbidity occurs, slightly warm to 40°C.

  • Ketone Addition: Add cyclohexanone dropwise over 5 minutes. Stir at room temperature for 10 minutes to allow initial hydrazone formation. Validation Check: An aliquot analyzed via TLC (Hexane:EtOAc 8:2) should show the disappearance of the ketone spot (stains with KMnO₄) and the appearance of a new UV-active hydrazone spot.

  • Acid-Catalyzed Cyclization: Add glacial acetic acid to achieve the final 2:1:1 solvent ratio. Heat the reaction mixture to 110°C for 20–30 minutes [3].

  • Quench & Extraction: Cool the mixture to 5°C. Pour into ice-cold saturated NaHCO₃ to neutralize the acetic acid. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 90:10 Hexane:EtOAc).

Workflow Step1 Step 1: Preparation Equimolar indanylhydrazine & ketone in DMSO/AcOH/H2O (2:1:1) Step2 Step 2: Cyclization 110°C, 20-30 min (Batch or Continuous Flow) Step1->Step2 Step3 Step 3: Quench & Extract Neutralize with NaHCO3, Extract with EtOAc Step2->Step3 Step4 Step 4: Purification Flash Chromatography (Hexane:EtOAc) Step3->Step4 Step5 Step 5: Validation LC-MS, 1H/13C NMR, Target Binding Assays Step4->Step5

Self-validating experimental workflow for synthesizing indane-fused indoles.

Characterization Profiling

To confirm the successful synthesis of the novel indane-fused tetrahydrocarbazole, researchers must rely on distinct spectroscopic shifts that differentiate the product from standard un-fused tetrahydrocarbazoles.

  • LC-MS (ESI+): Look for the molecular ion peak [M+H]+ corresponding to the exact mass of the indane-fused product. The fragmentation pattern typically shows a loss of the cyclohexyl ring fragments, leaving the stable indane-indole core.

  • ¹H NMR (400 MHz, CDCl₃):

    • The defining feature is the presence of the cyclopentane protons from the indane moiety. Expect multiplets in the region of δ 2.00 - 2.20 ppm (central CH₂ of the indane ring) and δ 2.90 - 3.10 ppm (benzylic CH₂ groups of the indane ring).

    • The indole NH proton will appear as a broad singlet around δ 7.80 - 8.20 ppm.

    • The aromatic region will be simplified compared to standard tetrahydrocarbazole, showing only two ortho-coupled protons (an AB spin system) due to the substitution pattern of the fused indane ring.

  • ¹³C NMR (100 MHz, CDCl₃): The aliphatic region will show distinct peaks for both the cyclohexyl carbons ( δ 20-25 ppm) and the indane cyclopentyl carbons ( δ 25-33 ppm).

By leveraging 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride, researchers can efficiently access a highly functionalized, conformationally rigid chemical space, offering superior starting points for neurodegenerative disease therapeutics.

References

  • An updated patent review on monoamine oxidase (MAO) inhibitors. ResearchGate.[Link]

  • Fischer indole synthesis in DMSO/AcOH/H₂O under continuous flow conditions. ResearchGate.[Link]

Comparative

Comparative Study of the Reactivity of Substituted Indenyl Hydrazines in Synthetic and Medicinal Chemistry

Executive Summary Substituted hydrazines and their derivatives are foundational synthons in medicinal chemistry, widely utilized in the synthesis of bioactive heterocycles such as pyrazoles, triazoles, and hydrazones Hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted hydrazines and their derivatives are foundational synthons in medicinal chemistry, widely utilized in the synthesis of bioactive heterocycles such as pyrazoles, triazoles, and hydrazones Hydrazides as Powerful Tools in Medicinal Chemistry[1]. While simple alkyl and aryl hydrazines (e.g., methylhydrazine, phenylhydrazine) are ubiquitous, substituted indenyl hydrazines present a unique reactivity profile driven by the rigid, bicyclic steric shield and the distinct electronic delocalization of the indenyl moiety.

As a Senior Application Scientist, the objective of this guide is to objectively compare the reactivity of indenyl hydrazines against standard alternatives, providing drug development professionals with actionable, field-proven protocols and causality-driven experimental insights.

Mechanistic & Structural Profiling: Indenyl vs. Aryl/Alkyl Hydrazines

The reactivity of any substituted hydrazine is dictated by the bifunctional nature of its two nitrogen atoms, which serve as both nucleophiles and potential coordination sites Novel Hydrazide Hydrazone Derivatives[2].

  • Alkyl Hydrazines (e.g., Methylhydrazine): Exhibit high nucleophilicity due to the electron-donating inductive effect of the alkyl group. They react rapidly with electrophiles but often suffer from poor regioselectivity in cyclization reactions.

  • Aryl Hydrazines (e.g., Phenylhydrazine): The lone pair on the substituted nitrogen is partially delocalized into the aromatic π -system, reducing its nucleophilicity. This allows for controlled, stepwise condensations (e.g., Fischer indole synthesis).

  • Indenyl Hydrazines: The indenyl group introduces substantial steric bulk compared to a simple phenyl ring. This steric restraint plays a critical role in directing regioselectivity during the formation of complex heterocycles, such as indenyl-pyrazoles, and significantly influences their behavior as ligands in organometallic complexes Synthesis of Indenyl-Pyrazoles.

Comparison Ind Indenyl Hydrazine S1 High Steric Bulk Lower Nucleophilicity Ind->S1 Ph Phenylhydrazine S2 Moderate Bulk Delocalized Lone Pair Ph->S2 Alk Alkyl Hydrazine S3 Low Bulk High Nucleophilicity Alk->S3

Caption: Reactivity profiles of substituted hydrazines based on steric and electronic factors.

Comparative Reactivity Data

To quantify these differences, we compare the performance of these three hydrazine classes in a standardized condensation reaction with a model carbonyl compound (benzaldehyde) to form the corresponding hydrazone.

Hydrazine DerivativeSteric Hindrance (Relative)NucleophilicityStandard Hydrazone Yield (%)Reaction Time (h)Primary Synthetic Application
Methylhydrazine LowHigh95%1.0Small-molecule pyrazoles
Phenylhydrazine ModerateModerate90%2.0Fischer Indole Synthesis
Indenyl Hydrazine HighLow-Moderate79–82%4.0Bulky ligands, Indenyl-pyrazoles

Data Interpretation: The bulky nature of the indenyl substituent necessitates longer reaction times and slightly depresses overall yield due to transition-state crowding. However, this exact steric bulk is highly advantageous when preventing unwanted side reactions (e.g., over-alkylation) or when designing sterically demanding organometallic catalysts N2 Coordination to Zirconium Sandwich[3].

Experimental Workflows & Self-Validating Protocols

The following protocol details the synthesis of an indenyl-pyrazole scaffold via an indenyl hydrazone intermediate. The methodology is designed as a self-validating system , ensuring that causality and analytical checkpoints are embedded directly into the workflow.

Pathway A Indenyl Hydrazine (Nucleophile) C Acid-Catalyzed Condensation A->C B Carbonyl Substrate (Electrophile) B->C D Indenyl Hydrazone Intermediate C->D -H2O E Dehydrative Cyclization D->E F Indenyl-Pyrazole Scaffold E->F Heat / Catalyst

Caption: Workflow for synthesizing indenyl-pyrazoles via hydrazone intermediates.

Protocol: Synthesis of Indenyl-Pyrazoles

Step 1: Acid-Catalyzed Condensation (Hydrazone Formation)

  • Reagent Preparation: Dissolve 1.0 eq of substituted indenyl hydrazine in absolute ethanol.

    • Causality: Absolute ethanol is selected to balance the solubility of the lipophilic indenyl group while providing sufficient protic character to facilitate the elimination of water during imine formation.

  • Activation: Add 1.1 eq of the target 1,3-diketone, followed by 0.1 eq of glacial acetic acid.

    • Causality: Glacial acetic acid acts as a mild proton donor to activate the carbonyl carbon toward nucleophilic attack by the α -nitrogen of the hydrazine. A stronger acid would fully protonate the hydrazine, neutralizing its nucleophilicity.

  • Thermal Processing: Reflux the mixture at 78°C for 4 hours.

    • Causality: This specific thermal threshold provides the necessary activation energy to overcome the steric hindrance of the bulky indenyl substituent Synthesis of Indenyl-Pyrazoles.

  • Self-Validation Checkpoint ( 1 H NMR): Before proceeding, extract a 0.1 mL aliquot, remove the solvent, and analyze via 1 H NMR. The disappearance of the characteristic hydrazine -NH 2​ protons (~4.0 ppm) and the emergence of an azomethine (-N=CH-) proton signal at 8.2–8.5 ppm confirms complete conversion to the hydrazone intermediate.

Step 2: Dehydrative Cyclization

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure and redissolve the crude hydrazone in toluene.

  • Cyclization: Reflux at 110°C using a Dean-Stark apparatus to continuously remove the generated water.

    • Causality: Removing water drives the equilibrium of the dehydrative cyclization forward (Le Chatelier's principle), ensuring high yields of the final indenyl-pyrazole.

  • Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Organometallic Applications: Beyond Small Molecules

While alkyl and aryl hydrazines are primarily used in small-molecule drug synthesis, indenyl hydrazines exhibit exceptional utility as ligands in transition metal chemistry. The indenyl ring can undergo η5 to η3 "ring slippage," providing dynamic coordination environments that stabilize reactive metal centers.

For example, in the synthesis of Zirconium (Zr) or Ruthenium (Ru) dinitrogen complexes, the steric bulk of the indenyl substituents directly dictates the coordination geometry of the N2​ ligand. Studies have shown that the presence of bulky indenyl groups prevents unwanted dimerization and stabilizes weakly activated, end-on coordinated N2​ ligands, which subsequently yield hydrazine upon protonolysis N2 Coordination to Zirconium Sandwich[3]. This makes indenyl hydrazines not just synthetic targets, but powerful tools in advanced catalytic design.

References

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics Source: MDPI URL:[Link]

  • Synthesis and structural characterization of (CH2)n-bridged indenyl-pyrazoles and their cyclopentadienyl nickel complexes Source: Dalian Institute of Chemical Physics (DICP) URL:[Link]

  • N2 Coordination to an Isolated Zirconium Sandwich and Synthesis of Side-on, End-on Dinitrogen Compounds Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Validation

Quantifying 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride: A Comparative Guide to Analytical Validation

The quantification of hydrazine derivatives, such as 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (4-indanylhydrazine hydrochloride), is a critical analytical challenge in pharmaceutical development. As a highly reac...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of hydrazine derivatives, such as 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (4-indanylhydrazine hydrochloride), is a critical analytical challenge in pharmaceutical development. As a highly reactive intermediate, it falls under the purview of the ICH M7 guidelines for potential genotoxic impurities (PGIs)[1]. Regulatory agencies require its control at parts-per-million (ppm) or even parts-per-billion (ppb) levels to ensure patient safety[2].

However, direct quantification of this compound is notoriously difficult. Hydrazines possess low molecular weights, lack strong UV chromophores, and exhibit high polarity, which results in poor retention on standard reversed-phase liquid chromatography (RPLC) columns[1]. To overcome these intrinsic physicochemical limitations, analytical scientists must employ chemical derivatization strategies coupled with advanced detection methodologies.

This guide objectively compares the performance of three primary analytical frameworks—HPLC-UV, LC-MS/MS, and GC-MS—and provides a self-validating, step-by-step protocol for the optimal LC-MS/MS workflow, grounded in the latest ICH Q2(R2) and ICH Q14 regulatory standards[3][4].

Comparative Analysis of Analytical Methodologies

When developing an Analytical Target Profile (ATP) for 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride, the selection of the analytical platform dictates the method's sensitivity, specificity, and robustness. Because the native compound is nearly invisible to UV detection and retains poorly on C18 columns, derivatization with reagents like p-anisaldehyde, benzaldehyde, or salicylaldehyde is a mandatory prerequisite[5][6][7].

The table below synthesizes experimental performance data across the three dominant derivatization-based methodologies:

Table 1: Performance Comparison of Derivatized Hydrazine Quantification Methods
Performance Metric (ICH Q2)Derivatization + HPLC-UVDerivatization + LC-MS/MSDerivatization + GC-MS
Limit of Detection (LOD) 0.1 – 0.5 ppm0.001 – 0.02 ppm 0.05 – 0.1 ppm
Limit of Quantitation (LOQ) 0.5 – 1.0 ppm0.005 – 0.05 ppm 0.1 – 0.5 ppm
Linearity (R²) ≥ 0.995≥ 0.998 ≥ 0.990
Specificity Moderate (Relies solely on chromatographic retention time)High (Utilizes specific precursor-to-product MRM transitions)High (Mass spectral library matching)
Matrix Interference High susceptibility (Co-eluting API impurities may mask the signal)Low (Isotope dilution and MRM filter out matrix noise)Moderate (Requires volatile derivatives; thermal degradation risk)
Primary Use Case Routine API release testing where PGI limits are >10 ppmTrace-level PGI quantification in complex drug substances Analysis of highly volatile matrices

The Self-Validating Protocol: Derivatization LC-MS/MS

To ensure absolute trustworthiness and scientific integrity, the following protocol is designed as a self-validating system. It incorporates matrix matching and isotope dilution to internally correct for derivatization efficiency and ionization suppression, ensuring compliance with ICH Q2(R2) requirements for accuracy and precision[8][9].

Experimental Causality & Reagent Selection

We utilize p-anisaldehyde as the derivatizing agent.

  • Why p-anisaldehyde? It reacts rapidly with the primary amine of the hydrazine under mildly acidic conditions to form a stable hydrazone[5]. The methoxy group on the anisaldehyde strongly donates electrons, stabilizing the protonated molecular ion [M+H]+ during ESI, which yields a robust, predictable fragmentation pattern during MS/MS collision-induced dissociation (CID).

Step-by-Step Methodology

Step 1: Preparation of the Internal Standard (IS)

  • Action: Spike the sample diluent with a known concentration of an isotopically labeled analog (e.g., 15N2​ -hydrazine or a structurally similar deuterated hydrazine).

  • Causality: The IS undergoes the exact same derivatization kinetics and matrix suppression effects as the target analyte. By quantifying the ratio of the analyte to the IS, you mathematically eliminate run-to-run variability and matrix effects, guaranteeing quantitative accuracy.

Step 2: Matrix Matching and Sample Dissolution

  • Action: Dissolve the Active Pharmaceutical Ingredient (API) containing the 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride impurity in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid.

  • Causality: Hydrazine hydrochlorides are highly soluble in aqueous environments, while the API might require organic solvents. This specific ratio ensures complete extraction of the impurity without precipitating the bulk drug substance. The formic acid acts as a catalyst for the subsequent Schiff base formation.

Step 3: Chemical Derivatization

  • Action: Add an excess of p-anisaldehyde reagent to the dissolved sample. Incubate at 40°C for 30 minutes. Quench the reaction by cooling to 4°C.

  • Causality: The excess reagent drives the equilibrium toward complete hydrazone formation. The mild heating accelerates the reaction kinetics, while immediate cooling prevents the degradation of the newly formed, thermally sensitive hydrazone derivative.

Step 4: LC-MS/MS Analysis (MRM Mode)

  • Action: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive ESI mode.

  • Causality: The sub-2 µm particles provide high theoretical plate counts for sharp peak shapes. The 0.1% Formic Acid in the mobile phase provides the abundant protons necessary for ESI+ ionization. MRM mode isolates the specific precursor mass (Q1) and fragments it to a specific product ion (Q3), rendering the detector virtually blind to the massive excess of API and unreacted derivatizing agent co-eluting from the column.

Workflow A Sample Prep & IS Spiking (Matrix Matching) B Chemical Derivatization (p-Anisaldehyde + Heat) A->B C UHPLC Separation (C18, Formic Acid Gradient) B->C D Triple Quad MS/MS (ESI+ MRM Detection) C->D E Data Analysis (Analyte/IS Ratio Calculation) D->E

Caption: Analytical workflow for the quantification of hydrazine derivatives via derivatization LC-MS/MS.

ICH Q2(R2) and Q14 Validation Strategy

The recent integration of ICH Q14 (Analytical Procedure Development) with the revised ICH Q2(R2) (Validation of Analytical Procedures) shifts the industry paradigm from a "tick-box" validation exercise to a lifecycle risk-management approach[3][4][10].

For 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride quantification, the validation must prove that the derivatization is robust and that the MS/MS detection is free from matrix interference.

Key Validation Parameters to Execute:
  • Specificity: Inject a blank API matrix (free of the hydrazine). Ensure no peaks appear at the MRM transition and retention time of the derivatized target. This proves the derivatizing agent does not cross-react with the API to form false positives.

  • Linearity & Range: Prepare a calibration curve from the LOQ (e.g., 0.01 ppm) up to 150% of the specification limit. The coefficient of determination ( R2 ) must be ≥0.998 , using a 1/x weighted linear regression to ensure accuracy at the bottom of the curve[5].

  • Accuracy (Recovery): Spike the API matrix with the hydrazine standard at LOQ, 50%, 100%, and 150% of the limit. Because of the isotope dilution (Internal Standard), recoveries should tightly cluster between 90% and 110%[2].

  • Robustness (ICH Q14 Focus): Systematically vary the derivatization incubation time (± 5 mins) and temperature (± 2°C). This proves that minor day-to-day laboratory variations will not cause the method to fail[4][10].

Validation cluster_val ICH Q2(R2) Core Validation Characteristics ATP Analytical Target Profile (ATP) Define Trace PGI Limits Spec Specificity (Zero Matrix Interference) ATP->Spec Lin Linearity & Range (R² ≥ 0.998, 1/x weighting) ATP->Lin Sens Sensitivity (S/N ≥ 10 for LOQ) ATP->Sens Acc Accuracy (Spike Recovery 90-110%) ATP->Acc Robust Lifecycle Robustness (ICH Q14) (Derivatization Time/Temp Limits) Spec->Robust Lin->Robust Sens->Robust Acc->Robust

Caption: ICH Q2(R2) and Q14 integrated validation framework for analytical procedures.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.
  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Practical Strategies for ICH Q14 and Q2(R2) Compliance. Altasciences.
  • Analytical method development and validation for quantification of prominent genotoxic impurity... using LC–MS/MS. Taylor & Francis.
  • A Universal Strategy for Evaluation and Quantification of Potential Genotoxic Impurities of Hydrazine Derivatives. ResearchGate.
  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.
  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS. National Institutes of Health (NIH) / PMC.
  • A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate. Benchchem.
  • Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization... Semantic Scholar.

Sources

Safety & Regulatory Compliance

Safety

2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride proper disposal procedures

Professional Laboratory Guide: Safe Handling and Disposal of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride In pharmaceutical research and drug development, hydrazine derivatives such as 2,3-dihydro-1H-inden-4-ylhydraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Safe Handling and Disposal of 2,3-Dihydro-1H-inden-4-ylhydrazine Hydrochloride

In pharmaceutical research and drug development, hydrazine derivatives such as 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride are valuable intermediates. However, the hydrazine moiety imparts significant toxicological and environmental hazards. As a Senior Application Scientist, I emphasize that proper disposal is not merely a regulatory checkbox; it is a critical scientific workflow that demands an understanding of the compound's reactivity and mechanistic toxicology.

This guide outlines the authoritative Environmental Health and Safety (EHS) protocols for managing this compound, explicitly detailing why standard professional disposal (incineration) must be prioritized over in-lab chemical neutralization.

Hazard Characterization & Mechanistic Toxicology

Before executing any disposal protocol, personnel must understand the causality behind the compound's hazards. Hydrazine hydrochlorides are highly reactive reducing agents and potent systemic toxins.

  • Neurotoxicity: Hydrazines act as central nervous system (CNS) stimulants. Exposure can cause anxiety, tremors, and severe spasms[1]. Mechanistically, hydrazine derivatives can deplete pyridoxine (Vitamin B6), leading to early hypoglycemia and subsequent neurological collapse[2].

  • Aquatic Toxicity: Even at highly dilute concentrations (e.g., 0.1 mg/L), hydrazine derivatives exhibit profound microbial toxicity and are classified as very toxic to aquatic organisms[2][3].

  • Carcinogenicity: Many substituted hydrazines are suspected or probable human carcinogens, causing DNA alkylation and damage to the liver and kidneys[4].

Table 1: Hazard Mitigation and Causality Profile

Hazard ClassMechanistic CauseOperational Mitigation Strategy
Systemic Toxicity Pyridoxine depletion; DNA alkylation.Handle exclusively in a certified fume hood; utilize heavy-duty nitrile gloves and respiratory protection (e.g., P95/P1 particulate respirators)[5].
Environmental High microbial toxicity disrupts aquatic ecosystems.Zero-drain policy. Never flush residues or aqueous solutions down the sink[3][6].
Reactivity Strong reducing agent; reacts violently with oxidizers.Segregate waste streams from heavy metals (Cu, Fe), acids, and strong oxidizers (peroxides, hypochlorites)[7].

The Danger of In-Lab Chemical Neutralization

Historically, some laboratory protocols recommended treating hydrazine spills or waste by oxidizing them with sodium hypochlorite (bleach) or hydrogen peroxide[7]. This practice is now strictly discouraged for substituted hydrazines in modern EHS frameworks.

While simple hydrazine ( N2​H4​ ) might oxidize to nitrogen gas and water, the incomplete reaction of substituted hydrazines (such as indanyl or alkyl derivatives) with hypochlorite leads to the formation of highly carcinogenic N-nitrosoalkylamines (nitrosamines) and potentially explosive diazo intermediates. Furthermore, the oxidation reaction is highly exothermic and can lead to thermal runaway if catalyzed by trace metal impurities[7].

Because of these risks, attempting to "treat" or "neutralize" 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride waste in the laboratory poses a severe safety risk. The only self-validating, secure system for disposal is professional high-temperature incineration[3][8].

DisposalWorkflow cluster_unsafe NOT RECOMMENDED (Chemical Treatment) cluster_safe RECOMMENDED EHS PROTOCOL Start Hydrazine Derivative Waste Generation Oxidation In-Lab Oxidation (e.g., Hypochlorite) Start->Oxidation DIY Neutralization (High Risk) Segregation Solid Waste Segregation & Containerization Start->Segregation Standard Protocol (Safe) Byproducts Generation of Carcinogenic Nitrosamines & Exothermic Risk Oxidation->Byproducts Incineration Licensed High-Temperature Incineration Segregation->Incineration

Figure 1: Comparison of disposal workflows highlighting the dangers of in-lab chemical oxidation.

Step-by-Step EHS Disposal Protocol

To ensure absolute safety and regulatory compliance, laboratory personnel must follow this administrative waste management workflow.

Step 1: Waste Segregation

  • Do not mix 2,3-dihydro-1H-inden-4-ylhydrazine hydrochloride waste with other organic or inorganic waste streams.

  • Ensure the waste is kept strictly isolated from oxidizing agents (e.g., nitrates, perchlorates, hypochlorites) and heavy metal salts, which can catalyze spontaneous decomposition[7].

Step 2: Containerization

  • Collect all solid residues, contaminated weighing papers, and disposable spatulas into a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or amber glass)[6][9].

  • If the material is wet or in solution, do not attempt to evaporate it down. Collect the liquid in a sealed, vented hazardous waste carboy specifically designated for toxic aqueous/organic mixtures.

Step 3: Labeling and Storage

  • Label the container explicitly with the chemical name, the date of initial waste generation, and the primary hazards: "Toxic, Environmental Hazard, Reducing Agent" .

  • Store the sealed waste container in a cool, dry, well-ventilated secondary containment area away from direct sunlight and ignition sources[4][9].

Step 4: Licensed Incineration (Final Disposal)

  • Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department.

  • The material must be entrusted to a licensed hazardous waste disposal company. The accepted method for destroying hydrazine hydrochlorides is liquid injection or fluidized bed high-temperature incineration, which completely breaks down the molecule into nitrogen, water, and trace HCl gas (which is scrubbed by the facility)[8].

Emergency Spill Response Workflow

In the event of an accidental release, the primary goal is containment without generating airborne dust or allowing environmental release.

  • Evacuate and Isolate: Clear personnel from the immediate area and ensure the fume hood or local exhaust ventilation is running at maximum capacity[2][5].

  • PPE Donning: Responders must wear complete protective suits, chemical safety goggles, and a particulate respirator (P95/P1)[5].

  • Dry Clean-up: Use dry clean-up procedures. Carefully sweep or shovel the material into a suitable, labeled disposal container. Do not generate dust [6][8].

  • Dampening (If Necessary): If dust generation is unavoidable, lightly dampen the spill with water before sweeping. However, you must absolutely prevent any of the wash water from entering drains or hollows[2][6].

  • Final Decontamination: Wipe the area with a damp, clean cloth. Place all contaminated cloths and PPE into the hazardous waste container for incineration[2][9].

Sources

Handling

Personal protective equipment for handling 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. Handling 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. Handling 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride (CAS: 1638221-43-8) requires a rigorous understanding of its chemical morphology and toxicological profile.

While the hydrochloride salt formulation provides thermodynamic stability compared to free-base hydrazines, it introduces a distinct physical hazard: the generation of fine, aerosolized particulates during dispensing. Because hydrazine derivatives are potent nucleophiles, they readily interact with biological macromolecules, acting as potential genotoxins, skin sensitizers, and methemoglobinemia-inducing agents[1].

The following guide establishes a fail-safe operational and disposal architecture for researchers handling this compound.

Risk Assessment & Hazard Profiling

To build an effective Personal Protective Equipment (PPE) strategy, we must first understand the causal mechanisms of the chemical's hazards. We extrapolate the baseline toxicological profile from well-characterized arylhydrazine hydrochlorides (such as phenylhydrazine hydrochloride)[2].

Table 1: GHS Hazard Classification & Causality Matrix

Hazard ClassCategoryMechanism of Toxicity / Causality
Acute Toxicity (Oral/Dermal/Inhalation) Category 3Readily absorbed through mucosal membranes and skin; disrupts red blood cell function leading to methemoglobinemia.
Skin Sensitization Category 1Acts as a hapten, binding to skin proteins to trigger an immune-mediated allergic response upon repeated exposure.
Germ Cell Mutagenicity Category 2Hydrazine moieties can undergo metabolic activation to form reactive intermediates that alkylate DNA[3].
Carcinogenicity Category 2Chronic exposure is linked to tumorigenesis in hepatic and renal tissues due to cumulative DNA damage.
Specific Target Organ Toxicity (STOT) Category 1Prolonged exposure causes cumulative damage to the liver, kidneys, and blood-forming organs.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen must act as a deliberate barrier against the specific physical state (dust/particulate) and chemical reactivity of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride.

  • Respiratory Protection (Primary Control):

    • Requirement: All handling, weighing, and transfer must be conducted inside a certified Class II, Type A2 or B2 chemical fume hood with a minimum face velocity of 100 fpm[4].

    • Causality: The hydrochloride salt is a dry powder. Ambient air currents can easily aerosolize the dust. Inhalation bypasses the first-pass metabolism of the liver, delivering the mutagen directly to the systemic circulation. If a fume hood is unavailable (e.g., during a spill cleanup), a NIOSH-approved full-face respirator with P100 particulate cartridges is mandatory.

  • Dermal & Hand Protection:

    • Requirement: Double-gloving is strictly required. Use extended-cuff Nitrile gloves (minimum 5 mil thickness) for the inner layer, and a heavier Nitrile or Chloroprene glove for the outer layer[4].

    • Causality: Hydrazine derivatives can permeate standard latex. Double-gloving ensures that if the outer glove is contaminated or breached by a micro-tear during spatula handling, the inner glove maintains the barrier. Gloves must be changed immediately if contamination is suspected.

  • Ocular Protection:

    • Requirement: ANSI Z87.1-compliant unvented chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient against fine airborne particulates. Unvented goggles prevent dust from settling on the ocular mucosa, where the compound can rapidly dissolve in tear fluid and cause severe corneal damage.

  • Body Protection:

    • Requirement: A flame-resistant (FR) or standard heavy-cotton lab coat, fully buttoned, paired with a disposable chemical-resistant apron (e.g., Tychem®). Closed-toe, non-porous shoes are required.

Operational Workflow & Safety Integration

The following protocol ensures a self-validating system where each step verifies the safety of the previous one.

G Start 1. Preparation Verify Fume Hood Flow & Don PPE Weighing 2. Dispensing Weigh via Static-Dissipative Spatula Start->Weighing Transfer 3. Containment Seal in Secondary Vial Before Exiting Hood Weighing->Transfer Decon 4. Decontamination Wipe Surfaces with Isopropanol Transfer->Decon Waste 5. Disposal Segregate as Extremely Hazardous Waste Decon->Waste

Caption: Logical workflow for the safe handling, transfer, and disposal of hydrazine hydrochloride derivatives.

Step-by-Step Handling Methodology
  • Zone Preparation: Clear the fume hood of all unnecessary equipment to minimize airflow turbulence. Place an anti-static weighing mat down to prevent the powder from scattering due to electrostatic repulsion.

  • Dispensing: Open the primary reagent bottle only within the fume hood. Use a static-dissipative, grounded spatula to transfer the 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride to the weighing boat.

  • Secondary Containment: Once weighed, transfer the powder into the reaction vessel or a secondary transport vial. Crucial Step: Cap the secondary vial tightly and wipe the exterior of the vial with an isopropanol-soaked Kimwipe before removing it from the fume hood.

  • Decontamination: Treat all spatulas and weighing boats as acutely contaminated. Wipe down the balance and the fume hood surface with a suitable solvent (e.g., 70% isopropanol or ethanol) to capture any invisible dust.

Spill Response & Disposal Plan

Hydrazine wastes are classified as Extremely Hazardous Waste due to their toxicity and environmental persistence[4]. They must never be flushed down the drain or mixed with general organic waste.

Accidental Spill Protocol (Solid Powder)
  • Evacuate & Assess: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate area to prevent dust inhalation.

  • Containment: Do not sweep the powder dry, as this will aerosolize the mutagen. Instead, gently cover the spill with an inert, damp absorbent material (e.g., sand or vermiculite lightly misted with water or isopropanol).

  • Collection: Using a plastic scoop (never metal, to avoid friction sparks, though less critical for the hydrochloride salt than the free base), transfer the absorbed mass into a sealable, compatible plastic hazardous waste container.

  • Surface Neutralization: Wash the spill site thoroughly with soapy water and ethanol, collecting all contaminated rags into the hazardous waste bag.

Routine Waste Disposal Plan
  • Segregation: Store 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride waste in a dedicated, clearly labeled container. Strictly isolate this waste from strong oxidizing agents (e.g., nitric acid, peroxides, permanganates), as hydrazines can react violently or explosively with oxidizers[2].

  • Labeling: Label the container explicitly: "HAZARDOUS WASTE: 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride. Toxic, Mutagenic, Environmental Hazard."[5]

  • Consumables: All contaminated consumables (gloves, Kimwipes, weighing boats) must be placed in a sealed plastic bag and disposed of as solid hazardous waste.

  • Pickup: Arrange for pickup by a certified environmental health and safety (EHS) hazardous waste management team.

References

  • UC Santa Barbara Environmental Health & Safety. "Standard Operating Procedure: Hydrazine". UCSB.edu. Available at: [Link]

  • University of New Mexico Environmental Health & Safety. "Hydrazine Standard Operating Procedure Template". UNM.edu. Available at: [Link]

Sources

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